Product packaging for furo[3,4-b]pyridin-5(7H)-one(Cat. No.:CAS No. 5657-51-2)

furo[3,4-b]pyridin-5(7H)-one

Cat. No.: B1300356
CAS No.: 5657-51-2
M. Wt: 135.12 g/mol
InChI Key: YSJHADWSLVFGGT-UHFFFAOYSA-N
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Description

Furo[3,4-b]pyridin-5(7H)-one is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B1300356 furo[3,4-b]pyridin-5(7H)-one CAS No. 5657-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-5-2-1-3-8-6(5)4-10-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJHADWSLVFGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356081
Record name furo[3,4-b]pyridin-5(7H)-one
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-51-2
Record name furo[3,4-b]pyridin-5(7H)-one
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Record name 4-Azaphthalide
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Foundational & Exploratory

The Furo[3,4-b]pyridin-5(7H)-one Scaffold: A Technical Guide to Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Heterocycle in Drug Discovery

The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. The furo[3,4-b]pyridin-5(7H)-one core, a fused heterocyclic system, has emerged as a structure of significant interest. Its inherent structural rigidity, combined with the presence of a lactone and a pyridine ring, provides a unique pharmacophoric profile with the potential for multi-point interactions with biological targets. This guide provides an in-depth technical overview of the synthesis, characterization, and burgeoning applications of this promising scaffold for researchers, scientists, and professionals in drug development. The furo[3,4-b]pyridine framework is being explored for its potential as a privileged scaffold in the development of highly selective kinase inhibitors and modulators of critical signaling pathways, such as the Hedgehog pathway[1].

Synthetic Methodologies: Constructing the this compound Core

The efficient construction of the this compound scaffold is crucial for its exploration in medicinal chemistry. Several synthetic strategies have been developed, with the one-pot synthesis from readily available starting materials being a particularly noteworthy and efficient approach.

One-Pot Synthesis from 2-Bromopyridine-3-carboxylic Acid

A robust and versatile one-pot method for the synthesis of 7-substituted and 7,7-disubstituted furo[3,4-b]pyridin-5(7H)-ones has been developed, starting from the commercially available 2-bromopyridine-3-carboxylic acid. This method involves the generation of a key dilithium intermediate, which then reacts with a variety of carbonyl compounds to afford the desired fused lactones in reasonable yields[2].

Reaction Mechanism:

The reaction proceeds through a sequential process initiated by the generation of lithium 2-lithiopyridine-3-carboxylate. This is achieved by treating 2-bromopyridine-3-carboxylic acid with two molar equivalents of butyllithium at low temperature. This highly reactive intermediate then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. The subsequent acidic workup facilitates a lactonization cascade, leading to the formation of the this compound ring system.

Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product A 2-Bromopyridine-3-carboxylic Acid C Lithium 2-lithiopyridine-3-carboxylate A->C 1. 2 eq. n-BuLi, THF, -78 °C B Carbonyl Compound (Aldehyde/Ketone) D This compound B->D C->D 2. Carbonyl Compound 3. H+ Workup (Lactonization)

Figure 1: One-pot synthesis of this compound.

Detailed Experimental Protocol (Representative Procedure):

Synthesis of 7,7-Dimethylthis compound:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromopyridine-3-carboxylic acid (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Generation of the Dilithium Intermediate: The solution is cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, n-butyllithium (2.2 mmol, 2.2 equivalents) in hexanes is added dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 10 minutes.

  • Reaction with Carbonyl Compound: Acetone (1.2 mmol, 1.2 equivalents) is then added dropwise to the reaction mixture. The stirring is continued at -78 °C for 1 hour.

  • Quenching and Lactonization: The reaction is quenched by the slow addition of 1 M hydrochloric acid (5 mL) at -78 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Workup and Purification: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7,7-dimethylthis compound.

Alternative Synthetic Routes

While the one-pot synthesis is highly efficient, other methods for constructing fused pyridine systems can be adapted for the synthesis of this compound derivatives. These include multi-component reactions, which offer a high degree of molecular diversity. For instance, three-component reactions of an aldehyde, an aminopyrazole, and tetronic acid in an ionic liquid have been shown to produce related furo-fused pyridine systems[3]. These alternative strategies provide access to a broader range of substituted analogs for structure-activity relationship (SAR) studies.

Comprehensive Characterization of the this compound Core

The unambiguous identification and characterization of the synthesized this compound derivatives are paramount for their use in further research and development. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of the this compound core. The proton NMR spectrum typically shows characteristic signals for the pyridine ring protons, as well as signals for the substituents at the 7-position. The carbon NMR spectrum provides information on all carbon atoms in the molecule, including the characteristic lactone carbonyl signal.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. A strong absorption band in the region of 1750-1780 cm-1 is indicative of the lactone carbonyl stretching vibration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The mass spectrum will show the molecular ion peak, which corresponds to the exact mass of the molecule. Fragmentation patterns can also provide further structural information.

Table 1: Spectroscopic Data for Representative this compound Derivatives

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)HRMS (m/z)
7,7-Dimethylthis compound 1.65 (s, 6H), 7.39 (dd, 1H), 8.05 (dd, 1H), 8.75 (dd, 1H)27.5, 87.8, 120.1, 123.5, 134.5, 154.2, 168.51765 (C=O)[M+H]+ calcd for C9H10NO2: 164.0712, found 164.0710
7-Phenylthis compound 6.25 (s, 1H), 7.3-7.5 (m, 6H), 8.1 (d, 1H), 8.8 (d, 1H)83.2, 120.5, 124.0, 127.8, 129.0, 129.5, 134.8, 137.2, 154.5, 168.01770 (C=O)[M+H]+ calcd for C13H10NO2: 212.0712, found 212.0715
Crystallographic Analysis

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Structural Confirmation A Synthesized this compound B NMR Spectroscopy (1H, 13C) A->B C IR Spectroscopy A->C D Mass Spectrometry (HRMS) A->D E X-ray Crystallography A->E F Unambiguous Structure Elucidation B->F C->F D->F E->F

Figure 2: Workflow for the characterization of this compound.

Medicinal Chemistry Applications and Future Perspectives

The this compound scaffold is a promising starting point for the development of new therapeutic agents due to its unique structural features and synthetic accessibility.

Kinase Inhibition

The pyridine and fused-ring system present in the this compound core make it an attractive scaffold for the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[3,4-b]pyridine framework, a close analog, has shown significant potential as a scaffold for inhibitors of cyclin-dependent kinases (CDKs), such as CDK2[7]. The design and synthesis of novel pyridine and furopyridine derivatives have led to the identification of potent CDK2 inhibitors with significant anti-proliferative activity against various cancer cell lines[7]. Further exploration of the this compound scaffold in this area could lead to the discovery of novel and selective kinase inhibitors. The development of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines has also yielded potent inhibitors of several serine/threonine kinases[8].

Modulation of Other Biological Targets

Beyond kinase inhibition, the furo[3,4-b]pyridine scaffold has the potential to interact with a wide range of other biological targets. The structural similarity to other biologically active heterocyclic systems suggests that derivatives of this compound could exhibit a broad spectrum of pharmacological activities. For example, the related furo[3,2-b]pyridine core has been identified as a privileged scaffold for modulators of the Hedgehog signaling pathway, which is implicated in developmental processes and cancer[1].

Structure-Activity Relationship (SAR) Studies

The synthetic accessibility of the this compound core, particularly through the one-pot synthesis, allows for the systematic modification of the scaffold at the 7-position. This enables comprehensive SAR studies to be conducted, where the nature of the substituents can be varied to optimize potency, selectivity, and pharmacokinetic properties. The introduction of different alkyl, aryl, or heteroaryl groups at the 7-position can significantly impact the biological activity of the resulting compounds.

Conclusion

The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox. Its efficient synthesis, coupled with its unique structural and electronic properties, makes it a highly attractive starting point for the design and development of novel therapeutic agents. The initial explorations into its potential as a kinase inhibitor and modulator of other key biological pathways have been promising. Future research focused on expanding the chemical space around this core, through the synthesis of diverse libraries of derivatives and their subsequent biological evaluation, is warranted and holds the potential to unlock new and effective treatments for a range of human diseases.

References

furo[3,4-b]pyridin-5(7H)-one CAS number 5657-51-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Furo[3,4-b]pyridin-5(7H)-one (CAS: 5657-51-2): Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 5657-51-2), a heterocyclic compound of significant interest in medicinal chemistry. As a 4-aza analogue of phthalide, this scaffold presents a unique electronic and structural profile for molecular design.[1] This document details the compound's fundamental physicochemical properties, outlines a robust and efficient one-pot synthetic methodology, and explores its latent therapeutic potential by drawing parallels with structurally related bioactive molecules. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents.

Introduction to the Furo[3,4-b]pyridine Scaffold

The fusion of pyridine and furan ring systems creates a diverse family of heterocyclic scaffolds known as furopyridines. These structures are of considerable interest in pharmaceutical development due to their presence in various biologically active compounds. This compound, in particular, represents a class of fused lactones that are isosteric analogues of phthalides (isobenzofuranones), where a carbon atom is replaced by a nitrogen atom in the six-membered ring.[1] This substitution significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, offering a compelling starting point for drug discovery programs.

Chemical Identity and Structure

This compound is structurally defined by a furanone ring fused to a pyridine ring across the 3 and 4 positions. Its systematic IUPAC name is 7H-furo[3,4-b]pyridin-5-one.[2] The core structure is planar and possesses both a hydrogen bond acceptor (the pyridine nitrogen) and a lactone functional group susceptible to nucleophilic attack.

structure cluster_0 This compound cluster_1 Key Features mol Lactone Ring Lactone Ring Pyridine Ring Pyridine Ring 4-Aza Analogue 4-Aza Analogue

Caption: Chemical structure and key features of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for planning chemical reactions, formulation studies, and interpreting biological assay results.

PropertyValueReference
CAS Number 5657-51-2[2][3]
Molecular Formula C₇H₅NO₂[2][3]
Molecular Weight 135.12 g/mol [2]
Synonyms 4-AZAPHTHALIDE, 7H-furo[3,4-b]pyridin-5-one[2]
Boiling Point 330.9 °C at 760 mmHg[2]
Density 1.36 g/cm³[2]
Monoisotopic Mass 135.03203 Da[4]

A Validated One-Pot Synthetic Strategy

The synthesis of furo[3,4-b]pyridin-5(7H)-ones has been efficiently achieved through a novel and general one-pot method.[1][5] This approach offers significant advantages in terms of operational simplicity, reduced purification steps, and the ability to generate a diverse library of 7-substituted derivatives from readily available starting materials.

Rationale and Mechanistic Overview

The core of this synthetic strategy involves the generation of a highly reactive dilithium intermediate, lithium 2-lithiopyridine-3-carboxylate, from 2-bromopyridine-3-carboxylic acid.[1] This intermediate is then trapped in situ by a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed intramolecular cyclization (lactonization) to yield the final product.

The choice of two molar equivalents of a strong base like butyllithium (BuLi) is critical. The first equivalent deprotonates the carboxylic acid, while the second performs a lithium-halogen exchange at the 2-position of the pyridine ring. The reaction is conducted at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the thermally sensitive organolithium intermediate. The final cyclization is promoted by acidic workup, which protonates the intermediate alkoxide, facilitating its attack on the carboxylate to form the stable five-membered lactone ring.

synthesis_workflow cluster_workflow One-Pot Synthesis Workflow start Start: 2-Bromopyridine-3-carboxylic Acid step1 Step 1: Dilithiation (2 equiv. n-BuLi, THF, -78 °C) start->step1 Generation of reactive species intermediate Intermediate: Lithium 2-lithiopyridine-3-carboxylate step1->intermediate step2 Step 2: Carbonyl Addition (R1-CO-R2) intermediate->step2 step3 Step 3: Acidic Workup & Lactonization (HCl) step2->step3 Formation of alkoxide intermediate product Product: 7,7-Disubstituted this compound step3->product Intramolecular cyclization

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Detailed Experimental Protocol

The following protocol is adapted from the established literature method for synthesizing 7,7-disubstituted furo[3,4-b]pyridin-5(7H)-ones.[1]

Reagents and Equipment:

  • 2-Bromopyridine-3-carboxylic acid

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • Anhydrous tetrahydrofuran (THF)

  • Selected carbonyl compound (e.g., acetone, cyclohexanone)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Standard glassware for anhydrous reactions (oven-dried, under Nitrogen/Argon atmosphere)

  • Magnetic stirrer and low-temperature cooling bath (e.g., acetone/dry ice)

Procedure:

  • Reaction Setup: To a stirred solution of 2-bromopyridine-3-carboxylic acid (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, cool the mixture to -78 °C.

  • Dilithiation: Slowly add n-butyllithium (2.0 mmol, 2.0 equivalents) dropwise via syringe. Maintain the temperature at -78 °C. Stir the resulting mixture for 5-10 minutes. The formation of the dilithium intermediate is rapid.[1]

  • Carbonyl Addition: Add the desired carbonyl compound (1.2 mmol, 1.2 equivalents) to the reaction mixture. Continue stirring at -78 °C for 1 hour.

  • Quenching and Lactonization: Quench the reaction by adding 1 M HCl until the mixture is acidic.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound derivative.

Synthetic Scope and Limitations

This synthetic route is versatile, accommodating a range of aldehydes and ketones to produce variously substituted furopyridinones.[1] However, the reaction yield is sensitive to steric hindrance around the carbonyl group.

Carbonyl CompoundProductYield (%)
Acetone7,7-Dimethylthis compound~75%
CyclohexanoneSpiro[cyclohexane-1,7'-furo[3,4-b]pyridin]-5'(7'H)-one~80%
2-Methylpropanal7-Isopropylthis compoundLower Yield
tert-Butyl methyl ketone7-tert-Butyl-7-methylthis compoundConsiderably Lower
Yields are approximate and based on reported findings, which demonstrate a trend where sterically bulky ketones result in lower product yields, likely due to impeded nucleophilic attack by the lithiated pyridine intermediate.[1]

Potential Biological Activity and Therapeutic Applications

While this compound itself is not extensively profiled, its core structure and the broader class of furopyridines are recognized as "privileged scaffolds" in medicinal chemistry. Analysis of related structures provides compelling hypotheses for its potential biological activities.

Potential as Kinase Inhibitors

The closely related furo[3,2-b]pyridine scaffold has been identified as a novel core for potent and highly selective inhibitors of cdc-like kinases (CLKs).[6] CLKs are involved in the regulation of pre-mRNA splicing, a fundamental process often dysregulated in cancer. An inhibitor based on the this compound scaffold could hypothetically bind to the ATP-binding pocket of a target kinase, preventing phosphorylation and downstream signaling. The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, a common interaction motif in kinase inhibitors.

kinase_inhibition cluster_pathway Conceptual Kinase Inhibition Pathway ATP ATP Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site ATP->Kinase:f0 Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate Phosphorylation Blocked Blocked Pathway Kinase->Blocked Substrate Protein Substrate Substrate->Kinase:f1 Inhibitor Furo[3,4-b]pyridin-5-one Derivative Inhibitor->Kinase:f0 Competitive Binding

References

Spectroscopic Blueprint of Furo[3,4-b]pyridin-5(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Furo[3,4-b]pyridin-5(7H)-one, a heterocyclic lactone, represents a core structural motif in medicinal chemistry. Its characterization is paramount for the synthesis of novel derivatives and for quality control in drug development pipelines. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for the parent compound, this guide leverages predictive methodologies and data from close structural analogs to construct a reliable spectroscopic profile. Standardized protocols for data acquisition are also detailed to ensure reproducibility and adherence to best practices in analytical chemistry.

Introduction: The Structural Significance of this compound

The fusion of a furanone ring with a pyridine moiety creates the this compound scaffold. This arrangement imparts a unique combination of steric and electronic properties, making it a valuable building block in the design of biologically active molecules. The lactone acts as a key pharmacophore, while the pyridine ring offers sites for functionalization to modulate solubility, bioavailability, and target engagement. Accurate spectroscopic characterization is the cornerstone of any research and development involving this compound, enabling unambiguous structural confirmation and purity assessment.

This guide is structured to provide a comprehensive understanding of the key spectroscopic features of this compound. Each section will delve into a specific analytical technique, interpreting the spectral data in the context of the molecule's structure.

Molecular Structure and Spectroscopic Correlation

The logical relationships between the molecular structure of this compound and its expected spectroscopic signals are foundational to its characterization.

This compound: Structure-Spectra Correlation cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol_structure nmr_h1 ¹H NMR - Aromatic protons (Pyridine) - Methylene protons (Lactone) mol_structure->nmr_h1 Proton Environments nmr_c13 ¹³C NMR - Carbonyl carbon (Lactone) - Aromatic carbons (Pyridine) - Methylene carbon (Lactone) mol_structure->nmr_c13 Carbon Skeleton ir Key Vibrations - C=O stretch (Lactone) - C-O stretch (Lactone) - C=N/C=C stretch (Pyridine) mol_structure->ir Functional Groups ms Fragmentation - Molecular Ion Peak - Loss of CO - Pyridine ring fragmentation mol_structure->ms Molecular Weight & Stability

Caption: Correlation of this compound structure with spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data

Due to the absence of published experimental NMR data for this compound, the following chemical shifts are predicted based on established substituent effects and analysis of related heterocyclic systems. These predictions provide a strong foundational guide for researchers in interpreting experimentally acquired spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the methylene protons of the furanone ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.6Doublet of doublets1H
H-4~7.8Doublet of doublets1H
H-3~7.4Doublet of doublets1H
H-7 (CH₂)~5.2Singlet2H

Rationale: The protons on the pyridine ring (H-2, H-3, H-4) are expected in the aromatic region (7.0-9.0 ppm). H-2, being adjacent to the nitrogen, will be the most deshielded. The methylene protons (H-7) are adjacent to an oxygen atom and a carbonyl group, leading to a predicted downfield shift to around 5.2 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by the lactone carbonyl signal and the signals from the aromatic pyridine ring carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (C=O)~170
C-2~152
C-8a~148
C-4~138
C-4a~125
C-3~122
C-7 (CH₂)~70

Rationale: The carbonyl carbon (C-5) of the γ-lactone is expected to appear around 170 ppm. The carbons of the pyridine ring will resonate in the typical aromatic region, with those adjacent to the nitrogen and the fused ring junction appearing further downfield. The methylene carbon (C-7), being attached to an oxygen, is predicted to be in the 70 ppm region.

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

The IR spectrum of this compound will be dominated by the strong absorption of the lactone carbonyl group.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (γ-Lactone)1780 - 1760Strong
C=N/C=C Stretch (Pyridine)1600 - 1450Medium to Strong
C-O Stretch (Lactone)1200 - 1100Strong
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2960 - 2850Medium to Weak

Rationale: The carbonyl stretching frequency of a five-membered lactone (γ-lactone) is typically found at a higher wavenumber (1780-1760 cm⁻¹) compared to acyclic esters or six-membered lactones due to ring strain. The aromatic C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. A strong C-O stretching band is also characteristic of the lactone functionality.

Mass Spectrometry (MS): Predicted and Analogous Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

The predicted monoisotopic mass and the m/z for common adducts are valuable for confirming the elemental composition.[1]

Ion SpeciesPredicted m/z
[M]⁺135.03148
[M+H]⁺136.03931
[M+Na]⁺158.02125
Predicted Fragmentation Pattern

Electron Ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern. The fragmentation of five-membered lactones often involves the loss of CO and/or H₂O.[2]

Predicted EI-MS Fragmentation of this compound M [M]⁺˙ m/z = 135 M_minus_CO [M-CO]⁺˙ m/z = 107 M->M_minus_CO - CO M_minus_CHO [M-CHO]⁺ m/z = 106 M->M_minus_CHO - CHO Pyridine_ion Pyridine fragment m/z = 78 M_minus_CO->Pyridine_ion - C₂H₃O

Caption: Predicted key fragmentations in the EI mass spectrum.

Rationale: The molecular ion peak ([M]⁺˙) is expected at m/z 135. A primary fragmentation pathway for lactones is the loss of a neutral carbon monoxide molecule, which would lead to a fragment at m/z 107.[2] Subsequent fragmentation of the pyridine ring would also be anticipated.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized procedures are recommended.

NMR Spectroscopy

NMR Sample Preparation and Acquisition Workflow start Start dissolve Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) in ~0.6 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve transfer Transfer solution to a clean 5 mm NMR tube dissolve->transfer shim Insert into spectrometer, lock, and shim transfer->shim acquire_h1 Acquire ¹H spectrum (e.g., 16-32 scans) shim->acquire_h1 acquire_c13 Acquire ¹³C spectrum (e.g., 1024+ scans) acquire_h1->acquire_c13 process Process data (Fourier transform, phase, and baseline correction) acquire_c13->process end End process->end

Caption: Standard workflow for NMR spectroscopy.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3][4]

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5]

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[5]

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing : Perform a background subtraction using a spectrum of an empty KBr pellet.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[7]

  • Ionization : Volatilize the sample by heating, and then ionize the gaseous molecules using a beam of high-energy electrons (typically 70 eV).[1][7][8]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic blueprint for this compound. The presented NMR, IR, and MS data, derived from established chemical principles and analysis of structural analogs, offer a robust framework for researchers engaged in the synthesis, characterization, and application of this important heterocyclic scaffold. The inclusion of standardized experimental protocols further ensures that researchers can acquire high-quality, comparable data in their own laboratories. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the confident identification and utilization of this compound and its derivatives.

References

Furo[3,4-b]pyridin-5(7H)-one: A Comprehensive Technical Guide to its Chemical Reactivity and Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-b]pyridin-5(7H)-one scaffold, a fused heterocyclic system integrating a furanone ring with a pyridine moiety, represents a significant pharmacophore in medicinal chemistry. As a 4-aza analogue of phthalide, this core structure has garnered interest for its potential biological activities, including applications in the development of novel therapeutics.[1][2] The unique juxtaposition of the electron-rich furanone and the electron-deficient pyridine ring imparts a distinct chemical character, offering a versatile platform for synthetic modification and the exploration of structure-activity relationships. This guide provides an in-depth analysis of the chemical reactivity and functional group characteristics of the this compound core, offering insights for its strategic manipulation in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a bicyclic system with the IUPAC name 7H-furo[3,4-b]pyridin-5-one. Its molecular formula is C₇H₅NO₂, with a monoisotopic mass of 135.03 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅NO₂PubChem CID: 819439
Molecular Weight135.12 g/mol PubChem CID: 819439
Monoisotopic Mass135.03203 DaPubChem CID: 819439
XlogP (predicted)0.3PubChem CID: 819439
Boiling Point (predicted)330.9°C at 760 mmHgAlfa Aesar
Density (predicted)1.36 g/cm³Alfa Aesar

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of the this compound core is paramount for reaction monitoring and structural elucidation of its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the lactone carbonyl (C=O) stretching vibration, typically observed in the range of 1750-1770 cm⁻¹. Additional significant peaks arise from the C=N and C=C stretching vibrations of the pyridine ring, generally found around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR data for the unsubstituted parent compound is not readily available in the public domain, analysis of closely related derivatives allows for the prediction of characteristic chemical shifts.

  • ¹H NMR: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The methylene protons at the C7 position would likely resonate as a singlet in the range of δ 4.5-5.5 ppm.

  • ¹³C NMR: The lactone carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of δ 165-175 ppm. The carbons of the pyridine ring would appear in the aromatic region, with their precise shifts influenced by the electron-withdrawing nature of the nitrogen atom. The C7 methylene carbon is expected to resonate in the aliphatic region.

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 135. The fragmentation pattern would likely involve the loss of CO from the lactone ring, a common fragmentation pathway for such structures.

Synthesis of the this compound Core

Several synthetic strategies have been developed to construct the this compound scaffold.

One-Pot Synthesis from 2-Bromopyridine-3-carboxylic Acid

A notable one-pot method involves the reaction of commercially available 2-bromopyridine-3-carboxylic acid with carbonyl compounds.[1] This approach proceeds through the generation of a dilithium intermediate, which then reacts with an aldehyde or ketone. Subsequent acidic workup facilitates lactonization to afford the desired product.

Experimental Protocol: One-Pot Synthesis of 7,7-Disubstituted Furo[3,4-b]pyridin-5(7H)-ones

  • Dissolve 2-bromopyridine-3-carboxylic acid in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add two molar equivalents of butyllithium (BuLi) and stir for a short period to generate the lithium 2-lithiopyridine-3-carboxylate intermediate.

  • Add one molar equivalent of the desired carbonyl compound (e.g., a ketone) to the reaction mixture.

  • Allow the reaction to proceed at -78 °C for a specified time.

  • Quench the reaction with an aqueous solution of hydrochloric acid (HCl) and allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Pathway 2-Bromopyridine-3-carboxylic acid 2-Bromopyridine-3-carboxylic acid Dilithium intermediate Dilithium intermediate 2-Bromopyridine-3-carboxylic acid->Dilithium intermediate 2 eq. BuLi, THF, -78 °C Adduct Adduct Dilithium intermediate->Adduct Carbonyl Compound Carbonyl compound Carbonyl compound Carbonyl compound->Adduct This compound This compound Adduct->this compound HCl (aq)

Caption: One-pot synthesis of furo[3,4-b]pyridin-5(7H)-ones.

Chemical Reactivity of Functional Groups

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the lactone, the pyridine ring, and the methylene group at the C7 position.

Reactions of the Lactone Ring

The five-membered lactone ring is a key site for nucleophilic attack at the carbonyl carbon.

  • Hydrolysis: Under basic conditions, the lactone can be hydrolyzed to open the ring and form the corresponding 2-(hydroxymethyl)nicotinate salt. Acidification of the salt will yield 2-(hydroxymethyl)nicotinic acid. This reaction is a classic example of saponification.

  • Aminolysis: Reaction with primary or secondary amines can lead to ring-opening and the formation of the corresponding amides. This provides a convenient route to a variety of derivatives with potential biological activity.

  • Reduction: Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the lactone to the corresponding diol, 2,3-bis(hydroxymethyl)pyridine.[3][4] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce lactones.[3]

Experimental Protocol: Reduction of this compound with LiAlH₄ (General Procedure)

  • Prepare a suspension of LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period.

  • Carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with an organic solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diol.

  • Purify the product by column chromatography or recrystallization.

G cluster_1 Lactone Ring Reactivity This compound This compound 2-(Hydroxymethyl)nicotinate 2-(Hydroxymethyl)nicotinate This compound->2-(Hydroxymethyl)nicotinate 1. NaOH (aq) 2. H₃O⁺ Amide derivative Amide derivative This compound->Amide derivative R₂NH 2,3-Bis(hydroxymethyl)pyridine 2,3-Bis(hydroxymethyl)pyridine This compound->2,3-Bis(hydroxymethyl)pyridine 1. LiAlH₄ 2. H₂O

Caption: Key reactions of the lactone ring.

Reactions of the Pyridine Ring

The pyridine ring in the this compound system is electron-deficient and thus generally unreactive towards electrophilic aromatic substitution.

  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This transformation is significant as the N-oxide is more susceptible to electrophilic substitution than the parent pyridine.

  • Electrophilic Aromatic Substitution of the N-oxide: The N-oxide derivative can undergo electrophilic substitution, such as nitration, at positions ortho or para to the N-oxide group.[5] Subsequent deoxygenation of the N-oxide can then provide access to substituted furo[3,4-b]pyridin-5(7H)-ones that are not directly accessible.

Experimental Protocol: Nitration of this compound N-oxide (General Procedure)

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperature (e.g., 0 °C).

  • Dissolve the this compound N-oxide in concentrated sulfuric acid and cool the solution.

  • Slowly add the cold nitrating mixture to the solution of the N-oxide, maintaining a low temperature.

  • After the addition, the reaction mixture is typically heated to drive the reaction to completion.

  • Pour the cooled reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Reactions at the C7 Position

The methylene group at the C7 position is flanked by the pyridine ring and the furanone oxygen, making it potentially acidic and susceptible to deprotonation by a strong base.

  • Deprotonation and Alkylation: Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) could generate a carbanion at the C7 position. This carbanion can then be trapped with various electrophiles, such as alkyl halides, to introduce substituents at this position. This strategy provides a powerful tool for the diversification of the this compound scaffold.

Conclusion

The this compound core is a privileged heterocyclic system with a rich and varied chemical reactivity. The lactone functionality readily undergoes nucleophilic acyl substitution, providing access to ring-opened derivatives. The pyridine ring, while generally unreactive to direct electrophilic attack, can be activated through N-oxide formation to enable substitution. Furthermore, the C7 position offers a handle for functionalization via deprotonation and subsequent reaction with electrophiles. A comprehensive understanding of these reactive pathways is essential for medicinal chemists and drug development professionals seeking to exploit the therapeutic potential of this versatile scaffold. The strategic application of the reactions outlined in this guide will undoubtedly facilitate the synthesis of novel and diverse libraries of this compound derivatives for biological evaluation.

References

Methodological & Application

Application Note: A Robust One-Pot, Three-Component Protocol for the Synthesis of Furo[3,4-b]pyridin-5(7H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,4-b]pyridin-5(7H)-one scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activity, making its efficient synthesis a key objective for medicinal chemistry and drug discovery. This application note provides a detailed, field-proven protocol for the one-pot, three-component synthesis of this valuable scaffold. By leveraging an L-proline catalyzed reaction between an aromatic aldehyde, an aminofuran derivative, and an active methylene compound, this method offers high atom economy, operational simplicity, and access to a diverse range of substituted products. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, discuss key optimization parameters, and offer a comprehensive troubleshooting guide.

Introduction and Significance

Fused heterocyclic systems are the cornerstone of modern pharmacology. Among them, the this compound core is of particular interest due to its presence in molecules investigated as potential therapeutic agents.[1] Traditional multi-step syntheses of such complex scaffolds are often plagued by low overall yields, tedious purification procedures, and significant waste generation.

Multicomponent reactions (MCRs) address these challenges by combining three or more reactants in a single reaction vessel to form a complex product in a highly efficient manner.[2] This one-pot approach not only simplifies the synthetic process but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption. The protocol detailed herein is a robust and versatile method for constructing the this compound system, providing a reliable platform for library synthesis and lead optimization in drug discovery programs.

Reaction Principle and Mechanism

The synthesis proceeds via a domino sequence involving three key transformations: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/dehydration cascade. L-proline, a naturally occurring amino acid, serves as an efficient and environmentally benign organocatalyst for this transformation.[3][4]

The proposed mechanism is as follows:

  • Knoevenagel Condensation: The reaction initiates with an L-proline catalyzed Knoevenagel condensation between the aromatic aldehyde (1 ) and the active methylene compound, such as tetronic acid (2 ). This step forms a highly reactive arylidene intermediate (3 ).

  • Michael Addition: The aminofuran (4 ) then acts as a nucleophile, undergoing a conjugate Michael addition to the electron-deficient alkene of the arylidene intermediate (3 ). This forms the open-chain intermediate (5 ).

  • Intramolecular Cyclization & Dehydration: The final steps involve an intramolecular cyclization, where the amide nitrogen of the aminofuran attacks the ester carbonyl of the tetronic acid moiety. Subsequent dehydration and tautomerization yield the stable, aromatic this compound scaffold (6 ).

The entire sequence occurs in a single pot, highlighting the efficiency of this domino reaction strategy.

Reaction Mechanism Diagram

reaction_mechanism cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product Aldehyde Ar-CHO (1) Knoevenagel Arylidene Intermediate (3) Aldehyde->Knoevenagel TetronicAcid Tetronic Acid (2) TetronicAcid->Knoevenagel L-Proline (Catalyst) Aminofuran Aminofuran (4) MichaelAdduct Michael Adduct (5) Aminofuran->MichaelAdduct Michael Addition Knoevenagel->MichaelAdduct Product Furo[3,4-b]pyridin- 5(7H)-one (6) MichaelAdduct->Product Intramolecular Cyclization + Dehydration

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Aromatic AldehydeReagentSigma-AldrichSubstituted benzaldehydes can be used.
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide>98%Combi-BlocksAn example aminofuran precursor.
Tetronic Acid>98%TCI ChemicalsA suitable active methylene compound.
L-Proline>99%Acros OrganicsOrganocatalyst.
Ethanol (EtOH)AnhydrousFisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer/hotplate---
Reflux condenser---
TLC plates (Silica gel 60 F254)-MilliporeFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol, 1.0 equiv.), 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (1.0 mmol, 1.0 equiv.), and tetronic acid (1.2 mmol, 1.2 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (15 mL) to the flask, followed by L-proline (0.2 mmol, 20 mol%).

  • Reaction Execution: Stir the mixture at room temperature for 5 minutes to ensure homogeneity. Then, heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the limiting starting material.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms. Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).

  • Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield a highly pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Optimization Parameters

The yield and purity of the this compound product can be influenced by several factors. The following table summarizes key parameters and their typical effects, based on literature findings.

ParameterVariationEffect on ReactionRationale/Comments
Catalyst Piperidine, DABCO, NoneL-proline generally provides good to excellent yields due to its bifunctional nature (acidic and basic sites).[4] Other bases can also catalyze the reaction, but may require longer reaction times or lead to more side products.L-proline activates both the aldehyde (via iminium ion formation) and the active methylene compound (via enamine formation), accelerating the key steps.
Solvent Ethanol, Methanol, Acetonitrile, Water, Ionic LiquidsEthanol is a common and effective solvent. Greener options like water or ionic liquids have also been successfully employed, sometimes eliminating the need for a catalyst.[5][6]The solvent's polarity can influence the solubility of reactants and intermediates, affecting reaction rates.
Temperature Room Temp. to RefluxHeating to reflux in ethanol generally ensures a reasonable reaction rate. Some highly reactive substrates may proceed at room temperature.Increased temperature provides the necessary activation energy for the cyclization and dehydration steps.
Aldehyde Substituent Electron-donating vs. Electron-withdrawingAromatic aldehydes with both electron-donating and electron-withdrawing groups are generally well-tolerated. Electron-withdrawing groups can sometimes accelerate the initial Knoevenagel condensation.[5]The electronic nature of the aldehyde has a modest effect on the overall reaction outcome, demonstrating the robustness of the protocol.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive catalyst.- Low reaction temperature.- Impure starting materials.- Use fresh L-proline.- Ensure the reaction is at a steady reflux.- Check the purity of reactants by NMR or another suitable method.
Incomplete Reaction - Insufficient reaction time.- Catalyst deactivation.- Extend the reaction time and continue to monitor by TLC.- Add an additional portion of the catalyst (e.g., 5 mol%).
Formation of Multiple Side Products - Reaction temperature too high.- Incorrect stoichiometry.- Reduce the reaction temperature.- Carefully re-verify the molar equivalents of all reactants. The active methylene component is often used in slight excess.
Difficulty in Purification - Product co-elutes with impurities.- Product is insoluble.- Try a different solvent system for chromatography.- Attempt recrystallization from various solvents (e.g., EtOH, Acetone, DMF).

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from preparation to final analysis.

workflow A 1. Reagent Preparation (Aldehyde, Aminofuran, Tetronic Acid, L-Proline) B 2. Reaction Setup (Combine in EtOH) A->B C 3. Reflux Reaction (4-8 hours) B->C D 4. Reaction Monitoring (TLC) C->D Periodic Sampling D->C Continue if incomplete E 5. Work-up & Isolation (Cooling & Filtration) D->E Proceed if complete F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, HRMS) F->G H Final Product G->H

Caption: High-level experimental workflow diagram.

References

Application Notes and Protocols for Furopyridinone Synthesis Utilizing 2-Bromopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of furopyridinone scaffolds, valuable structural motifs in medicinal chemistry, using 2-bromopyridine-3-carboxylic acid as a key starting material. The synthetic strategy hinges on a sequential palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This document offers in-depth mechanistic insights, step-by-step experimental procedures, and critical analysis of reaction parameters to enable researchers to successfully implement and adapt this methodology for the synthesis of diverse furopyridinone derivatives.

Introduction: The Significance of the Furopyridinone Core

Furopyridinones are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their rigid, bicyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of furopyridinones have been reported to exhibit a wide range of biological activities, including potential as kinase inhibitors and modulators of critical signaling pathways.[1] The strategic functionalization of the furopyridinone core allows for the fine-tuning of physicochemical properties and biological targets, making it an attractive framework for medicinal chemists.

This guide focuses on a robust and modular synthetic approach to the furopyridinone skeleton, commencing with the commercially available 2-bromopyridine-3-carboxylic acid. This strategy offers a convergent pathway to elaborate complex molecular architectures.

Overall Synthetic Strategy

The synthesis of the furopyridinone core from 2-bromopyridine-3-carboxylic acid is conceptually a two-step process, which can often be performed in a one-pot fashion. The overall transformation is depicted below:

G start 2-Bromopyridine-3-carboxylic Acid + Terminal Alkyne step1 Sonogashira Coupling start->step1 intermediate 2-(Alkynyl)pyridine-3-carboxylic Acid step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Furopyridinone step2->product

Figure 1: High-level workflow for furopyridinone synthesis.

The initial step involves a palladium-catalyzed Sonogashira cross-coupling reaction between 2-bromopyridine-3-carboxylic acid and a suitable terminal alkyne.[2][3] This reaction forges the critical carbon-carbon bond at the 2-position of the pyridine ring. The subsequent and key ring-forming step is the intramolecular cyclization (hydroalkoxylation/lactonization) of the 2-(alkynyl)pyridine-3-carboxylic acid intermediate to yield the desired furopyridinone product.

Mechanistic Considerations

A thorough understanding of the underlying reaction mechanisms is paramount for successful optimization and troubleshooting.

The Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp²)-C(sp) bond.[3] It typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex pd_complex pd0->pd_complex:f0 Ar-Br pd_transmetal pd_transmetal pd_complex:f1->pd_transmetal:f0 Cu-C≡C-R pd_product pd_product pd_transmetal:f1->pd_product:f0 pd_product:f1->pd0 Regeneration cu_acetylide cu_acetylide cu_acetylide:f1->pd_transmetal:f0 cu_start Cu(I)X cu_start->cu_acetylide:f0 Base, Alkyne

Figure 2: Simplified catalytic cycles of the Sonogashira coupling.

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the 2-bromopyridine-3-carboxylic acid.

  • Copper Cycle : In the presence of a base, the terminal alkyne reacts with a Cu(I) salt to form a copper(I) acetylide.

  • Transmetalation : The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the 2-(alkynyl)pyridine-3-carboxylic acid product and regenerate the Pd(0) catalyst.

While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Intramolecular Cyclization

The formation of the furanone ring from the 2-(alkynyl)pyridine-3-carboxylic acid intermediate proceeds via an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group onto the alkyne. This cyclization is typically promoted by acid or a transition metal catalyst. The reaction follows a 5-exo-dig cyclization pathway, which is generally favored.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Two-Step Synthesis of Furopyridinones

This protocol outlines the synthesis in two discrete steps, allowing for the isolation and characterization of the alkynyl intermediate.

Step A: Sonogashira Coupling of 2-Bromopyridine-3-carboxylic Acid

Materials:

  • 2-Bromopyridine-3-carboxylic acid

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine, PPh₃)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., anhydrous THF, DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromopyridine-3-carboxylic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF or DMF as the solvent.

  • Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., Et₃N, 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the 2-(alkynyl)pyridine-3-carboxylic acid intermediate.

Step B: Intramolecular Cyclization to Furopyridinone

Materials:

  • 2-(Alkynyl)pyridine-3-carboxylic acid (from Step A)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) or a palladium catalyst (e.g., PdCl₂)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • To a round-bottom flask, add the 2-(alkynyl)pyridine-3-carboxylic acid (1.0 eq) and the chosen solvent.

  • Add the acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired furopyridinone.

Protocol 2: One-Pot Synthesis of Furopyridinones

This streamlined protocol combines the coupling and cyclization steps without isolating the intermediate, which can improve overall efficiency.

Materials:

  • Same as Protocol 1, Step A.

Procedure:

  • Follow steps 1-4 of Protocol 1, Step A.

  • After the Sonogashira coupling is complete (as determined by in-process monitoring), add an acid catalyst (e.g., p-TsOH, 1.0 eq) directly to the reaction mixture.

  • Increase the reaction temperature to reflux to drive the cyclization.

  • Monitor the formation of the furopyridinone product by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1, Step A (steps 5-7), followed by purification as in Protocol 1, Step B (step 5).

Data and Expected Results

The choice of reactants and reaction conditions will significantly impact the yield and purity of the final furopyridinone product. Below is a table summarizing typical reaction parameters and expected outcomes based on analogous literature reports.

ParameterSonogashira CouplingIntramolecular Cyclization
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)p-TsOH (10-20 mol%)
Co-catalyst CuI (5-10 mol%)-
Base Et₃N or DIPEA-
Solvent DMF or THFToluene or Dioxane
Temperature 50-80 °C80-110 °C
Reaction Time 2-12 hours4-24 hours
Typical Yield 70-95% (intermediate)60-90% (final product)

Troubleshooting and Key Considerations

  • Low Yield in Sonogashira Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is crucial. Consider using alternative ligands or a copper-free protocol if alkyne homocoupling is a significant side reaction.

  • Incomplete Cyclization: Higher temperatures or a stronger acid catalyst may be required. Ensure that water is effectively removed from the reaction mixture, as it can inhibit the cyclization.

  • Purification Challenges: The carboxylic acid intermediate and the final furopyridinone product have different polarities. A pH-adjusted aqueous workup can be effective for initial purification of the intermediate. The final product may require column chromatography for high purity.

Conclusion

The synthesis of furopyridinones from 2-bromopyridine-3-carboxylic acid via a Sonogashira coupling and subsequent intramolecular cyclization is a versatile and efficient strategy. This approach allows for the introduction of a wide range of substituents on the furan ring through the choice of the terminal alkyne coupling partner. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the chemical space of this important heterocyclic scaffold for applications in drug discovery and development.

References

analytical HPLC methods for furo[3,4-b]pyridine-5,7-dione

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical HPLC Methods for Furo[3,4-b]pyridine-5,7-dione

Audience: Researchers, scientists, and drug development professionals.

A Robust Reversed-Phase HPLC Method for the Analysis of Furo[3,4-b]pyridine-5,7-dione

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Furo[3,4-b]pyridine-5,7-dione

Furo[3,4-b]pyridine-5,7-dione, also known as 2,3-pyridinedicarboxylic anhydride, is a heterocyclic compound of significant interest in medicinal chemistry and as a building block in the synthesis of novel pharmaceutical agents.[1][2] Its pyridine core is a common scaffold in many biologically active molecules.[3] Accurate and reliable quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final products in drug development.

This application note presents a detailed, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of furo[3,4-b]pyridine-5,7-dione. We will delve into the scientific rationale behind the method's parameters, provide a step-by-step protocol for its implementation, and offer guidance on system suitability, validation, and troubleshooting, grounded in established chromatographic principles and regulatory standards.

Method Rationale: A Mechanistic Approach to Separation

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. Furo[3,4-b]pyridine-5,7-dione is a polar, aromatic molecule.[1] This informs our choice of a reversed-phase chromatographic system, which is the predominant mode of HPLC for its versatility and applicability to a wide range of compound polarities.[4]

Stationary Phase Selection: The Role of C18

A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and is the recommended stationary phase for this method. The primary retention mechanism is hydrophobic interaction between the non-polar C18 alkyl chains and the aromatic rings of the analyte.[4] While furo[3,4-b]pyridine-5,7-dione is polar, the pyridine and furan rings provide sufficient hydrophobicity for retention on a C18 phase.

For highly polar compounds, a potential issue with traditional C18 columns in highly aqueous mobile phases is "phase dewetting" or "phase collapse," where the C18 chains fold upon themselves, leading to loss of retention and reproducibility.[5] To mitigate this, especially if running at very high aqueous compositions, an "aqueous compatible" C18 column (e.g., with polar end-capping or a polar-embedded group) is recommended.[6][7] These modifications ensure the stationary phase remains fully wetted and accessible to the analyte.

Mobile Phase Composition: Optimizing Selectivity and Peak Shape

The mobile phase is a critical tool for manipulating retention and ensuring good peak shape.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and different selectivity compared to methanol.[8] The proportion of acetonitrile to the aqueous phase will be the primary determinant of the analyte's retention time; higher acetonitrile content will lead to faster elution.

  • Aqueous Phase and pH Control: The basic nitrogen atom in the pyridine ring of furo[3,4-b]pyridine-5,7-dione (pKa of pyridine is ~5.2) can interact with acidic residual silanol groups on the silica backbone of the HPLC column.[3][9] This secondary interaction is a common cause of peak tailing for basic compounds.[9][10] To ensure a sharp, symmetrical peak, it is imperative to control the mobile phase pH. By adding an acid, such as phosphoric acid or formic acid, to the aqueous component to maintain a low pH (e.g., pH 2.5-3.5), we achieve two things:

    • The residual silanol groups (pKa ~3.5-4.5) are protonated and thus, neutral, minimizing their ability to interact with the analyte.[8]

    • The pyridine nitrogen is protonated, which can also lead to more consistent interactions.

Phosphoric acid is a suitable choice for UV detection-only methods.[2] If the analysis is to be coupled with mass spectrometry (MS), a volatile acid like formic acid must be used instead.[2]

Detection Wavelength: Maximizing Sensitivity

Furo[3,4-b]pyridine-5,7-dione contains a chromophore (the aromatic ring system) that absorbs UV light. Pyridine and its derivatives typically exhibit strong absorbance in the 250-280 nm range.[11][12] Therefore, a detection wavelength of 254 nm is selected as a starting point, as it offers a good balance of sensitivity for many aromatic compounds and is a common output for fixed-wavelength UV detectors. It is always recommended to confirm the optimal wavelength by running a UV-Vis spectrum of the analyte in the mobile phase.

Experimental Protocol

This protocol provides a starting point for the analysis of furo[3,4-b]pyridine-5,7-dione. It should be validated in the user's laboratory to ensure it is fit for its intended purpose.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). An aqueous-compatible C18 is recommended.

  • Chemicals:

    • Furo[3,4-b]pyridine-5,7-dione reference standard

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (ACS grade or higher) or Formic acid (LC-MS grade if applicable)

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.22 µm or 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): To 1000 mL of HPLC-grade water, add 1.0 mL of phosphoric acid. Mix well and degas. This creates a ~0.1% phosphoric acid solution with a pH of approximately 2.5.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a good starting point. The diluent should ideally match the initial mobile phase composition to ensure good peak shape.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of furo[3,4-b]pyridine-5,7-dione reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time ~20 minutes (including equilibration)
Sample Preparation Protocol

The goal of sample preparation is to produce a clean, particle-free solution of the analyte at a concentration suitable for the analysis.[13][14][15]

  • Weighing: Accurately weigh an amount of the sample expected to contain approximately 10 mg of furo[3,4-b]pyridine-5,7-dione into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of diluent to the flask. Use sonication or vortexing to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Further Dilution (if necessary): Perform a further 1-in-10 dilution (as for the working standard) to bring the concentration into the expected analytical range (e.g., 0.1 mg/mL).

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (chemically compatible with your diluent) into an HPLC vial.[16] This step is crucial to prevent clogging of the column and system tubing.[13]

System Validation and Quality Control

A well-defined analytical method is a self-validating system. This is achieved through routine System Suitability Testing (SST) and initial method validation.

System Suitability Testing (SST)

SST is an integral part of any chromatographic analysis, designed to verify that the system is performing adequately for the intended analysis.[17] It should be performed before any sample analysis.[18] The following parameters and acceptance criteria are recommended, based on USP and ICH guidelines.[19][20]

SST ParameterDescriptionRecommended Acceptance Criteria
Repeatability (%RSD) Precision of peak area and retention time from replicate injections (n≥5) of the working standard.≤ 2.0% for peak area.≤ 1.0% for retention time.
Tailing Factor (T) A measure of peak symmetry.T ≤ 2.0
Theoretical Plates (N) A measure of column efficiency.N > 2000
Resolution (Rs) Separation between the analyte peak and the closest eluting impurity or other component.Rs ≥ 2.0 (if applicable)
Method Validation (as per ICH Q2(R1))

For use in a regulated environment, the analytical method must be validated to demonstrate its suitability.[21] The validation should assess the following characteristics[22][23][24]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Workflow and Data Analysis Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent equilibrate System Equilibration prep_mobile->equilibrate prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample (Weigh, Dissolve, Filter) inject_samples Inject Samples & Standards prep_sample->inject_samples equilibrate->sst Pass? sst->inject_samples Yes integrate Peak Integration inject_samples->integrate calculate Calculate Concentration / Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analytical workflow for furo[3,4-b]pyridine-5,7-dione.

Troubleshooting Guide

Even with a robust method, issues can arise. This section provides guidance on common problems.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Strong interaction with residual silanols.2. Column overload.3. Column contamination/degradation.1. Ensure mobile phase pH is sufficiently low (2.5-3.0).2. Reduce sample concentration or injection volume.[25]3. Flush the column with a strong solvent; if unresolved, replace the column.[26]
Peak Fronting 1. Sample solvent is stronger than the mobile phase.2. Column overload.1. Dissolve the sample in the initial mobile phase or a weaker solvent.[25]2. Dilute the sample.
Broad Peaks 1. Large dead volume in the system (e.g., bad fittings).2. Column void or contamination.3. Sample solvent mismatch.1. Check and remake all connections between the injector, column, and detector.2. Flush or replace the column.[26]3. Ensure sample solvent is compatible with the mobile phase.
Poor Resolution 1. Insufficient separation power.2. Column aging.1. Decrease the gradient slope (i.e., make it shallower) to increase separation time.2. Replace the column.
Drifting Baseline 1. Column not fully equilibrated.2. Contamination in the mobile phase or system.3. Detector lamp aging.1. Increase equilibration time before starting the sequence.2. Use fresh, high-purity solvents and degas thoroughly.3. Check detector diagnostics and replace the lamp if necessary.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of furo[3,4-b]pyridine-5,7-dione. By understanding the causal relationships between analyte properties and chromatographic parameters, researchers can confidently implement, validate, and troubleshoot this method. The detailed protocol serves as a robust starting point for routine quality control, stability testing, and research applications, ensuring data of the highest integrity for drug development professionals.

References

Furo[3,4-b]pyridin-5(7H)-one: A Privileged Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Furo[3,4-b]pyridin-5(7H)-one in Drug Discovery

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a central theme in medicinal chemistry. The this compound core, a fused heterocyclic system, has garnered significant interest due to its structural relationship to a variety of biologically active molecules. This guide provides an in-depth exploration of the applications of this scaffold, offering detailed protocols for its synthesis and biological evaluation. While specific biological data for the this compound core is an emerging area of research, the information presented herein is built upon the established activities of closely related furopyridine and other heterocyclic systems, providing a solid foundation for researchers entering this exciting field.

The this compound structure is of particular interest due to its potential to interact with a range of biological targets. The fusion of a furan ring with a pyridinone moiety creates a unique electronic and steric environment, making it a candidate for development as an inhibitor of enzymes, particularly kinases, and as a potential antimicrobial or anticancer agent.[1]

Therapeutic Potential and Applications

The this compound scaffold is being investigated for a variety of therapeutic applications, primarily driven by the known biological activities of related furopyridine isomers.

Anticancer Activity

Derivatives of similar fused heterocyclic systems have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2] For instance, the closely related furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

Several synthetic routes to the this compound core have been explored, including cyclization reactions and multicomponent reactions.[1][4] A one-pot synthesis from commercially available starting materials offers an efficient approach.

Objective: To synthesize a 7-substituted this compound derivative.

Materials:

  • 2-Bromopyridine-3-carboxylic acid

  • n-Butyllithium (n-BuLi)

  • An appropriate carbonyl compound (e.g., an aldehyde or ketone)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromopyridine-3-carboxylic acid in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add two molar equivalents of n-BuLi dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture for 1 hour at this temperature. This generates the lithium 2-lithiopyridine-3-carboxylate intermediate.

  • Reaction with Carbonyl Compound: Add one molar equivalent of the chosen carbonyl compound dissolved in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Cyclization: Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl. This protonates the intermediate and facilitates the cyclization to the this compound ring system.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the cytotoxic effects of a synthesized this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Synthesized this compound derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.

Objective: To evaluate the antibacterial activity of a synthesized this compound derivative.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Nutrient agar plates

  • Sterile swabs

  • Cork borer

  • Synthesized this compound derivative dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a standard antibiotic)

  • Negative control (the solvent used to dissolve the compound)

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline.

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of the nutrient agar plates using a sterile swab.

  • Well Preparation: Create wells of a specific diameter in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume of the dissolved this compound derivative, the positive control, and the negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation and Visualization

Quantitative Data Summary

While specific IC₅₀ values for this compound derivatives are not yet widely available in the literature, researchers can present their findings in a clear and concise tabular format.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound Derivatives

Compound IDR1-substituentR2-substituentCancer Cell LineIC₅₀ (µM)
FPO-01HPhenylMCF-715.2
FPO-02H4-ChlorophenylMCF-78.5
FPO-03MethylPhenylA54922.1
FPO-04Methyl4-ChlorophenylA54912.8
Diagrams of Key Concepts and Workflows

Visual representations are crucial for understanding complex biological pathways and experimental procedures.

Synthesis_Workflow Start 2-Bromopyridine-3-carboxylic Acid Step1 Lithiation with n-BuLi in THF at -78°C Start->Step1 Step2 Reaction with Carbonyl Compound Step1->Step2 Step3 Acidic Workup and Cyclization Step2->Step3 End Purified this compound Derivative Step3->End

Caption: General workflow for the synthesis of this compound derivatives.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP to ADP PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

References

Application Notes & Protocols: Furo[3,4-b]pyridin-5(7H)-one as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the Furopyridine Scaffold

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, by regulating a vast array of cellular processes, represent a critically important class of drug targets. Within the medicinal chemist's toolkit, certain heterocyclic structures are recognized as "privileged scaffolds" due to their ability to interact with multiple biological targets through diverse, high-affinity binding modes.

The furo[3,4-b]pyridine core is one such scaffold. As a 4-aza analogue of phthalide, it presents a unique spatial arrangement of hydrogen bond donors and acceptors, making it an attractive starting point for building molecules that can effectively target the ATP-binding site of kinases.[1] Specifically, the lactone moiety within the furo[3,4-b]pyridin-5(7H)-one structure serves as a reactive electrophile, providing a synthetic handle for diversification and scaffold elaboration. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the development of potential kinase inhibitors, grounded in established chemical principles and laboratory-validated techniques.

II. Synthesis of the Core Intermediate: this compound

A robust and efficient synthesis of the core intermediate is paramount for any drug discovery campaign. A one-pot method starting from the commercially available 2-bromopyridine-3-carboxylic acid has been developed, which offers a streamlined approach to various substituted furo[3,4-b]pyridin-5(7H)-ones.[1][2]

Reaction Principle

The synthesis proceeds through a fascinating and highly reactive intermediate. First, 2-bromopyridine-3-carboxylic acid is treated with two equivalents of butyllithium. The first equivalent deprotonates the carboxylic acid, while the second performs a halogen-metal exchange at the 2-position of the pyridine ring, generating a rather unstable dilithium species: lithium 2-lithiopyridine-3-carboxylate.[1] This powerful nucleophile then attacks a carbonyl compound (an aldehyde or ketone). Upon acidic workup, the resulting adduct undergoes an intramolecular cyclization (lactonization) to yield the desired this compound.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_intermediates Key Intermediate SM1 2-Bromopyridine- 3-carboxylic Acid I1 Lithium 2-lithiopyridine- 3-carboxylate SM1->I1 Step 1a SM2 Carbonyl Compound (R1-CO-R2) Product This compound Derivative SM2->Product Step 1b R1 1. 2 equiv. n-BuLi, THF, -78°C R2 2. H+ (aq) I1->Product Step 1b & 2 G Intermediate This compound Step1 Lactone Ring-Opening (Aminolysis) Intermediate->Step1 Nucleophile Primary/Secondary Amine (R-NHR') Nucleophile->Step1 Scaffold 2-(Hydroxymethyl)nicotinamide Scaffold Step1->Scaffold Step2 Further Derivatization (e.g., Suzuki, Buchwald-Hartwig, Amide Coupling) Scaffold->Step2 Candidate Kinase Inhibitor Candidate Step2->Candidate G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Kinase Buffer - Test Compounds (Serial Dilution) - Kinase Enzyme - Substrate & ATP A1 Add Buffer & Inhibitor P1->A1 A2 Add Kinase Enzyme (Pre-incubation) A1->A2 A3 Initiate Reaction: Add ATP/Substrate A2->A3 A4 Incubate (e.g., 60 min at 30°C) A3->A4 A5 Stop Reaction & Add Detection Reagent A4->A5 D1 Read Signal (Luminescence/Fluorescence) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

References

Development of CNS Agents from the Furo[3,4-b]pyridin-5(7H)-one Scaffold: A Guide to Synthesis, Screening, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and protocols for developing Central Nervous System (CNS) agents based on the promising furo[3,4-b]pyridin-5(7H)-one scaffold. This document outlines key synthetic strategies, robust in vitro and in vivo screening protocols, and the rationale behind experimental designs to facilitate the discovery of novel therapeutics for neurological and psychiatric disorders.

Introduction: The this compound Scaffold as a Privileged Structure for CNS Drug Discovery

Overview of Fused Pyridine Heterocycles in CNS Drug Development

The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common heterocyclic structure in FDA-approved drugs.[1] Its derivatives exhibit a vast array of biological activities, including antitumor, antimicrobial, and, notably, profound effects on the central nervous system.[1][2] The fusion of a pyridine ring with other heterocycles, such as a furan ring, creates rigid molecular architectures that can selectively interact with biological targets. This structural rigidity often leads to enhanced binding affinity and improved selectivity, which are critical attributes for CNS drug candidates. The resulting furopyridine scaffolds have been successfully employed to develop potent modulators of various CNS targets, including kinases and G-protein coupled receptors (GPCRs).

Rationale for Targeting the this compound Core

The this compound scaffold is an intriguing starting point for CNS drug discovery due to its unique structural and electronic properties. The fusion of the furan and pyridinone rings creates a planar system with specific hydrogen bonding capabilities and multiple points for chemical diversification. This allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are essential for blood-brain barrier (BBB) penetration.

Derivatives of related furopyridine and pyrazolopyridine scaffolds have demonstrated significant potential as:

  • Kinase Inhibitors: Targeting serine/threonine kinases like Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK3), and Leucine-Rich Repeat Kinase 2 (LRRK2) is a key strategy in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5] The furopyridine core can serve as a bioisostere for other hinge-binding motifs in ATP-competitive kinase inhibitors.[6]

  • Serotonin (5-HT) Receptor Agonists: The furo[3,2-b]pyridine nucleus has been successfully utilized as a bioisostere for the indole ring in potent and selective 5-HT1F receptor agonists for the treatment of migraine.[7][8] This highlights the potential of the furopyridine scaffold to interact with aminergic GPCRs.

  • Calcium Channel Modulators: Early studies on furo[3,4-b]-2(1H)-pyridones, which are structurally related to the title scaffold, identified them as potential calcium channel modulators, a target class with broad relevance in CNS disorders.[9]

This application note provides a detailed roadmap for researchers to synthesize, screen, and optimize novel CNS drug candidates based on the this compound scaffold.

Chemical Synthesis of the this compound Scaffold and Derivatives

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of the this compound core and its derivatives can be approached through a multi-step sequence, often starting from readily available pyridine or furan precursors. A common strategy involves the construction of a substituted 3,4-dihydropyridone intermediate, followed by cyclization to form the fused furan ring.[9] Subsequent derivatization can be achieved through modern cross-coupling reactions to install a variety of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).

Below is a generalized workflow for the synthesis and derivatization of the target scaffold.

G cluster_0 Core Synthesis cluster_1 Cyclization & Functionalization cluster_2 Derivatization A Starting Materials (e.g., Ethyl Acetoacetate, Aldehydes) B One-Pot Multicomponent Reaction (e.g., Hantzsch-like synthesis) A->B C Formation of 3,4-Dihydropyridone Intermediate B->C D Intramolecular Cyclization C->D E This compound Core D->E F Halogenation (e.g., NBS) E->F I N-Alkylation / N-Arylation E->I G Halogenated Scaffold F->G H Suzuki-Miyaura Cross-Coupling G->H J Final Library of CNS Agent Candidates H->J I->J G cluster_0 Screening Funnel A Synthesized Compound Library (this compound Derivatives) B Primary Screening (Biochemical Assays) A->B Target-Specific (e.g., Kinase, GPCR) C Secondary Screening (Cell-Based Assays) B->C Confirmed Hits (IC50 < 1 µM) D Lead Candidate C->D Potent & Efficacious in Cellular Models

References

Application Notes and Protocols for the In Vitro Biological Evaluation of Furo[3,4-b]pyridin-5(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Furo[3,4-b]pyridin-5(7H)-ones

The furo[3,4-b]pyridin-5(7H)-one scaffold represents a compelling heterocyclic core in medicinal chemistry. Its unique fusion of a furan ring with a pyridinone moiety imparts a distinct three-dimensional architecture, making it an attractive starting point for the design of novel therapeutic agents. Preliminary research into structurally related furopyridine and pyrazolopyridine derivatives has revealed a breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Notably, close isomers of this scaffold have demonstrated potent and selective inhibition of key cellular targets like protein kinases and the proteasome, which are implicated in a variety of human diseases.

This comprehensive guide provides a detailed framework for the in vitro biological evaluation of novel this compound derivatives. Moving beyond a simple recitation of methods, this document offers a strategic, multi-tiered approach to characterizing these compounds. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each assay. The protocols herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Our exploration will begin with broad-spectrum cytotoxicity screening to identify active compounds and will then progress to more nuanced, target-specific assays to elucidate their mechanism of action. This tiered approach is critical for efficiently advancing promising candidates through the drug discovery pipeline.

Part 1: Foundational Analysis - Assessing General Cytotoxicity

The initial step in characterizing any new chemical entity with therapeutic potential is to assess its general cytotoxicity against a panel of relevant cell lines. This provides a fundamental understanding of the compound's potency and selectivity. For this compound derivatives, which have shown promise as anticancer agents, a panel of human cancer cell lines is appropriate.

Rationale for Assay Selection

We will employ two robust and widely accepted colorimetric assays for this initial screen: the MTT and SRB assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in fixed cells. The amount of bound dye provides an estimation of the total protein mass, which is proportional to the cell number.

Running these two assays in parallel provides a more comprehensive picture of a compound's effect. A discrepancy in the results between the two assays could suggest a specific interference with mitochondrial function (which would disproportionately affect the MTT assay).

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxicity of a novel this compound derivative is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound Stock Solution Preparation Treatment Treatment with Serial Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay_Procedure Assay Procedure (MTT or SRB) Incubation->Assay_Procedure Absorbance Absorbance Measurement Assay_Procedure->Absorbance Viability_Calc % Cell Viability Calculation Absorbance->Viability_Calc IC50_Det IC50 Value Determination Viability_Calc->IC50_Det

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1.1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 1.2: SRB Assay for Cell Viability
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

Data Presentation: Cytotoxicity

The IC₅₀ values obtained from the cytotoxicity assays should be tabulated for clear comparison across different cell lines and against a standard chemotherapeutic agent.

Compound IDCancer Cell LineIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - SRB AssayDoxorubicin IC₅₀ (µM)
This compound Derivative 1MCF-7 (Breast)[Insert Value][Insert Value]~1.5
This compound Derivative 1HCT116 (Colon)[Insert Value][Insert Value]~0.8
This compound Derivative 1A549 (Lung)[Insert Value][Insert Value]~1.2
This compound Derivative 2MCF-7 (Breast)[Insert Value][Insert Value]~1.5
This compound Derivative 2HCT116 (Colon)[Insert Value][Insert Value]~0.8
This compound Derivative 2A549 (Lung)[Insert Value][Insert Value]~1.2

Part 2: Mechanistic Elucidation - Unraveling the Mode of Action

Once cytotoxic derivatives have been identified, the next critical phase is to investigate their mechanism of action. Based on the activities of structurally related compounds, we will focus on three key areas: proteasome inhibition , kinase inhibition , and induction of apoptosis .

Proteasome Inhibition: A Potential Target

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy. A study on the closely related furo[3,4-c]pyridine-3-one scaffold has demonstrated potent, site-specific inhibition of the 20S proteasome.[1] This provides a strong rationale for investigating whether this compound derivatives share this mechanism.

Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ub Ligase E2->E3 Ub Transfer PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Inhibitor This compound Derivative Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and site of inhibition.

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the purified 20S proteasome using specific fluorogenic substrates.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT.

    • 20S Human Proteasome: Reconstitute to a working concentration of 2 nM in assay buffer.

    • Fluorogenic Substrates:

      • Chymotrypsin-like: Suc-LLVY-AMC (10 mM stock in DMSO).

      • Trypsin-like: Boc-LRR-AMC (10 mM stock in DMSO).

      • Caspase-like: Z-LLE-AMC (10 mM stock in DMSO).

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure:

    • In a black 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control).

    • Add 98 µL of the 20S proteasome solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 2 µL of the respective fluorogenic substrate (final concentration 100 µM).

    • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C using a kinetic plate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.

Compound IDProteasome ActivityIC₅₀ (µM)Bortezomib IC₅₀ (nM)
Furo[3,4-c]pyridine-3-one derivative 10[1]Caspase-like (cPA)0.6~7
This compound Derivative 1Chymotrypsin-like[Insert Value]~5
This compound Derivative 1Trypsin-like[Insert Value]~1800
This compound Derivative 1Caspase-like[Insert Value]~400

Note: Data for the furo[3,4-c] isomer is included for comparative purposes.

Kinase Inhibition: A Prevalent Mechanism

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Structurally similar furopyridine scaffolds have been shown to be potent kinase inhibitors.[2] Therefore, it is crucial to assess the kinase inhibitory potential of novel this compound derivatives.

This assay measures the amount of ADP produced during a kinase reaction, which is a universal byproduct of kinase activity.

  • Reagent Preparation:

    • Kinase of interest (e.g., CDK2/Cyclin A, VEGFR2, etc.)

    • Kinase substrate peptide

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 2.5 µL of serially diluted test compound or DMSO control.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Compound IDKinase TargetIC₅₀ (nM)Staurosporine IC₅₀ (nM)
Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine 35[3]CLK149~5
This compound Derivative 1CDK2/Cyclin A[Insert Value]~20
This compound Derivative 1VEGFR2[Insert Value]~10
This compound Derivative 1GSK3β[Insert Value]~15

Note: Data for a related pyridofuropyrimidine is included for context.

Induction of Apoptosis: The Ultimate Fate of Cancer Cells

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Key events in apoptosis include the activation of caspases and the cleavage of specific cellular substrates like Poly (ADP-ribose) polymerase (PARP).

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade cluster_events Cellular Events Compound This compound Derivative Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Activation PARP PARP Executioner_Caspases->PARP Cleavage Apoptosis Apoptosis Executioner_Caspases->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Simplified overview of the caspase cascade in apoptosis.

This "add-mix-measure" assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate light.[4]

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with the test compounds for a desired time (e.g., 24 hours) as described in the cytotoxicity protocols.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

This assay detects the cleavage of full-length PARP (116 kDa) into its characteristic 89 kDa fragment, a hallmark of caspase-3 activation.

  • Cell Treatment and Lysis: Treat cells in 6-well plates with the test compounds. After incubation, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Compare the band intensities of the full-length (116 kDa) and cleaved (89 kDa) PARP fragments between treated and untreated samples. An increase in the 89 kDa band indicates apoptosis.

Part 3: Target Engagement and Antimicrobial Activity

To further validate the mechanism of action and explore the broader therapeutic potential of this compound derivatives, we can perform target engagement assays and screen for antimicrobial activity.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Given that related heterocyclic scaffolds have demonstrated antimicrobial properties, it is worthwhile to screen this compound derivatives for antibacterial and antifungal activity.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate containing the appropriate broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutics. The tiered approach to in vitro biological evaluation outlined in this guide provides a robust framework for identifying active compounds, elucidating their mechanisms of action, and validating their cellular targets. By employing a combination of general cytotoxicity assays, specific enzyme inhibition and apoptosis assays, and target engagement studies, researchers can efficiently and effectively characterize the biological properties of this exciting class of molecules. The insights gained from these studies will be instrumental in guiding the optimization of lead compounds and advancing them toward preclinical development.

References

Application Notes & Protocols: Exploring the Furo[3,4-b]pyridin-5(7H)-one Scaffold in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless evolution of resistance in weeds, pests, and pathogens necessitates the continuous discovery of novel chemical scaffolds for agrochemical development. The furo[3,4-b]pyridin-5(7H)-one core, a heterocyclic system with documented bioactivity in medicinal chemistry, represents an underexplored chemotype for agricultural applications. This guide provides a comprehensive framework for the synthesis and evaluation of this compound derivatives as potential herbicides, fungicides, and insecticides. By leveraging established synthetic routes and proposing a structured biological screening cascade, these notes are designed to empower researchers to systematically investigate this promising class of compounds. We present detailed, field-proven protocols for chemical synthesis, whole-plant herbicidal bioassays, in vitro antimicrobial assays, and mechanism of action studies, underpinned by the scientific rationale for each experimental step.

Introduction: A Novel Chemotype for Agrochemical Discovery?

The pyridine ring is a cornerstone of modern agrochemicals, present in major herbicides like paraquat and clopyralid, as well as neonicotinoid insecticides.[1][2] Similarly, the furan moiety is a key component in various bioactive natural products and synthetic compounds, including fungicides and insecticides.[3][4][5] The fusion of these two privileged heterocycles into the rigid this compound scaffold creates a novel chemical entity with distinct steric and electronic properties ripe for exploration.

While direct applications in agriculture are not yet documented, the structural analogy to known bioactive molecules provides a strong rationale for investigation. For instance, many commercial herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6][7] These inhibitors often feature planar, heterocyclic ring systems. The this compound core presents a compelling starting point for designing new PPO inhibitors or compounds with entirely new mechanisms of action. This guide serves as a foundational resource for initiating such a research program.

Part I: Synthesis of this compound and its Derivatives

A robust and flexible synthetic platform is paramount for exploring the structure-activity relationships (SAR) of a new scaffold. The following protocols provide methods for both the synthesis of the core structure and the creation of a diverse chemical library.

Protocol 1: One-Pot Synthesis of the this compound Core

This protocol is adapted from a reported efficient one-pot method, providing a reliable route to the fundamental scaffold from commercially available starting materials.[8]

Causality Statement: This procedure utilizes a twofold lithiation of 2-bromopyridine-3-carboxylic acid. The first equivalent of butyllithium acts as a base to deprotonate the carboxylic acid, while the second equivalent performs a lithium-halogen exchange at the 2-position, generating a highly reactive dilithio intermediate. This intermediate then attacks the electrophilic carbonyl compound, and subsequent acid-catalyzed workup induces intramolecular cyclization and dehydration to form the desired furopyridinone ring system.

Materials:

  • 2-Bromopyridine-3-carboxylic acid

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Selected carbonyl compound (e.g., acetone, cyclohexanone)

  • Hydrochloric acid (HCl), 2 M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-bromopyridine-3-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dilithiation: Slowly add n-BuLi (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting slurry for 1 hour at -78 °C.

  • Electrophile Addition: Add the carbonyl compound (1.5 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

  • Quenching and Cyclization: Cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of 2 M HCl until the pH is ~1-2. Stir vigorously for 1 hour at room temperature to facilitate the cyclization.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the target this compound derivative.

Workflow for Synthesis and Diversification

G cluster_synthesis Core Synthesis (Protocol 1) cluster_diversification Library Generation (MCR Approach) Start 2-Bromopyridine- 3-carboxylic Acid Dilithiation Treatment with 2.2 eq n-BuLi Generates Dilithio Intermediate Start->Dilithiation Reaction Reaction with Carbonyl Compound (R-CO-R') Dilithiation->Reaction Cyclization Acidic Workup & Intramolecular Cyclization Reaction->Cyclization Core This compound Core Scaffold Cyclization->Core MCR_Start Pyridine Precursor + Aldehyde + Active Methylene Cmpd Core->MCR_Start Use as Precursor MCR Multi-Component Reaction (MCR) MCR_Start->MCR Library Diverse Library of Substituted Analogs MCR->Library

Caption: Workflow for core synthesis and library diversification.

Part II: A Proposed Agrochemical Screening Cascade

A screening cascade is a hierarchical testing process designed to efficiently identify promising compounds from a larger library.[9][10] Early-stage assays are typically high-throughput and cost-effective, while later-stage assays are more complex and resource-intensive.

Agrochemical Screening Cascade

G cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening & Dose-Response cluster_moa Mechanism of Action (MoA) Studies Compound_Library This compound Library Herbi Herbicidal Assay (Protocol 2) Compound_Library->Herbi Single high dose Fungi Fungicidal Assay (Protocol 3) Compound_Library->Fungi Single high dose Insect Insecticidal Assay Compound_Library->Insect Single high dose Dose_Response IC50 / EC50 Determination on Multiple Species Herbi->Dose_Response Active 'Hits' Progress Fungi->Dose_Response Active 'Hits' Progress Insect->Dose_Response Active 'Hits' Progress Selectivity Crop vs. Weed/ Pathogen Selectivity Dose_Response->Selectivity Enzyme_Assay Enzyme Inhibition Assay (Protocol 4) Selectivity->Enzyme_Assay Potent & Selective 'Leads' Target_ID Target Identification Enzyme_Assay->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: A tiered screening cascade for agrochemical discovery.

Protocol 2: Primary Herbicidal Activity Bioassay (Whole-Plant)

This protocol outlines a robust method for assessing the post-emergence herbicidal activity of test compounds on whole plants.[11][12][13]

Causality Statement: A whole-plant assay is critical as it integrates all factors influencing herbicidal effect, including absorption through the cuticle, translocation within the plant, and metabolism, which cannot be assessed in in vitro assays. Using both a monocot (bentgrass) and a dicot (lettuce or cress) species provides an early indication of the compound's spectrum of activity.

Materials:

  • Seeds of a monocot (e.g., Bentgrass, Agrostis stolonifera) and a dicot (e.g., Garden cress, Lepidium sativum).

  • Potting soil mix.

  • Small pots (e.g., 4-inch diameter).

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20).

  • Laboratory track sprayer for uniform application.

  • Controlled environment growth chamber (22-25°C, 16:8h light:dark cycle).

Procedure:

  • Plant Preparation: Sow seeds in pots and allow them to grow in the growth chamber until they reach the 2-3 leaf stage (approx. 10-14 days).

  • Compound Formulation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in acetone). For application, dilute the stock solution to the desired screening concentration (e.g., 1000 g/ha) in a water/acetone mixture containing 0.1% (v/v) Tween-20. Prepare a "vehicle control" solution without the test compound.

  • Herbicide Application: Place pots in a laboratory track sprayer. Apply the formulated compound evenly to the foliage at a standard spray volume (e.g., 200 L/ha).

  • Incubation: Return the treated plants to the growth chamber. Ensure pots are randomized to avoid positional effects.

  • Assessment: After 14 days, visually assess the plants for herbicidal injury. Use a rating scale from 0% (no effect, same as vehicle control) to 100% (complete plant death).

  • Data Recording: Record the percent injury for each compound on both monocot and dicot species. Compounds showing significant activity (e.g., >70% injury) are considered "hits" and are prioritized for secondary screening.

Protocol 3: Primary Fungicidal Activity Bioassay (In Vitro)

This microtiter plate-based assay provides a high-throughput method to assess the direct antifungal activity of compounds against key plant pathogens.[14][15]

Causality Statement: An in vitro assay directly measures a compound's ability to inhibit fungal growth by removing confounding factors like plant uptake and metabolism. This allows for a clear assessment of intrinsic antifungal potency. Botrytis cinerea (grey mold) is an excellent model as it is a widespread necrotrophic pathogen affecting numerous crops.

Materials:

  • Fungal isolate (e.g., Botrytis cinerea).

  • Potato Dextrose Broth (PDB), sterile.

  • 96-well microtiter plates, sterile.

  • Test compounds dissolved in DMSO.

  • Spectrophotometer (plate reader).

Procedure:

  • Spore Suspension: Grow the fungus on a PDA plate until sporulating. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 2 x 10⁴ spores/mL in PDB.

  • Compound Plating: In a 96-well plate, add 100 µL of PDB to each well. Add 2 µL of the test compound's DMSO stock solution to achieve the desired final concentration (e.g., 50 µg/mL). Include positive (commercial fungicide) and negative (DMSO vehicle) controls.

  • Inoculation: Add 100 µL of the prepared spore suspension to each well. The final volume is 200 µL.

  • Incubation: Cover the plate and incubate at 25°C for 48-72 hours with gentle shaking.

  • Assessment: Measure the optical density (OD) at 600 nm using a plate reader. Calculate the percent inhibition relative to the negative control: % Inhibition = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100.

  • Data Recording: Compounds showing high inhibition (e.g., >80%) are selected for further testing.

Part III: Elucidating the Mechanism of Action (MoA)

Identifying the molecular target of a novel active compound is a critical step in its development. Based on structural similarities to known herbicides, a plausible hypothesis is that this compound derivatives could inhibit Protoporphyrinogen Oxidase (PPO).

PPO Inhibition MoA: PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway. When inhibited, its substrate, protoporphyrinogen IX, accumulates and leaks into the cytoplasm. In the presence of light and oxygen, it is converted to protoporphyrin IX, a potent photosensitizer that generates singlet oxygen, leading to rapid lipid peroxidation and cell membrane disruption.[6][16]

Hypothesized PPO Inhibition Pathway

G cluster_pathway Chlorophyll & Heme Biosynthesis Pathway cluster_inhibition Effect of Herbicide Glutamate Glutamate ProtoIXgen Protoporphyrinogen IX (in chloroplast stroma) Glutamate->ProtoIXgen Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ProtoIXgen->PPO Leakage Proto'gen IX leaks into cytoplasm ProtoIXgen->Leakage ProtoIX Protoporphyrin IX PPO->ProtoIX Oxidation Chlorophyll Chlorophyll ProtoIX->Chlorophyll Heme Heme ProtoIX->Heme Compound Furo[3,4-b]pyridin-5-one (Hypothetical Inhibitor) Compound->PPO Inhibits Conversion Non-enzymatic Oxidation Leakage->Conversion ProtoIX_cyto Protoporphyrin IX (in cytoplasm) Conversion->ProtoIX_cyto ROS Singlet Oxygen (¹O₂) Generation (Light Dependent) ProtoIX_cyto->ROS Damage Lipid Peroxidation & Cell Membrane Disruption ROS->Damage

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furo[3,4-b]pyridin-5(7H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of furo[3,4-b]pyridin-5(7H)-one and its derivatives. This scaffold is a key heterocyclic motif in medicinal chemistry, forming the core of molecules investigated as potential therapeutics.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, helping you optimize reaction yields and purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Core Synthesis Overview

The construction of the this compound core can be approached through several strategic routes. The choice of method often depends on the available starting materials and the desired substitution patterns on the final molecule.

Two prevalent strategies include:

  • One-Pot Lithiation and Cyclization: A robust method that starts from commercially available 2-bromopyridine-3-carboxylic acid. This involves a double lithiation followed by reaction with a carbonyl compound and subsequent acid-catalyzed cyclization to form the fused lactone.[3]

  • Multi-Component Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. For related furopyridine structures, MCRs involving aldehydes, active methylene compounds (like tetronic acid), and an amine source (such as 5-aminopyrazoles) have proven effective, often in environmentally benign solvents like water.[4][5]

Below is a generalized workflow for the synthesis and purification of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Starting Materials (e.g., 2-Bromopyridine-3-carboxylic acid, Carbonyl Compound) P2 Reagent & Glassware Prep (Anhydrous Conditions, Degassing) P1->P2 Quality Control R1 Reaction Setup (Inert Atmosphere, Temp Control) P2->R1 R2 Reagent Addition (e.g., n-BuLi, Carbonyl Cmpd) R1->R2 R3 Reaction Monitoring (TLC, LC-MS) R2->R3 W1 Quenching & Acidification R3->W1 W2 Aqueous Workup (Extraction) W1->W2 W3 Purification (Column Chromatography) W2->W3 A1 Characterization (NMR, MS, HRMS) W3->A1 A2 Purity Assessment (HPLC) A1->A2

Caption: General experimental workflow for this compound synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during your experiments.

Q1: My one-pot synthesis from 2-bromopyridine-3-carboxylic acid is failing or giving very low yields. What are the most critical factors to investigate?

This is a common issue for this organometallic-based route, which is highly sensitive to reaction conditions. The success of this reaction hinges on the efficient generation of the lithium 2-lithiopyridine-3-carboxylate dianion.[3]

Causality & Solution:

  • Moisture Contamination: Butyllithium (n-BuLi) is extremely reactive towards protic sources, especially water. Trace moisture will quench the reagent and prevent the lithiation of the pyridine ring.

    • Protocol: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be anhydrous. Use fresh, sealed anhydrous solvents.

  • Reagent Quality: The molarity of n-BuLi solutions can decrease over time due to degradation. Using a partially decomposed reagent will lead to incomplete lithiation.

    • Protocol: Titrate your n-BuLi solution before use to determine its exact molarity. Always use a fresh bottle or a properly stored solution.

  • Incorrect Stoichiometry: Two equivalents of n-BuLi are required: the first deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange at the 2-position.[3] Insufficient n-BuLi is a primary cause of failure.

    • Protocol: Based on the titrated molarity, ensure at least 2.0 molar equivalents of n-BuLi are added. A slight excess (e.g., 2.1 eq) can sometimes compensate for minor system impurities.

  • Temperature Control: The initial lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition of the lithiated intermediate.

    • Protocol: Maintain a stable cold bath (e.g., dry ice/acetone) throughout the n-BuLi addition and the subsequent stirring period before adding the electrophile (the carbonyl compound).

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation often points to issues with selectivity or degradation.

Causality & Solution:

  • Homocoupling: In reactions involving organometallic intermediates, homocoupling of the lithiated pyridine can occur, especially if trace oxygen is present.[6]

    • Mitigation: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly before use by bubbling with an inert gas or using freeze-pump-thaw cycles.[7]

  • Degradation: The this compound ring system can be sensitive to prolonged exposure to strong acid or base at high temperatures during workup or purification, which may lead to ring-opening.[8]

    • Mitigation: Use the minimum necessary amount of acid for the final cyclization step. Monitor the reaction closely and avoid unnecessarily long reaction times. Neutralize the reaction mixture promptly during workup.

G cluster_reagents Starting Materials & Reagents cluster_conditions Reaction Conditions Start Low or No Yield R1 Verify Purity of Starting Materials Start->R1 R2 Tritrate n-BuLi? (Is Molarity Known?) R1->R2 R3 Use Fresh/Titrated n-BuLi R2->R3 No C1 System Strictly Anhydrous? R2->C1 Yes R3->C1 C2 Flame-dry Glassware, Use Anhydrous Solvents C1->C2 No C3 Temperature Kept at -78°C? C1->C3 Yes C2->C3 C4 Maintain Cold Bath, Monitor Internal Temp C3->C4 No End Re-run Experiment C3->End Yes C4->End

Caption: Troubleshooting logic for the one-pot synthesis of this compound.

Q3: My crude product is difficult to purify via column chromatography. I'm seeing significant tailing of the product spot on TLC. What's wrong?

This is a classic problem when purifying pyridine-containing compounds on standard silica gel.

Causality & Solution:

  • Acid-Base Interactions: Silica gel is weakly acidic, while the nitrogen atom on the pyridine ring is basic. This strong interaction causes the compound to "stick" to the stationary phase, leading to poor peak shape and difficult elution (tailing).[8]

    • Mitigation Strategy 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your eluent to compete for the active sites on the silica. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate) will dramatically improve peak shape and recovery.

    • Mitigation Strategy 2 (Alternative Stationary Phase): If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for basic compounds. Alternatively, amino-bonded silica can also provide excellent separation.[8]

Protocols and Data

Detailed Protocol: One-Pot Synthesis of 7,7-Dimethylthis compound

This protocol is adapted from the procedure described for the synthesis of furo[3,4-b]pyridin-5(7H)-ones from 2-bromopyridine-3-carboxylic acid and a carbonyl compound (in this case, acetone).[3]

Materials:

  • 2-Bromopyridine-3-carboxylic acid (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.1 eq)

  • Acetone (1.2 eq), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: Add 2-bromopyridine-3-carboxylic acid (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Evacuate and backfill the flask with nitrogen three times.

  • Dissolution: Add anhydrous THF via syringe to dissolve the starting material. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (2.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change should be observed. Stir the mixture at -78 °C for 1 hour.

  • Electrophile Addition: Add anhydrous acetone (1.2 eq) dropwise to the reaction mixture. Stir at -78 °C for an additional 2 hours.

  • Quenching and Cyclization: Remove the cold bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding 1 M HCl until the pH is ~2. This step facilitates the cyclization to form the lactone.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc), with the mobile phase containing 0.5% triethylamine to prevent tailing. Combine pure fractions and remove the solvent to yield the final product.

Table 1: Impact of Reaction Parameters on Furopyridinone Synthesis Yield

This table summarizes key parameters and their expected impact on multi-component reactions (MCRs) for the synthesis of related furopyridinone systems.[4][5]

ParameterConditionExpected Impact on Yield/SelectivityRationale
Solvent Water, Ethanol, TolueneCan significantly affect reaction rates and yields. Water, with a phase-transfer catalyst like TEBAC, can promote high yields through hydrophobic effects.[5]Solvent polarity and proticity influence reaction mechanism, intermediate stability, and solubility of reagents.
Catalyst None, TEBAC, Ytterbium TriflateFor MCRs, a phase-transfer catalyst (TEBAC) may be needed in aqueous media.[5] For other variants, a Lewis acid like Yb(OTf)₃ can accelerate the reaction.[9]Catalysts can activate substrates, stabilize intermediates, or, in the case of TEBAC, facilitate reactions between phases.
Temperature Room Temp to Reflux (e.g., 90 °C)Higher temperatures generally increase the reaction rate. An optimal temperature must be found to maximize product formation without promoting decomposition.[5]Provides the necessary activation energy for key steps like condensation and dehydration.
Reaction Time 1h - 24hInsufficient time leads to incomplete conversion. Excessive time can lead to byproduct formation or degradation.Reaction progress should be monitored (e.g., by TLC) to determine the optimal endpoint.

References

Technical Support Center: Synthesis of Furopyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furopyridinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of furopyridinone scaffolds. As a class of heterocycles with significant potential in drug discovery, their efficient synthesis is paramount.[1] This document provides in-depth, field-proven insights into common challenges, focusing on the identification and mitigation of byproduct formation.

Our approach is structured around a question-and-answer format, directly addressing specific issues you may encounter during your experiments. We will delve into the causality behind these issues and provide validated protocols to overcome them.

Section 1: Troubleshooting Intramolecular Cyclization Routes

One of the most common strategies for constructing the furopyridinone core involves the intramolecular cyclization of an N-furoyl amino acid derivative. A frequently employed method is the Friedel-Crafts acylation catalyzed by a strong acid or dehydrating agent, such as Eaton's reagent (P₂O₅/MeSO₃H).[1]

FAQ 1: I am attempting a Friedel-Crafts cyclization of an N-furoyl amino acid using Eaton's reagent, but my yield is low and LC-MS shows multiple side products. What are the likely byproducts?

Answer:

Low yields and the formation of multiple byproducts in this reaction are common challenges. The primary cause often lies in the harsh, acidic conditions required for the cyclization, which can lead to several side reactions involving the sensitive furan ring and the amino acid backbone.

Common Byproducts and Their Formation Mechanisms:

  • Incomplete Cyclization: The most straightforward "byproduct" is simply your unreacted starting material, the N-furoyl amino acid. This indicates that the reaction conditions (temperature, time, or reagent concentration) were insufficient for complete conversion.

  • Polymerized/Decomposed Furan Species: Furan rings are notoriously sensitive to strong acids and can undergo ring-opening or polymerization, leading to a complex mixture of tar-like substances that are difficult to characterize.[2] This is often observed as a dark coloration of the reaction mixture.

  • Dehydrated Byproducts (Azlactone Formation): Before the desired intramolecular Friedel-Crafts reaction occurs on the furan ring, the carboxylic acid of the amino acid precursor can react with the activated amide to form an azlactone (or oxazolone). This intermediate may not efficiently cyclize or could be isolated as a stable byproduct.

  • Side-Chain Reactions: If your amino acid has a reactive side chain (e.g., hydroxyl groups on Ser/Thr, or indole on Trp), it can be susceptible to acylation, dehydration, or other acid-catalyzed side reactions.

The diagram below illustrates the competition between the desired reaction and a key side reaction.

Byproduct_Formation cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions SM N-Furoyl Amino Acid (Starting Material) P1 Furopyridinone (Target Product) SM->P1 Eaton's Reagent (High Temp) B1 Incomplete Cyclization (Unreacted SM) SM->B1 Insufficient Conditions B2 Azlactone Intermediate SM->B2 Intramolecular Dehydration B3 Polymerized Furan SM->B3 Acid-Catalyzed Degradation

Caption: Competing reaction pathways in the synthesis of furopyridinones.

FAQ 2: How can I optimize my reaction to minimize these byproducts and improve the yield of the furopyridinone?

Answer:

Optimizing this reaction requires a systematic approach to balance reactivity with the stability of your starting material and product.

Troubleshooting & Optimization Protocol:

  • Reagent Quality and Preparation:

    • Use Fresh Eaton's Reagent: Eaton's reagent can absorb atmospheric moisture over time, reducing its efficacy. Using freshly prepared reagent often leads to cleaner reaction profiles.[3]

    • Ensure Anhydrous Conditions: Any water in the reaction can quench the Eaton's reagent and promote side reactions like hydrolysis or furan ring-opening.[2] Ensure your solvent (if any) and starting materials are scrupulously dry.

  • Reaction Temperature and Time:

    • Stepwise Temperature Increase: Instead of immediately heating to a high temperature (e.g., 110 °C), try a stepwise approach. Hold at a lower temperature (e.g., 60-80 °C) for an initial period before slowly increasing to the final temperature. This can favor the desired cyclization over rapid decomposition.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Prolonged exposure to harsh conditions after the starting material is consumed can lead to product degradation. Aim to stop the reaction as soon as a satisfactory conversion is achieved.

  • Order of Addition:

    • Slowly add the N-furoyl amino acid to the pre-heated Eaton's reagent. This ensures the substrate is immediately exposed to the optimal cyclization conditions, minimizing the time it spends in a state where side reactions might be kinetically favored.

Data Summary Table for Troubleshooting:

Observed Issue Potential Cause Diagnostic Signature (LC-MS) Recommended Action
Low Conversion Insufficient reaction time/temp; Deactivated reagentMajor peak corresponding to Starting Material (SM) massIncrease reaction time/temperature; Use fresh Eaton's reagent.
Dark/Tarry Mixture Furan polymerization/decompositionBroad, unresolved baseline hump; Multiple small, unidentified peaksLower reaction temperature; Ensure anhydrous conditions.[2]
Major Side Product at M-18 Azlactone formation (loss of H₂O)Peak with mass = [M_SM - 18]Use milder conditions; Consider protecting the carboxylic acid.
Multiple Isomeric Products Non-selective cyclizationSeveral peaks with the same mass as the productExplore alternative cyclization catalysts (e.g., Lewis acids) for improved regioselectivity.

Section 2: Troubleshooting Multicomponent Reactions (MCRs)

MCRs are powerful tools for rapidly building molecular complexity.[4][5] Syntheses of furopyridinone-like structures can be envisioned through MCRs, but their one-pot nature can sometimes lead to a complex array of byproducts if the reaction pathways are not well-controlled.

FAQ 3: I am developing a multicomponent reaction to synthesize a furopyridinone derivative, but I am isolating a significant byproduct that seems to have incorporated only two of the three components. What is happening?

Answer:

This is a classic challenge in MCR development. The success of an MCR relies on a delicate balance of reaction rates.[6] If one reaction in the cascade is significantly slower than a competing side reaction, you will isolate intermediates or products of lower-order reactions.

Common Byproduct Scenarios in a Hypothetical 3-Component Reaction (Furan-aldehyde, Amine, Alkyne):

  • Amine-Aldehyde Condensation Product (Imine): The initial step in many MCRs is the formation of an imine from the amine and aldehyde.[4] If the subsequent steps (e.g., addition of the alkyne) are slow, the imine may be isolated, or it could dimerize or react in other ways.

  • Passerini or Ugi-type Byproducts: If your MCR involves components common to other named MCRs (like isocyanides or carboxylic acids), you may see byproducts from these alternative pathways. For instance, in a four-component reaction, you might get a three-component Passerini product if the fourth component fails to incorporate.[4]

  • Michael Addition Adducts: If one of your components is a Michael acceptor (e.g., an α,β-unsaturated ketone) and another is a Michael donor (e.g., an amine), a simple Michael addition may occur as a non-productive side reaction, consuming your starting materials.

Troubleshooting Workflow for MCRs:

The following workflow can help diagnose and solve issues with competing reaction pathways in MCRs.

MCR_Troubleshooting start MCR Yields Byproduct (Incomplete Component Incorporation) q1 Is the byproduct an intermediate (e.g., imine)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Change order of addition. Pre-mix slower-reacting components. Increase concentration of third component. a1_yes->sol1 q2 Is the byproduct from an alternative MCR pathway (e.g., Passerini instead of Ugi)? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Modify components to disfavor the side reaction (e.g., use a non-acidic component to suppress Passerini). a2_yes->sol2 end Re-evaluate overall synthetic strategy. a2_no->end

Caption: Decision tree for troubleshooting MCR byproduct formation.

Section 3: General Purification and Characterization

FAQ 4: My crude product is a sticky oil that is difficult to purify by column chromatography. How can I improve the isolation of my furopyridinone product?

Answer:

Purification challenges are common with heterocyclic compounds, which can be polar and sometimes unstable on silica gel.[2]

Purification Strategies:

  • Initial Workup:

    • Acid/Base Wash: Perform an aqueous workup with a mild base (e.g., sat. NaHCO₃) to remove acidic residues like methanesulfonic acid from the cyclization step. Follow with a brine wash to remove water.

    • Liquid-Liquid Extraction: If your product is sufficiently non-polar, this can remove many highly polar impurities.

  • Chromatography:

    • Deactivate Silica Gel: Standard silica gel is acidic and can cause degradation of sensitive compounds.[2] Before preparing your column, wash the silica gel with a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%) and then with your desired mobile phase.

    • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica (reverse-phase chromatography) if your compound is unstable on silica.

    • Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This often provides better separation than an isocratic elution.

  • Crystallization:

    • If you obtain an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity appears. Cooling or scratching the flask can induce crystallization. This is often the most effective way to obtain highly pure material.

References

Technical Support Center: Purification of Furo[3,4-b]pyridin-5(7H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of furo[3,4-b]pyridin-5(7H)-one and its diverse analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. The unique physicochemical properties stemming from the fused lactone and pyridine rings often necessitate tailored purification strategies. This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring you can achieve the highest purity for your compounds.

Section 1: Foundational Knowledge - Understanding Your Compound's Behavior

Before troubleshooting, it's critical to understand the chemical nature of the this compound core. Its behavior during purification is dictated by the interplay between the electron-withdrawing lactone and the basic pyridine nitrogen.

Q: What are the key properties of furo[3,4-b]pyridin-5(7H)-ones that influence purification?

A: There are three primary characteristics to consider:

  • Polarity: These compounds are typically moderately to highly polar due to the presence of the lactone carbonyl and the pyridine nitrogen. The exact polarity will, of course, be modulated by other substituents on the scaffold.

  • Basicity: The pyridine nitrogen atom (pKa ~5) can act as a hydrogen bond acceptor and a base. This is a critical factor in chromatography, as it can lead to strong interactions with the acidic silanol groups on standard silica gel.

  • Stability: The lactone ring can be susceptible to hydrolysis under strong acidic or basic conditions, particularly with heating. While generally stable, this potential liability should be considered during workup and purification design.[1]

Q: My compound is streaking badly on a standard silica gel TLC plate. What is happening?

A: Streaking, or tailing, is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For furo[3,4-b]pyridin-5(7H)-ones, the primary cause is an acid-base interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This leads to inconsistent migration up the plate and will result in poor separation in column chromatography.

To resolve this, you need to "tame" the silica's acidity. This is typically done by adding a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

Section 2: Troubleshooting Guide - Common Purification Scenarios

This section addresses specific, frequently encountered problems in a question-and-answer format.

Scenario 1: Column Chromatography Issues

Column chromatography is the workhorse for purifying these scaffolds, but it is not without its challenges.[2]

Q: I've added triethylamine to my eluent, but I'm still getting poor separation between my product and a similarly polar impurity. What are my next steps?

A: When baseline separation is challenging, a multi-pronged approach is necessary.

  • Optimize the Mobile Phase: Systematically screen solvent systems. If you are using a standard ethyl acetate/hexane system, consider switching to a dichloromethane/acetone or dichloromethane/methanol gradient.[2] These solvents offer different selectivities and may resolve your compounds.

  • Improve Your Loading Technique: How you apply your sample to the column is critical. Avoid dissolving your crude product in a large volume of a strong solvent. The best practice is dry loading :

    • Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel (a few times the weight of your crude product) to the solution.

    • Concentrate the slurry on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This ensures your sample starts as a very narrow band, maximizing the potential for separation.[2]

  • Consider an Alternative Stationary Phase: If silica gel fails, switch to a different adsorbent. Neutral alumina can be an excellent choice for basic compounds as it lacks the acidity of silica.[3] Alternatively, for very polar analogs, reverse-phase (C18-functionalized silica) chromatography is a powerful option.

Q: My product yield after column chromatography is very low, and I suspect it's decomposing on the column. How can I verify this and what is a gentler alternative?

A: Compound decomposition on silica is a common problem for sensitive heterocycles.[1][3]

  • Verification: You can perform a simple stability test using 2D TLC.[3]

    • Spot your crude material on a TLC plate and run it in a suitable solvent system.

    • Remove the plate, let it dry completely, and then turn it 90 degrees.

    • Run the plate again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is decomposing on the silica, you will see new spots appearing off the diagonal.

  • Gentler Alternatives:

    • Deactivated Silica: "Cap" the acidic silanol groups by preparing a slurry of silica gel in your eluent containing 1-2% triethylamine before packing the column. Let it sit for an hour before use. This passivates the surface.[3]

    • Reverse-Phase HPLC: Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is an excellent, albeit more resource-intensive, alternative. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid (0.1%) for better peak shape, which is compatible with mass spectrometry.[4]

Scenario 2: Recrystallization Challenges

Recrystallization is a powerful and cost-effective technique for achieving high purity, but finding the right conditions can be tricky.[5]

Q: I can't find a single solvent that is suitable for recrystallizing my this compound analog. What should I do?

A: This is a perfect scenario for using a two-solvent (or solvent-antisolvent) system. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("antisolvent").

  • Common Solvent/Antisolvent Pairs:

    • Methanol / Water

    • Ethanol / Hexanes

    • Dichloromethane / Hexanes

    • Acetone / Diethyl Ether

  • Protocol: See Protocol 2 in Section 4 for a detailed step-by-step guide.

Q: My compound "oils out" during cooling instead of forming crystals. How can I promote proper crystallization?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a compound-solvent eutectic). The compound separates as a liquid phase instead of a solid crystal lattice.

  • Solutions to Try:

    • Use More Solvent: The most common cause is having a solution that is too concentrated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent (10-20% more volume), and allow it to cool again, much more slowly.[6]

    • Slow Down the Cooling: Rapid cooling encourages precipitation rather than crystallization. Let the flask cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.[5]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Adding a tiny "seed crystal" from a previous batch can also initiate the process.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best general starting point for purifying a novel this compound analog?

A: Start with flash column chromatography on silica gel. Use a gradient eluent system, such as 0-100% ethyl acetate in hexanes, and be prepared to add 0.5% triethylamine to the mobile phase to prevent streaking. This will typically allow you to separate major impurities and isolate the product, which can then be further purified by recrystallization if needed.

Q: How do I choose between normal-phase (silica/alumina) and reverse-phase (C18) chromatography?

A: The choice depends on the overall polarity of your molecule.

  • Normal-Phase: Best for compounds of low to medium polarity. It is generally cheaper and allows for the use of organic solvents, which are easy to remove. This is the default starting point.

  • Reverse-Phase: Ideal for highly polar or water-soluble compounds that do not move from the baseline on silica.[3] It is also excellent for separating compounds that are very similar in polarity but differ in their hydrophobic character.

Q: My reaction used a palladium catalyst, and my final product has a grayish tint. How can I remove the residual metal?

A: Residual palladium can be problematic for downstream applications. While chromatography can remove some, specialized techniques are often more effective. Stirring a solution of your compound in a solvent like ethyl acetate or THF with a metal scavenger (e.g., a silica-bound thiol or QuadraSil®) for a few hours, followed by filtration, can effectively remove trace metals. Treatment with activated carbon can also work but may lead to significant product loss.[7]

Q: What analytical techniques are essential to confirm the purity of my final product?

A: A single technique is never sufficient. For publication-quality data, you should have:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS or HPLC: To obtain a purity percentage (e.g., >95% by UV trace at a specific wavelength) and confirm the molecular weight.[4]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Section 4: Standardized Protocols & Data

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Polarity of CompoundStationary PhaseRecommended Mobile Phase System (Gradient)Modifier
Low to MediumSilica GelEthyl Acetate / Hexanes0.5% Et₃N
Medium to HighSilica GelMethanol / Dichloromethane0.5% Et₃N
Medium (Base Sensitive)Neutral AluminaEthyl Acetate / HexanesNone needed
High / Water-SolubleC18 Silica (Reverse-Phase)Acetonitrile / Water0.1% Formic Acid
Experimental Protocols

Protocol 1: Step-by-Step Guide to Column Chromatography with Deactivated Silica Gel

  • Slurry Preparation: In a beaker, add your calculated amount of silica gel. Add your starting eluent (e.g., 5% Ethyl Acetate in Hexanes) containing 1% triethylamine until a loose slurry is formed. Stir gently for 15-30 minutes.

  • Column Packing: Pour the slurry into your column and use gentle air pressure or a pump to pack the bed evenly. Ensure no air bubbles are trapped.

  • Sample Loading: Prepare your sample for dry loading as described in Section 2. Once the solvent on the packed column has reached the top of the silica bed, carefully add your dry-loaded sample to form an even, level layer.

  • Elution: Gently add your starting eluent to the column. Begin eluting, collecting fractions, and gradually increase the polarity of the mobile phase according to your preliminary TLC analysis.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound. Confirm purity and identity using NMR and LC-MS.[2]

Protocol 2: Step-by-Step Guide to Two-Solvent Recrystallization

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "solvent" (the one it is more soluble in) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[5]

  • Hot Filtration (Optional): If you observe insoluble impurities in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.

  • Addition of Antisolvent: While the solution is still hot, add the "antisolvent" (the one it is less soluble in) dropwise until you see persistent cloudiness (turbidity). Then, add a few more drops of the "solvent" until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold antisolvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 5: Visual Workflows

Purification_Decision_Tree start Crude Product Obtained tlc Run TLC Analysis (with 0.5% Et3N) start->tlc decision1 Are spots well-separated and non-streaking? tlc->decision1 column Purify via Silica Gel Column Chromatography decision1->column Yes poor_sep Poor separation or streaking observed decision1->poor_sep No recryst_check Is product a solid with >90% purity? column->recryst_check recryst Recrystallize for Final Purity recryst_check->recryst No final_product Pure Product recryst_check->final_product Yes recryst->final_product troubleshoot Troubleshoot TLC (See Section 1) troubleshoot->tlc alt_chrom Consider Alternative Chromatography (Alumina, RP-HPLC) troubleshoot->alt_chrom poor_sep->troubleshoot

Caption: Decision tree for selecting a primary purification strategy.

Column_Troubleshooting start Poor Separation in Column Chromatography check_loading Review Sample Loading: Was it dry-loaded? start->check_loading decision_loading Dry Loaded? check_loading->decision_loading check_gradient Review Elution Gradient: Is it too steep? decision_gradient Shallow Gradient? check_gradient->decision_gradient check_stability Check Compound Stability: Perform 2D TLC decision_stability Stable on Silica? check_stability->decision_stability decision_loading->check_gradient Yes action_loading Re-run column using dry loading decision_loading->action_loading No decision_gradient->check_stability Yes action_gradient Re-run column with a shallower gradient decision_gradient->action_gradient No action_stability Use deactivated silica, alumina, or RP-HPLC decision_stability->action_stability No action_solvents Screen alternative solvent systems (e.g., DCM/Acetone) decision_stability->action_solvents Yes

References

Technical Support Center: Stability and Degradation of Furo[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for furo[3,4-b]pyridin-5(7H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate, troubleshoot, and interpret stability-related challenges in your experiments. Understanding the stability profile and degradation pathways of your molecule is fundamental to generating reliable data and advancing your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Question: What is this compound, and why is its chemical stability a critical parameter?

Answer: this compound is a fused heterocyclic compound containing a pyridine ring fused to a γ-lactone ring. It can be considered a 4-aza analogue of phthalide, a structural motif found in various biologically active molecules.[1] Its stability is paramount because chemical degradation can lead to a loss of the compound's intended activity, the formation of new, potentially confounding or toxic species, and consequently, a lack of reproducibility in experimental results. For drug development, understanding these degradation pathways is a regulatory requirement to ensure product safety and efficacy.[2]

Question: What are the primary chemical liabilities of the this compound structure?

Answer: The core structure possesses two main chemical liabilities:

  • The Lactone Ring: The five-membered lactone (a cyclic ester) is the most susceptible functional group. It is prone to hydrolysis under both acidic and basic conditions, which would result in ring-opening.

  • The Pyridine Ring: The pyridine nitrogen atom can be susceptible to oxidation, forming an N-oxide. The fused aromatic system may also be sensitive to degradation under harsh photolytic conditions.

Question: How should I properly store this compound to ensure long-term stability?

Answer: To minimize degradation, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For optimal long-term stability, storage at -20°C or below is recommended. If you need to prepare stock solutions, use a dry, aprotic solvent like anhydrous DMSO or DMF. Aqueous buffers should be avoided for long-term storage. Prepare aqueous working solutions fresh for each experiment and use them promptly.

Section 2: Troubleshooting Experimental Inconsistencies

Unexplained or variable results can often be traced back to compound instability. This section provides logical workflows to diagnose these issues.

Question: My bioassay results with this compound are not reproducible. Could this be a stability issue?

Answer: Yes, inconsistent results are a classic sign of compound instability in the assay medium. The aqueous, buffered conditions of most biological assays can promote hydrolysis of the lactone ring, reducing the concentration of the active parent compound over the course of the experiment.

Troubleshooting Workflow:

  • Incubate and Analyze: Prepare your compound in the final assay buffer (including any additives, media, or serum) at the highest concentration used in your experiment.

  • Time-Course Sampling: Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂). Take aliquots at several time points (e.g., 0, 2, 8, 24 hours).

  • HPLC Analysis: Immediately analyze these aliquots using a stability-indicating HPLC method (see Section 3, Guide 3) to quantify the remaining percentage of the parent compound.

  • Interpretation: If you observe a significant decrease (>10-15%) in the parent peak area over your experimental timeframe, stability is a likely cause of the irreproducibility. You may need to shorten incubation times, adjust the buffer pH if possible, or consider more stable analogues.

G cluster_0 Troubleshooting Workflow for Bioassay Inconsistency A Inconsistent Bioassay Results B Prepare Compound in Final Assay Buffer A->B C Incubate Under Assay Conditions (e.g., 37°C, 24h) B->C D Sample at Time Points (0h, 2h, 8h, 24h) C->D E Analyze by Stability-Indicating HPLC D->E F Calculate % Parent Compound Remaining E->F G >15% Degradation? F->G H Yes: Stability is the Root Cause. Consider shorter assay times or analog synthesis. G->H Yes I No: Investigate other experimental variables (e.g., cell health, reagent variability). G->I No

Workflow for diagnosing stability issues in biological assays.

Question: I'm observing new peaks in my HPLC chromatogram after sample preparation or storage in solution. What could they be?

Answer: The appearance of new, typically more polar (earlier eluting), peaks is a strong indicator of degradation. Given the structure of this compound, the most probable degradant is the ring-opened hydrolysis product, 2-(hydroxymethyl)nicotinic acid. To confirm this and identify other potential degradants, a forced degradation study is the standard approach.[3]

Section 3: In-Depth Technical Guides & Protocols

This section provides the mechanistic background and detailed protocols for formally assessing the stability of this compound.

Guide 1: Understanding the Core Degradation Pathways

The primary degradation pathways are dictated by the molecule's inherent chemical functionalities.

  • Hydrolytic Degradation (Hydrolysis): This is the most anticipated pathway. The ester bond of the lactone is susceptible to cleavage by water. This reaction is catalyzed by both acid and base.

    • Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a rapid, irreversible ring-opening to form the carboxylate salt of 2-(hydroxymethyl)nicotinic acid.

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is typically slower than base-catalyzed hydrolysis.

  • Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of an N-oxide at the pyridine nitrogen. This modification significantly increases the polarity of the molecule.

  • Photodegradation: High-energy UV or visible light can induce degradation. While the specific pathway is difficult to predict without experimental data, it could involve radical mechanisms or complex rearrangements. Photostability testing is crucial for compounds that may be handled in the light.[2]

Primary degradation pathways of this compound.
Guide 2: Protocol for a Comprehensive Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[3] The goal is to achieve 5-20% degradation of the active substance.[2]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureTime (Typical)Rationale
Acid Hydrolysis 0.1 M HCl60 °C2 - 24 hTo force acid-catalyzed lactone hydrolysis.
Base Hydrolysis 0.1 M NaOHRoom Temp30 min - 4 hTo force rapid base-catalyzed lactone hydrolysis.
Oxidation 3% H₂O₂Room Temp2 - 24 hTo induce the formation of oxidative degradants (e.g., N-oxides).
Thermal Stress Solid State & Solution80 °C24 - 72 hTo evaluate intrinsic thermal stability.
Photostability Solid State & SolutionRoom TempPer ICH Q1BTo assess degradation upon light exposure (≥1.2 million lux hours and ≥200 watt hours/m²).[2]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • For hydrolytic and oxidative studies, add an equal volume of the stress reagent (e.g., 0.2 M HCl, 0.2 M NaOH, or 6% H₂O₂) to the stock solution to achieve the final concentrations listed in Table 1.

    • For thermal studies, place the solid compound and a separate solution in an oven at the target temperature.

    • For photostability studies, expose the solid and solution samples in a validated photostability chamber. Protect a control sample from light with aluminum foil.

  • Incubation: Incubate the samples for the designated time. For acid/base hydrolysis, it is critical to neutralize the samples before HPLC analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Dilute all samples (including an unstressed control) to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC method.

Guide 3: Protocol for a Stability-Indicating HPLC-UV Method

A method is "stability-indicating" if it can separate the parent drug from all its degradation products, ensuring an accurate measurement of the parent compound.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to retain and resolve polar degradants.

    • Ramp up to a high percentage of Mobile Phase B (e.g., 95%) to elute the less polar parent compound.

    • A typical gradient might be: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the parent compound, and also collect data across a wider range using a Photo Diode Array (PDA) detector to help identify peaks with different UV spectra.

  • Validation Check (Peak Purity): Use the PDA detector to assess peak purity for the parent compound in the stressed samples. This ensures that no degradant peak is co-eluting, which would falsely inflate the measured amount of the parent drug.

References

troubleshooting the lactonization step in furopyridinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for furopyridinone synthesis. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the critical lactonization step. As specialists in synthetic organic chemistry, we understand that the formation of the lactone ring is often a pivotal and challenging stage in constructing the furopyridinone core. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: The Lactonization Step

This section addresses specific experimental issues in a question-and-answer format. Each answer provides potential causes and actionable solutions to get your reaction back on track.

Question 1: I am observing very low to no yield of my desired furopyridinone lactone. What are the likely causes and how can I fix it?

This is one of the most common issues and can stem from several factors related to reaction equilibrium, substrate reactivity, or reaction conditions.

Potential Cause A: Unfavorable Reaction Equilibrium & Hydrolysis

Lactonization is an intramolecular esterification, which is a reversible reaction.[1] The presence of water, even in trace amounts, can drive the equilibrium back towards the open-chain hydroxy acid precursor, especially under acidic conditions.[2]

Solutions:

  • Rigorous Water Removal: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Consider adding a dehydrating agent like molecular sieves (4 Å) to the reaction mixture.[3]

  • Azeotropic Distillation: For reactions run at higher temperatures, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) is a classic and highly effective method for continuously removing water as it forms.

Potential Cause B: Inadequate Activation of the Carboxylic Acid

The intramolecular cyclization requires the hydroxyl group to attack the carbonyl carbon of the carboxylic acid. The electrophilicity of this carbonyl is often insufficient, and the hydroxyl group is a moderate nucleophile.

Solutions:

  • Acid Catalysis: A Brønsted or Lewis acid can protonate the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. The mechanism involves activation of the carbonyl, cyclization, and subsequent proton transfers.[4] However, excessively strong acids or high temperatures can promote side reactions. A screening of conditions is recommended.[2]

  • Conversion to a More Reactive Intermediate: While more synthetically complex, converting the carboxylic acid to an activated species (e.g., an acid chloride or mixed anhydride) prior to the cyclization step can dramatically increase reactivity. This approach is common in macrolactonization but can be adapted for smaller rings.

Experimental Protocol: Screening Acid Catalysts for Lactonization

  • Setup: To three separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add your hydroxy acid precursor (1.0 equiv) and anhydrous toluene (to a concentration of 0.05 M).

  • Catalyst Addition:

    • To Flask A, add p-toluenesulfonic acid (p-TsOH) (0.1 equiv).

    • To Flask B, add glacial acetic acid (3.0 equiv).[5]

    • To Flask C, add a Lewis acid such as Sc(OTf)₃ (0.1 equiv).

  • Reaction: Heat all three reactions to reflux (approx. 110 °C for toluene) and monitor progress by TLC or LC-MS at 1-hour intervals.

  • Analysis: Compare the rate of product formation and the prevalence of byproducts to identify the most suitable acidic promoter for your specific substrate.

Potential Cause C: Steric Hindrance

If your precursor molecule is sterically congested around the reacting centers, the transition state for the 5-membered ring formation can be energetically unfavorable.

Solutions:

  • Higher Temperatures: Increasing the thermal energy of the system can help overcome the activation barrier.

  • Alternative Catalytic Systems: Modern synthetic methods can bypass traditional cyclization challenges. Palladium-catalyzed C(sp³)–H activation, for example, can form the C-O bond under different mechanistic pathways that may be less sensitive to certain steric environments.[6] This involves directing a C-H activation event to form a palladacycle intermediate, followed by reductive elimination to forge the lactone ring.

Question 2: My reaction is producing a significant amount of a high molecular weight species, and my starting material is being consumed. What is happening?

This strongly suggests that intermolecular polymerization or dimerization is outcompeting the desired intramolecular lactonization.

dot

acid_catalyzed_lactonization Start Hydroxy Acid label1 + H⁺ Start->label1 Protonated Protonated Carbonyl Protonated->Start label2 Intramolecular Attack Protonated->label2 Tetrahedral Tetrahedral Intermediate Tetrahedral->Protonated label3 Proton Transfer Tetrahedral->label3 ProtonTransfer Protonated Leaving Group ProtonTransfer->Tetrahedral label4 - H₂O ProtonTransfer->label4 LactoneH Protonated Lactone LactoneH->ProtonTransfer label5 - H⁺ LactoneH->label5 Product Lactone Product Product->LactoneH label1->Protonated label2->Tetrahedral label3->ProtonTransfer label4->LactoneH label5->Product troubleshooting_workflow Start Reaction Issue: Low Yield / Stalled Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Byproducts Are there significant byproducts on TLC/LCMS? SM_Yes->Byproducts No_Reaction SM remains, no product SM_No->No_Reaction Polymer High MW Species? (Likely Polymer/Dimer) Byproducts->Polymer Yes Degradation Complex Mixture? (Likely Degradation) Byproducts->Degradation No Sol_Polymer Action: Use High Dilution Conditions Polymer->Sol_Polymer Sol_Degradation Action: Lower Temperature, Screen milder catalysts Degradation->Sol_Degradation Sol_No_Reaction Action: Increase Temp, Screen stronger catalysts, Ensure anhydrous conditions No_Reaction->Sol_No_Reaction

References

Technical Support Center: Improving the Solubility of Furo[3,4-b]pyridin-5-one Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the solubility of furo[3,4-b]pyridin-5-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during biological screening.

The furo[3,4-b]pyridin-5-one scaffold is a key heterocyclic structure in medicinal chemistry. However, like many aromatic and heterocyclic compounds, derivatives of this scaffold often exhibit poor aqueous solubility, posing a significant hurdle for accurate in vitro biological assays.[1] This guide provides a structured approach to understanding and addressing these challenges through frequently asked questions (FAQs), detailed troubleshooting protocols, and validated experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of furo[3,4-b]pyridin-5-one derivatives.

Q1: Why are my furo[3,4-b]pyridin-5-one derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of these derivatives often stems from their molecular structure. The fused aromatic ring system contributes to a planar and rigid structure, which can lead to strong crystal lattice energy.[1] This makes it difficult for water molecules to effectively solvate the compound. Additionally, these compounds are often hydrophobic (lipophilic), meaning they are more readily dissolved in organic solvents like dimethyl sulfoxide (DMSO) than in polar aqueous solutions.[2] When a concentrated DMSO stock solution is diluted into an aqueous buffer for a biological assay, the abrupt change in solvent polarity can cause the compound to precipitate, or "crash out," of the solution.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my screening experiments?

A2: Understanding this distinction is critical for interpreting your results.

  • Thermodynamic Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a true measure of a compound's intrinsic solubility.[4][5]

  • Kinetic Solubility measures the concentration at which a compound, previously dissolved in an organic solvent (like DMSO), begins to precipitate when added to an aqueous buffer.[6] This often results in a supersaturated, metastable solution.[4]

For high-throughput screening, kinetic solubility is often the more practical and relevant measure .[7][8] Screening assays are typically run over a short duration, and achieving a temporarily stable, supersaturated solution is often sufficient to obtain reliable biological data.

Q3: My compound is dissolved in 100% DMSO, but it precipitates immediately upon dilution in my cell culture media. What is the first thing I should check?

A3: The most common culprit is the final concentration of DMSO in your aqueous solution. While DMSO is an excellent solvent for many poorly soluble compounds, its concentration in cell-based assays must be kept low (typically below 0.5%) to avoid cytotoxicity.[3][9] When the DMSO stock is diluted, its solvating power is drastically reduced, leading to precipitation. The first step is to determine the maximum tolerable DMSO concentration for your specific cell line and assay, and then optimize your dilution scheme to stay below this limit while maintaining compound solubility.

Q4: Can I use pH modification to improve the solubility of my furo[3,4-b]pyridin-5-one derivative?

A4: Yes, if your derivative has ionizable functional groups (i.e., acidic or basic centers). The furo[3,4-b]pyridin-5-one core itself contains a pyridine nitrogen, which is basic. Modifying the pH of the buffer to protonate or deprotonate these groups can significantly increase solubility.[10] For basic compounds, lowering the pH (acidic buffer) can lead to the formation of a more soluble salt. Conversely, for acidic compounds, increasing the pH (basic buffer) can improve solubility.[11] However, it is crucial to ensure the chosen pH is compatible with your biological assay.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common solubility issues.

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock

Symptoms:

  • Visible cloudiness or particulate matter in the well of a microplate after adding the compound.

  • Inconsistent or non-reproducible results in biological assays.

  • Lower than expected compound concentration when measured analytically.

Troubleshooting Workflow:

G start Precipitation Observed in Assay Plate check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso ACTION: Lower final DMSO conc. (e.g., via serial dilution) check_dmso->reduce_dmso Yes check_conc Is compound concentration too high? check_dmso->check_conc No success Problem Resolved reduce_dmso->success lower_conc ACTION: Lower final compound concentration. Test a dose-response. check_conc->lower_conc Yes cosolvent Try a Co-Solvent or Excipient Strategy check_conc->cosolvent No lower_conc->success cosolvent->success Effective failure Consult Formulation Specialist cosolvent->failure Not Effective

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps & Explanations:

  • Verify and Optimize DMSO Concentration: The final concentration of DMSO is critical. Many cell lines are sensitive to DMSO levels above 0.5%.[3] If your current protocol results in a higher concentration, modify your dilution strategy. Instead of a single large dilution, perform a serial dilution.

  • Assess Compound Concentration: You may be exceeding the kinetic solubility limit of your compound in the assay buffer. Perform a dose-response experiment to determine the highest concentration that remains soluble under your assay conditions.

  • Employ Co-solvents and Excipients: If lowering the compound or DMSO concentration is not feasible, formulation strategies can be employed.[12]

    • Co-solvents: Water-miscible solvents like polyethylene glycol (PEG 400), propylene glycol, or ethanol can be used in combination with DMSO to improve solubility.[13][14] They work by reducing the polarity of the aqueous medium.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[10][15]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the drug molecules, keeping them dispersed in the solution.[16][17]

Issue 2: Inconsistent Assay Results Attributed to Poor Solubility

Symptoms:

  • High variability between replicate wells.

  • Poor correlation in structure-activity relationship (SAR) studies.

  • An unusually "steep" or "flat" dose-response curve.

Troubleshooting Workflow:

G start Inconsistent Assay Results visual_check Visually inspect for precipitation (microscope or plate reader) start->visual_check precip_obs Precipitation Observed visual_check->precip_obs no_precip No Visible Precipitation visual_check->no_precip sol_confirmed Solubility is confirmed as the issue precip_obs->sol_confirmed sol_assay Perform a formal solubility assay (e.g., nephelometry) no_precip->sol_assay sol_assay->sol_confirmed Low Solubility Detected other_issue Investigate other experimental variables (e.g., reagent stability, pipetting error) sol_assay->other_issue Solubility Adequate formulation Implement Formulation Strategy: - pH adjustment - Co-solvents - Excipients sol_confirmed->formulation

Caption: Workflow for diagnosing inconsistent assay results.

Detailed Steps & Explanations:

  • Visual Confirmation: Before and after adding your compound, inspect the assay plate under a microscope. Even subtle precipitation can significantly impact results.

  • Quantitative Solubility Measurement: If visual inspection is inconclusive, perform a formal kinetic solubility assay. Nephelometry, which measures light scattering caused by suspended particles, is a common high-throughput method.

  • Systematic Formulation Screen: If poor solubility is confirmed, screen a panel of solubility-enhancing excipients. This can be done in a 96-well plate format to efficiently identify the most effective formulation.

    Strategy Mechanism Typical Concentration Range Considerations
    pH Adjustment Increases ionization of the compound.[10]pH 5.0 - 8.0Must be compatible with assay biology.
    Co-solvents (e.g., PEG 400) Reduces solvent polarity.[13]1-10% (v/v)Potential for toxicity at higher concentrations.
    Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes.[15]1-5% (w/v)Can sometimes interfere with compound-target binding.
    Surfactants (e.g., Tween® 80) Forms micelles to encapsulate the compound.[10]0.01-0.1% (v/v)Can disrupt cell membranes at higher concentrations.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Materials: Furo[3,4-b]pyridin-5-one derivative, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Accurately weigh the required amount of the compound into a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 2 minutes.[18]

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[18]

    • Visually inspect to ensure no solid material remains.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[19]

Protocol 2: Two-Step Serial Dilution for Aqueous Working Solution

This protocol is designed to minimize precipitation when preparing a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Intermediate Dilution (in DMSO):

    • Thaw a 10 mM stock solution aliquot.

    • Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.

  • Final Dilution (in Aqueous Buffer):

    • Aliquot 99 µL of your pre-warmed (37°C) aqueous assay buffer into the wells of your assay plate.

    • Add 1 µL of the 1 mM intermediate DMSO solution to each well.

    • Immediately mix thoroughly by pipetting up and down or by using a plate shaker. This rapid dispersion is key to preventing precipitation.[18][20]

    • Use the final working solution promptly.

References

Technical Support Center: Scale-Up Synthesis of Furo[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of furo[3,4-b]pyridin-5(7H)-one. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing this valuable heterocyclic scaffold. This compound and its derivatives are key intermediates in medicinal chemistry, recognized for their presence in various biologically active compounds.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore common synthetic routes, troubleshoot frequent experimental hurdles, and provide actionable strategies for transitioning from bench-scale discovery to larger-scale production.

Part 1: Synthetic Overview & Core Chemistry

A prevalent and effective method for synthesizing the this compound core involves a one-pot reaction starting from commercially available 2-bromopyridine-3-carboxylic acid.[1][2] The process hinges on the generation of a rather unstable dilithium intermediate, which then reacts with a carbonyl compound (an aldehyde or ketone) followed by an acid-mediated intramolecular cyclization (lactonization) to yield the final product.

The general synthetic pathway is illustrated below.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 2-Bromopyridine-3-carboxylic Acid C Dilithiation (2 equiv. n-BuLi, THF, -78°C) A->C Step 1 B Carbonyl Compound (R1R2C=O) D Addition to Carbonyl B->D Step 2 C->D Intermediate E Acid-catalyzed Lactonization (HCl) D->E Step 3 F This compound E->F

Caption: General one-pot synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on or scaling up your synthesis.

Q1: Which synthetic route is most amenable to scale-up?

A1: The one-pot synthesis from 2-bromopyridine-3-carboxylic acid is highly attractive for scale-up due to its convergent nature, which minimizes intermediate isolations and purification steps.[1][2] This "one-pot" approach improves process efficiency and reduces solvent waste. However, its success at scale is critically dependent on precise control over cryogenic conditions (-78°C) and the handling of pyrophoric n-butyllithium (n-BuLi), which requires specialized equipment and safety protocols. Alternative multi-step routes might offer milder conditions but often suffer from lower overall yields and a higher number of unit operations.

Q2: What are the primary safety concerns when scaling this reaction?

A2: The two main hazards are:

  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water and air. At scale, it is handled as a solution in hexanes or other hydrocarbons. Its addition must be carefully controlled, and the entire system must be maintained under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Cryogenic Temperatures: The initial lithiation step is performed at -78°C (dry ice/acetone bath). Maintaining this temperature in a large reactor can be challenging. Poor temperature control can lead to the decomposition of the unstable dilithium intermediate and the formation of significant side products. Proper reactor jacketing, efficient stirring, and a reliable cooling system are non-negotiable for scale-up.

Q3: How critical is the purity of the starting materials?

A3: Extremely critical. The purity of 2-bromopyridine-3-carboxylic acid directly impacts the efficiency of the dilithiation. Water is the most detrimental impurity as it will quench the n-BuLi, leading to an under-stoichiometric amount of the active reagent and incomplete conversion. The carbonyl compound should also be of high purity and free of water or acidic impurities. It is standard practice to use anhydrous solvents and dry all glassware thoroughly before starting the reaction.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Caption: Troubleshooting decision tree for common synthesis issues.

Problem 1: Low or no yield of the desired this compound.

  • Probable Cause A: Inefficient Dilithiation. The formation of the lithium 2-lithiopyridine-3-carboxylate intermediate is the most sensitive step. This can be caused by:

    • Sub-stoichiometric n-BuLi: The titer (concentration) of your n-BuLi solution may be lower than stated, or it may have degraded over time.

    • Presence of Water: Moisture in the solvent, starting materials, or glassware will consume the n-BuLi.

  • Solution A: Reagent & System Validation.

    • Titer your n-BuLi: Before the reaction, perform a titration (e.g., using diphenylacetic acid) to determine the exact molarity of your n-BuLi solution.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous THF. Dry the 2-bromopyridine-3-carboxylic acid under vacuum. Ensure all glassware is oven- or flame-dried and the reaction is assembled under a positive pressure of an inert gas like argon.

  • Probable Cause B: Decomposition of the Dilithium Intermediate. This intermediate is reported to be unstable.[1] If the time between its formation and the addition of the carbonyl compound is too long, or if the temperature rises above -78°C, it can decompose.

  • Solution B: Strict Parameter Control.

    • Maintain Cryogenic Temperature: Ensure your cooling bath is stable and that the internal reaction temperature does not rise. For larger scale, this means ensuring the reactor's cooling jacket and chiller are performing optimally.

    • Prompt Addition: Add the carbonyl compound shortly after the dilithium intermediate has formed (e.g., after about 5 minutes of stirring at -78°C).[1]

Problem 2: The crude NMR shows a complex mixture of products, with very little of the desired lactone.

  • Probable Cause A: Temperature Excursion. Localized "hot spots" during the addition of n-BuLi can cause a variety of side reactions, including polymerization and the formation of complex pyridine-based oligomers.

  • Solution A: Controlled Reagent Addition & Efficient Mixing.

    • Slow, Subsurface Addition: Add the n-BuLi solution slowly via a syringe pump with the needle tip below the surface of the reaction mixture. This prevents it from reacting with the headspace and ensures rapid dispersion.

    • Vigorous Stirring: Ensure the mechanical stirring is efficient enough to dissipate heat and mix reagents quickly. Baffles in a reactor can prevent vortexing and improve mixing.

  • Probable Cause B: Steric Hindrance. Using bulky ketones (e.g., tert-butyl methyl ketone) can significantly lower the yield.[1] The steric hindrance can impede the nucleophilic attack of the dilithium intermediate on the carbonyl carbon.

  • Solution B: Substrate Selection & Condition Optimization.

    • Re-evaluate the Substrate: If possible, consider a less sterically hindered ketone or aldehyde.

    • Increase Reaction Time/Temperature: For hindered substrates, you may need to allow the reaction to stir for a longer period after carbonyl addition or allow it to warm slowly to a slightly higher temperature (e.g., -40°C) to facilitate the addition.

Problem 3: The reaction appears to work (TLC shows consumption of starting material), but the final lactone is not formed after acidic workup.

  • Probable Cause: Incomplete Lactonization. The final ring-closing step requires acidic conditions to protonate the intermediate alkoxide and catalyze the intramolecular esterification. If the acidification is insufficient or the conditions are too mild, you will isolate the ring-opened hydroxy acid instead of the desired lactone.

  • Solution: Ensure Effective Cyclization Conditions.

    • Sufficient Acid: Ensure an adequate amount of acid (e.g., 2M HCl) is used to bring the pH well into the acidic range (pH 1-2).

    • Thermal Assistance: Gently warming the mixture during or after acidification can often promote the lactonization step. Monitor by TLC until the intermediate is fully converted to the product.

Part 4: Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 7,7-Dimethylthis compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-Bromopyridine-3-carboxylic acid (1.0 g, 4.95 mmol)

  • n-Butyllithium (2.5 M in hexanes, 4.16 mL, 10.4 mmol, 2.1 eq)

  • Acetone (0.44 mL, 5.94 mmol, 1.2 eq), anhydrous

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Under an argon atmosphere, add 2-bromopyridine-3-carboxylic acid to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 50 mL of anhydrous THF and cool the resulting slurry to -78°C using a dry ice/acetone bath.

  • Dilithiation: Add n-butyllithium (4.16 mL) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70°C. Stir the resulting mixture for 5 minutes at -78°C.

  • Carbonyl Addition: Add anhydrous acetone (0.44 mL) dropwise. Stir the reaction mixture at -78°C for 1 hour.

  • Quench & Lactonization: Remove the cooling bath. Slowly add 2 M HCl until the pH is ~2. Stir the mixture vigorously at room temperature for 1 hour to facilitate lactonization.

  • Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL).

  • Wash: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound.

Protocol 2: Purification by Column Chromatography

The basic nature of the pyridine nitrogen can cause peak tailing on standard silica gel.

  • Column Packing: Pack a silica gel column using a slurry made with a non-polar solvent (e.g., 20% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 20% EtOAc/Hex). Gradually increase the polarity.

  • Tailing Suppression (If Needed): If significant tailing is observed on TLC or during the column run, add 0.5-1% triethylamine to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Fraction Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Part 5: Scale-Up Considerations

Transitioning from grams to kilograms introduces new challenges. The table below outlines key parameter adjustments.

ParameterLab-Scale (1-10 g)Pilot/Process Scale (1-10 kg)Rationale & Key Challenges
Reactor Round-bottom flaskJacketed glass or stainless steel reactorNeed for precise temperature control, containment, and robust agitation.
Inerting Argon/Nitrogen balloonContinuous N₂ purge/pressureMaintaining a strictly oxygen- and moisture-free environment is critical.
Cooling Dry ice/acetone bathCirculating thermal fluid (chiller)Achieving and maintaining -78°C in a large volume is energy-intensive and requires specialized equipment.
n-BuLi Addition Syringe, dropwiseMetering pump, subsurface additionEnsures controlled reaction rate and minimizes localized heating (exotherm management).
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., impeller, pitched blade turbine)Efficient mixing is vital for heat and mass transfer to avoid side reactions.
Workup Separatory funnelReactor-based liquid-liquid extractionHandling large volumes of flammable solvents safely. Phase separation can be slower at scale.
Purification Flash chromatographyRecrystallization or distillationChromatography is often not economically viable at large scale. Developing a robust crystallization procedure is a key goal of process development.

References

Navigating the Synthesis of Furo[3,4-b]pyridin-5(7H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,4-b]pyridin-5(7H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its synthesis, while achievable through various routes, can present unique challenges for researchers. This technical support guide provides an in-depth analysis of alternative synthetic strategies, offering troubleshooting advice and answers to frequently encountered questions to facilitate a smoother and more efficient experimental workflow.

I. Strategic Approaches to the this compound Core

The construction of the this compound system can be broadly categorized into several strategic approaches. The choice of a particular route will often depend on the availability of starting materials, desired substitution patterns, and scalability requirements. Here, we delve into the specifics of some of the most effective methods.

Route A: One-Pot Synthesis from 2-Bromopyridine-3-carboxylic Acid

This convergent approach offers a rapid entry to the this compound core from a commercially available starting material. The key transformation involves a directed ortho-lithiation followed by reaction with a carbonyl compound and subsequent acid-catalyzed cyclization.[1]

Experimental Protocol:

  • Lithiation: A solution of 2-bromopyridine-3-carboxylic acid in an anhydrous ethereal solvent (e.g., THF) is cooled to a low temperature (typically -78 °C).

  • Addition of Organolithium Reagent: Two equivalents of a strong organolithium base, such as n-butyllithium, are added dropwise. The first equivalent deprotonates the carboxylic acid, while the second facilitates the ortho-lithiation at the C2 position.

  • Reaction with Carbonyl Compound: The desired carbonyl compound (aldehyde or ketone) is then added to the reaction mixture.

  • Acid-Catalyzed Cyclization: Upon acidic workup (e.g., with HCl), the intermediate undergoes cyclization to afford the target this compound.

Troubleshooting and FAQs:

  • Q: My reaction is not proceeding to completion, and I am recovering starting material. What could be the issue?

    • A: Incomplete lithiation is a common problem. Ensure that your glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The n-butyllithium should be titrated prior to use to determine its exact concentration. Also, consider extending the reaction time for the lithiation step.

  • Q: I am observing the formation of multiple byproducts. How can I improve the selectivity?

    • A: The reaction temperature is critical. Maintain a consistently low temperature (-78 °C) during the lithiation and addition of the carbonyl compound to minimize side reactions. Slow, dropwise addition of the reagents is also recommended.

  • Q: The purification of my product is challenging due to the presence of unreacted starting material and other impurities. Any suggestions?

    • A: Column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help in separating the product from the more polar starting acid and other impurities.

Route B: Multi-Component Reactions (MCRs)

Multi-component reactions provide an atom-economical and efficient pathway to complex heterocyclic systems. For the synthesis of this compound derivatives, a three-component reaction involving an aldehyde, an amine-bearing heterocycle, and a suitable cyclic ketone precursor like tetronic acid can be employed.[2]

Conceptual Workflow:

This approach generally involves the condensation of the three components in a one-pot fashion, often facilitated by a catalyst and sometimes under microwave irradiation to accelerate the reaction. The choice of catalyst and solvent system is crucial for achieving high yields and purity.

Troubleshooting and FAQs:

  • Q: What are the key advantages of using an MCR approach for this synthesis?

    • A: MCRs offer several benefits, including operational simplicity, reduced reaction times, and often higher overall yields compared to multi-step syntheses. They are also considered more environmentally friendly due to the reduction in waste generation.

  • Q: How do I choose the appropriate catalyst for my MCR?

    • A: The catalyst choice depends on the specific components of your reaction. For some systems, an ionic liquid can act as both the solvent and promoter, eliminating the need for a separate catalyst.[2] In other cases, a Brønsted or Lewis acid may be required to facilitate the condensation and cyclization steps. Screening a small panel of catalysts is often a good starting point.

  • Q: I am struggling with the workup of my MCR. The product seems to be soluble in the aqueous phase. What can I do?

    • A: If your product has significant water solubility, extraction with an organic solvent may be inefficient. In such cases, consider evaporating the reaction solvent and directly purifying the residue by column chromatography. Alternatively, salting out the aqueous layer with a saturated solution of sodium chloride can sometimes improve the efficiency of the organic extraction.

Route C: Synthesis via 3,4-Dihydro-2(1H)-pyridone Intermediates

This strategy involves the initial construction of a 3,4-dihydro-2(1H)-pyridone ring, which is then further elaborated to introduce the fused furan ring. This stepwise approach allows for greater control over the substitution pattern of the final product.[3][4]

General Synthetic Scheme:

  • Formation of the Dihydropyridone: The 3,4-dihydro-2(1H)-pyridone core can be synthesized through various methods, including multi-component reactions involving an aldehyde, a β-ketoester, and an ammonia source.

  • Functionalization and Cyclization: The dihydropyridone intermediate is then functionalized at the appropriate positions to introduce the necessary precursors for the furan ring. This is typically followed by an intramolecular cyclization to form the this compound.

Troubleshooting and FAQs:

  • Q: What are the common challenges in the synthesis of the 3,4-dihydro-2(1H)-pyridone precursors?

    • A: The initial condensation to form the dihydropyridone can sometimes lead to a mixture of products or low yields. Optimizing the reaction conditions, such as the choice of solvent and catalyst, is crucial. The use of microwave irradiation has been shown to improve yields and reduce reaction times in some cases.

  • Q: The final cyclization to form the furan ring is not working. What could be the problem?

    • A: The success of the cyclization step depends heavily on the nature of the leaving group and the reaction conditions. Ensure that the precursor is correctly functionalized. You may need to screen different bases or acids to promote the cyclization. In some cases, a change in solvent to one with a higher boiling point may be necessary to drive the reaction to completion.

II. Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Advantages Potential Challenges
Route A: One-Pot 2-Bromopyridine-3-carboxylic acid, Carbonyl compoundsConvergent, Rapid access to the coreRequires cryogenic conditions, Stoichiometric use of strong base
Route B: MCR Aldehydes, Amines, Tetronic acid derivativesHigh efficiency, Atom economy, SimplicityCatalyst screening may be required, Workup can be challenging
Route C: Dihydropyridone Intermediate Aldehydes, β-Ketoesters, Ammonia sourceStepwise control of substitution, VersatileLonger synthetic sequence, Optimization of cyclization needed

III. Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the final product for each route, the following diagrams are provided.

Synthetic_Routes cluster_A Route A: One-Pot Synthesis cluster_B Route B: Multi-Component Reaction cluster_C Route C: Dihydropyridone Intermediate A_start1 2-Bromopyridine-3-carboxylic Acid A_product This compound A_start1->A_product n-BuLi, Acid Workup A_start2 Carbonyl Compound A_start2->A_product n-BuLi, Acid Workup B_start1 Aldehyde B_product This compound Derivative B_start1->B_product Catalyst, Heat B_start2 Amine B_start2->B_product Catalyst, Heat B_start3 Tetronic Acid B_start3->B_product Catalyst, Heat C_start1 Aldehyde C_intermediate 3,4-Dihydro-2(1H)-pyridone C_start1->C_intermediate Ammonia Source C_start2 β-Ketoester C_start2->C_intermediate Ammonia Source C_product This compound C_intermediate->C_product Functionalization & Cyclization

Caption: Overview of alternative synthetic routes.

IV. Concluding Remarks

The synthesis of the this compound core is a rewarding endeavor for medicinal chemists. By understanding the nuances of the available synthetic routes and anticipating potential challenges, researchers can navigate this chemical space with greater confidence and success. This guide is intended to serve as a valuable resource, providing both the foundational knowledge and the practical insights necessary to troubleshoot and optimize your synthetic efforts.

V. References

  • A Facile Synthesis of Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one Derivatives via Three-Component Reaction in Ionic Liquid without Any Catalyst. ResearchGate. --INVALID-LINK--

  • ChemInform Abstract: One-Pot Synthesis of Furo[3,4-b]pyridin-5(7H)-ones from 2-Bromopyridine-3-carboxylic Acid and Carbonyl Compounds. ResearchGate. --INVALID-LINK--

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. --INVALID-LINK--

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. --INVALID-LINK--

References

managing reaction conditions for selective functionalization of furopyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Functionalization of Furopyridinones

Welcome to the technical support center for the selective functionalization of furopyridinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this unique heterocyclic system. The fusion of an electron-rich furan ring with a π-deficient pyridinone core presents both significant opportunities for drug discovery and distinct challenges in achieving regiochemical control.[1]

This document moves beyond simple protocols to explain the underlying principles governing reactivity, helping you to troubleshoot common issues and rationally design your experimental conditions.

Part 1: Frequently Asked Questions (FAQs) - Core Principles of Selectivity

This section addresses foundational questions about the factors that dictate the site of functionalization on the furopyridinone ring system.

Q1: What are the primary factors controlling regioselectivity in furopyridinone functionalization?

A1: Achieving regioselectivity is a matter of controlling the interplay between several competing factors. The outcome of your reaction is rarely determined by a single parameter, but rather the sum of these influences:

  • Inherent Electronic Effects: The furopyridinone scaffold has a complex electronic landscape. The pyridinone ring contains electron-deficient positions (notably C4 and C6) susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich and can react with electrophiles or radicals.[2] The fused furan ring is inherently electron-rich and is a prime target for electrophilic substitution.

  • Steric Hindrance: The accessibility of a specific C-H or C-Halogen bond is critical. Bulky substituents on the furopyridinone core or on the coupling partner can physically block the approach of a catalyst or reagent to a nearby position, thereby directing the reaction elsewhere.[3]

  • Directing Groups (DGs): This is one of the most powerful strategies for overriding inherent reactivity. A coordinating group, typically installed on the pyridinone nitrogen, can chelate to a transition metal catalyst, delivering it to a specific, often proximal, C-H bond (e.g., C6). The choice of DG is crucial for success.[4][5]

  • Reaction Mechanism: The fundamental mechanism of the transformation dictates site selectivity.

    • Radical Reactions: Homolytic aromatic substitution (HAS) pathways often favor the most electron-rich positions of the pyridone ring, such as C3.[2][6]

    • Organometallic C-H Activation: The site of activation is determined by the DG (if present) or by cooperative catalysis, where a Lewis acid activates the carbonyl and directs a transition metal to the C6 position.[2]

    • Electrophilic Aromatic Substitution (SEAr): These reactions (e.g., nitration, halogenation) will typically occur on the electron-rich furan ring, though harsh conditions can lead to mixtures.[1]

Q2: I am planning a novel C-H functionalization on my furopyridinone. How should I approach screening conditions?

A2: A systematic approach is key. Before setting up a large screen, define your target position and use the following decision workflow to guide your initial experiments.

G cluster_0 Decision Workflow for C-H Functionalization Strategy start Define Target Site c3 Target: C3 Position (Electron-Rich) start->c3 Radical or Electrophilic Pathway c6 Target: C6 Position (Electron-Deficient) start->c6 Directed or Lewis-Acid Assisted furan Target: Furan Ring (Electron-Rich) start->furan Electrophilic Pathway c3_strat Strategy: Homolytic Aromatic Substitution (HAS) or Ni-catalyzed alkylation c3->c3_strat c6_strat Strategy: N-Directing Group (DG) or Cooperative Catalysis c6->c6_strat furan_strat Strategy: Electrophilic Aromatic Substitution furan->furan_strat c3_cond Starting Conditions: 1. Mn(OAc)3 for radical alkylation/arylation. 2. Ni(cod)2/dppp for alkylation with α-bromo carbonyls. c3_strat->c3_cond c6_cond Starting Conditions: 1. Ru(II) catalyst with a pyridyl DG. 2. Ni(cod)2/P(i-Pr)3 with AlMe3 co-catalyst. c6_strat->c6_cond furan_cond Starting Conditions: 1. NBS/DCM for Bromination. 2. HNO3/H2SO4 for Nitration (use with caution). furan_strat->furan_cond

Caption: Decision workflow for selecting an initial C-H functionalization strategy.

Part 2: Troubleshooting Guide for Specific Reactions

This section uses a question-and-answer format to address specific, common problems encountered during experiments.

Section A: C-H Functionalization

Q3: My C-H activation reaction is yielding a mixture of regioisomers. How can I improve the selectivity?

A3: A lack of selectivity indicates that the energy barriers for reaction at multiple sites are too similar under your current conditions. The goal is to increase the energy difference between the desired and undesired pathways.

  • Re-evaluate Your Catalyst System:

    • Ligand Modification: If using a transition metal catalyst, the ligand is your primary tool for tuning selectivity. Switch to a bulkier ligand (e.g., from PPh₃ to P(Cy)₃ or a bulky Buchwald ligand) to sterically block one reaction site.

    • Metal and Oxidant: For radical pathways, the choice of metal mediator is critical. Manganese-based systems, for instance, have shown high C3-selectivity for 2-pyridones.[6]

  • Leverage a Directing Group: If you are not already using one, installing a directing group (e.g., a 2-pyridyl group on the nitrogen) is the most reliable way to enforce a specific regioselectivity, often towards the C6 position.[4]

  • Adjust Reaction Temperature: Lowering the temperature is a classic strategy to enhance selectivity. Reactions often become less selective at higher temperatures, which can provide enough energy to overcome smaller activation barriers for side reactions.

  • Solvent Screening: Change the solvent polarity. A non-polar solvent (e.g., Toluene, Dioxane) versus a polar aprotic solvent (e.g., DMF, DMAc) can selectively stabilize or destabilize competing transition states, altering the product ratio.

Q4: I am attempting a C6-functionalization using a directing group, but the reaction is failing (no product, starting material recovered). What should I check first?

A4: This is a common issue that usually points to a problem with catalyst activation or turnover.

  • Integrity of the Catalytic System:

    • Co-catalyst Requirement: Many C6-functionalizations, especially those involving nickel, require a Lewis acid co-catalyst like AlMe₃.[2] This coordinates to the pyridone carbonyl, increasing the acidity of the C6-H bond and facilitating its activation. Ensure your Lewis acid is fresh and added correctly.

    • Catalyst Poisoning: The directing group itself can sometimes bind too strongly, poisoning the catalyst. Ensure your DG and catalyst are a known compatible pair from the literature.

  • Atmospheric Control: C-H activation catalysts, particularly Ni(0) and Ru(II) complexes, are extremely sensitive to oxygen. Your starting material may be stable, but the catalyst is likely not.

    • Degassing: Ensure your solvent is rigorously degassed using a freeze-pump-thaw technique (3 cycles) or by sparging with argon for at least 30 minutes.

    • Inert Atmosphere: Use a glovebox for reagent preparation and ensure your reaction flask (e.g., a Schlenk flask) is properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Reagent Purity: Impurities in your furopyridinone starting material or coupling partner can inhibit catalysis. Re-purify your starting materials if there is any doubt.

Section B: Palladium-Catalyzed Cross-Coupling Reactions

Q5: My Suzuki-Miyaura coupling on a halofuropyridinone is giving a very low yield. What are the common culprits?

A5: Low yields in cross-couplings of pyridine-like heterocycles are frequently traced back to catalyst inhibition or deactivation, a phenomenon sometimes called the "2-pyridyl problem".[7][8]

  • Catalyst Inhibition by Nitrogen Lone Pair: The Lewis basic nitrogen on the pyridinone ring can coordinate to the palladium center, slowing or completely inhibiting the catalytic cycle.[9]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable, highly active catalysts that are less susceptible to inhibition and promote the crucial reductive elimination step.[9][10]

  • Inappropriate Base or Solvent: The base is not just a stoichiometric reagent; it participates in the catalytic cycle (transmetalation step).

    • Solution: For Suzuki couplings, an aqueous solution of a base like K₃PO₄ or K₂CO₃ is often effective.[9][10] The biphasic conditions can help prevent catalyst decomposition. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Boronic Acid Quality: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides upon storage, which are often less reactive.

    • Solution: Use freshly purchased boronic acid, or consider converting it to a more stable derivative like a pinacol (BPin) or MIDA boronate ester.

  • Poor Degassing: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, killing the reaction.[9]

    • Solution: Improve your degassing procedure and ensure the reaction is maintained under a strict inert atmosphere from start to finish.

Q6: Instead of my desired product, I am mostly getting hydrodehalogenation (the halogen is replaced by a hydrogen atom). Why is this happening and how can I stop it?

A6: Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling pathway. It is often caused by a source of protons in the reaction mixture.

  • Trace Moisture: The most common culprit is water. Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents and dry solid reagents in a vacuum oven.[9]

  • Base-Mediated Pathway: The choice of base can significantly influence this side reaction. Strong alkoxide bases (e.g., NaOtBu) in the presence of trace water or alcohol can be particularly problematic.

    • Solution: Switch to an inorganic carbonate base (e.g., Cs₂CO₃, K₃PO₄) which is less prone to promoting this side reaction.[9]

  • Amine Impurities: If performing a Buchwald-Hartwig amination, impurities in the amine can act as hydrogen donors.[9] Use high-purity amines.

Q7: My reaction mixture turned black and the reaction stalled. What does this mean?

A7: The formation of a black precipitate is almost certainly palladium black, which occurs when the catalytically active Pd(0) species decomposes and agglomerates into inactive metal particles.[9]

  • Ligand Failure: The phosphine ligand may be unstable at the reaction temperature, leaving the palladium center "naked" and prone to aggregation.

    • Solution: Switch to a more thermally robust ligand, such as a biarylphosphine (Buchwald-type) or an NHC ligand.[9]

  • Temperature is Too High: High temperatures accelerate both the desired reaction and catalyst decomposition.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. You may need to accept a longer reaction time for a higher yield.[9]

  • Incorrect Pd Source/Pre-catalyst: In-situ reduction of Pd(II) sources like Pd(OAc)₂ can sometimes be inefficient, leading to decomposition.

    • Solution: Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable pre-catalyst (e.g., XPhos Pd G3) which is designed for controlled activation and improved stability.[11]

G cluster_1 Troubleshooting Workflow for Failed Suzuki Coupling start Low/No Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents check_reagents->start Issue Found & Fixed change_ligand Switch to Bulky, e--Rich Ligand (e.g., SPhos, XPhos) check_reagents->change_ligand Reagents/Atmosphere OK screen_base Screen Base & Solvent (e.g., K3PO4 in Toluene/H2O) change_ligand->screen_base Still Low Yield success Reaction Successful change_ligand->success Improvement Seen change_pd Use Modern Pre-catalyst (e.g., G3 Pre-catalyst) screen_base->change_pd Still Low Yield screen_base->success Improvement Seen change_pd->success Improvement Seen

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Part 3: Data Summaries & Protocols

For quick reference, the following tables summarize common starting points for achieving selectivity.

Table 1: Condition Guide for Site-Selective C-H Functionalization of Pyridones

Target Site Reaction Type Recommended Catalyst System Ligand / Additive Common Solvents Key Considerations
C3 Radical Alkylation Mn(OAc)₃ or FeSO₄/H₂O₂ None (Radical Initiator) DMSO, Acetonitrile Favored at the electron-rich C3 position; tolerates many functional groups.[2]
C3 Arylation Fe-catalyzed or metal-free Arylboronic acids or arylhydrazines Dioxane, DMSO Radical mechanism proceeds under mild conditions, often at room temperature.[2]
C6 Alkenylation Ni(cod)₂ P(i-Pr)₃ / AlMe₃ 1,2-Dichloroethane Lewis acid co-catalyst (AlMe₃) is essential for activating the C6-H bond.[2]

| C6 | Acylmethylation | Ru(II) complex | 2-Pyridyl Directing Group | Dioxane, Toluene | Requires a directing group on the pyridone nitrogen to direct the catalyst.[4] |

Table 2: Troubleshooting Guide for Palladium Cross-Coupling Reactions

Problem Probable Cause(s) Recommended Solution(s)
Low Yield / No Reaction 1. Catalyst inhibition by pyridine N. 2. Inactive Pd(0) species. 3. Poor quality boronic acid. 1. Use bulky, electron-rich ligands (Buchwald type, NHCs).[9] 2. Ensure rigorous degassing; use a stable pre-catalyst. 3. Use fresh boronic acid or a more stable boronate ester.
Hydrodehalogenation 1. Presence of moisture. 2. Inappropriate base (e.g., alkoxides). 1. Use scrupulously dry reagents and solvents.[9] 2. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Partner 1. Presence of oxygen. 2. High temperature. 1. Improve degassing protocol.[9] 2. Lower the reaction temperature.

| Formation of Pd Black | 1. Ligand decomposition. 2. Reaction temperature too high. | 1. Switch to a more robust/stable ligand.[9] 2. Run the reaction at the lowest effective temperature. |

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of Furo[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which successful research is built. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. In this guide, we delve into the structural confirmation of furo[3,4-b]pyridin-5(7H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] While various analytical techniques contribute pieces to the structural puzzle, single-crystal X-ray crystallography stands as the unequivocal gold standard, providing a direct and irrefutable depiction of the molecular architecture.[3][4]

This guide offers a detailed, field-proven protocol for X-ray crystallography, explaining the causality behind each experimental choice. Furthermore, we will objectively compare this definitive method against complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing the data and rationale needed to select the most appropriate strategy for structural elucidation.

The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Crystallography

X-ray crystallography is the only technique that directly visualizes the atomic arrangement in a molecule. By measuring how a single, ordered crystal diffracts a beam of X-rays, we can generate a three-dimensional electron density map and, from it, determine atomic positions, bond lengths, and bond angles with unparalleled precision.[4] This directness removes the inferential ambiguity inherent in other methods, making it the ultimate arbiter in structural chemistry.

Experimental Protocol: From Powder to Definitive Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The protocol described here is a self-validating system, designed to ensure the integrity and accuracy of the final structure.

Step 1: Achieving High Purity

  • Protocol: The synthesis of this compound must be followed by rigorous purification, typically via column chromatography or recrystallization, to achieve >98% purity as assessed by HPLC and ¹H NMR.

  • Causality & Expertise: Crystallization is a process of molecular self-assembly. Impurities disrupt the formation of a uniform, repeating crystal lattice, leading to poorly formed, small, or nonexistent crystals. Starting with the purest possible material is non-negotiable and is the most common point of failure for newcomers.

Step 2: The Art and Science of Crystal Growth

  • Protocol: The primary challenge is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in each dimension). A screening approach using various solvents and techniques is essential.

    • Solvent Screening: Dissolve small amounts of this compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to assess solubility. The ideal solvent dissolves the compound moderately.

    • Crystallization Technique - Slow Evaporation: Prepare a saturated or near-saturated solution in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks.

    • Crystallization Technique - Vapor Diffusion (Hanging Drop): Place a 1-2 µL drop of the concentrated protein solution on a siliconized coverslip. Mix this with an equal volume of the precipitant solution from a reservoir. Invert the coverslip and seal it over the reservoir. Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, gradually increasing the concentration of the molecule and precipitant in the drop, promoting crystallization.[5]

  • Causality & Expertise: The goal of crystallization is to slowly and gently push the system beyond the solubility limit. Rapid precipitation (crashing out) traps solvent and disorder, resulting in an amorphous solid or unusable microcrystals. Slow, controlled changes in concentration give the molecules time to orient themselves into the lowest-energy, most-ordered state: a single crystal. Vapor diffusion provides exquisite control over this process.

Step 3: Data Collection - Interrogating the Crystal

  • Protocol:

    • A suitable single crystal is carefully selected under a microscope and mounted on a cryoloop.

    • The crystal is flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage from the high-intensity X-ray beam.

    • The mounted crystal is placed on a goniometer within an X-ray diffractometer.

    • The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected as a series of spots, creating a unique diffraction pattern.

  • Causality & Expertise: The regular, repeating arrangement of atoms in the crystal acts as a three-dimensional diffraction grating for the X-rays. The angles and intensities of the diffracted beams are directly related to the structure of the crystal lattice and the arrangement of atoms within it, governed by Bragg's Law. Cryo-cooling is critical as it arrests atomic motion and minimizes damage, allowing for the collection of high-resolution data.[6]

Step 4: Structure Solution, Refinement, and Validation

  • Protocol:

    • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. Sophisticated software uses this information to solve the "phase problem" and generate an initial electron density map.[7]

    • Model Building: An atomic model of this compound is built into the electron density map.

    • Refinement: The model is computationally refined to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is monitored using the R-factor (residual factor); a lower R-factor indicates a better fit.

    • Validation: The final structure is rigorously validated using software like PLATON's checkCIF routine, which is a standard procedure for publications in IUCr journals.[8] This process checks for geometric consistency (bond lengths, angles), missed symmetry, and overall quality of the model against databases of known structures.[9][10]

  • Causality & Expertise: This final stage is a cycle of improvement. Refinement is not merely a "black box" process; it requires chemical intuition to ensure the resulting model is chemically sensible. Validation is the ultimate step in ensuring trustworthiness. It provides an objective, data-driven assessment of the structure's quality, confirming that the model is a true and accurate representation of the molecule.[8][9]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Analysis & Validation Synthesis Synthesis & Purification (>98% Purity) Screen Solvent & Condition Screening Synthesis->Screen Grow Single Crystal Growth (Slow Evaporation / Vapor Diffusion) Screen->Grow Mount Crystal Mounting & Cryo-Cooling Grow->Mount Collect X-ray Diffraction Data Collection Mount->Collect Solve Structure Solution (Electron Density Map) Collect->Solve Refine Model Refinement (R-factor Minimization) Solve->Refine Validate Structure Validation (checkCIF) Refine->Validate Final Final 3D Structure (CIF File) Validate->Final

Caption: Experimental workflow for X-ray crystallography.

A Comparative Analysis of Orthogonal Structural Techniques

While X-ray crystallography provides the definitive answer, it is not always feasible, primarily due to the challenge of obtaining suitable crystals.[11] Therefore, a multi-technique approach is the hallmark of rigorous chemical science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about an atom's chemical environment and its connectivity to neighboring atoms.[7][12]

  • Strengths:

    • Solution-State Structure: Provides data on the molecule's structure and dynamics in solution, which can be more relevant to its biological context.

    • No Crystals Required: The primary advantage over crystallography; analysis can be performed on any soluble sample.

    • Connectivity Mapping: 2D NMR experiments (like COSY, HSQC, and HMBC) are exceptionally effective at mapping the covalent bonding framework of a molecule, confirming which atoms are connected.

  • Limitations:

    • Indirect Structure Determination: The 3D structure is inferred from correlations and couplings, not directly observed.

    • Stereochemistry Challenges: While relative stereochemistry can sometimes be deduced through Nuclear Overhauser Effect (NOE) experiments, it can be ambiguous for rigid systems or molecules lacking appropriate protons. Absolute configuration cannot be determined without chiral auxiliaries.[11]

    • Averaged Information: NMR provides a picture of the average structure in solution. It cannot distinguish between different solid-state polymorphs or conformations that crystallography can resolve.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ions. Its primary role in structural confirmation is to verify the elemental composition.

  • Strengths:

    • Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough precision (typically <5 ppm) to unambiguously confirm the molecular formula of this compound (C₇H₅NO₂).[13]

    • High Sensitivity: Requires only trace amounts of sample.

    • Fragmentation Analysis: The fragmentation pattern can provide corroborating evidence for the presence of specific structural motifs.[14]

  • Limitations:

    • No Isomer Information: MS cannot distinguish between structural isomers or stereoisomers, as they have the same molecular formula and mass.

    • No 3D Information: It provides no data on atomic connectivity or the three-dimensional arrangement of the molecule.

Computational Chemistry

Theoretical calculations, such as those using Density Functional Theory (DFT), can serve as a powerful validation tool by predicting the lowest-energy geometry of a molecule.

  • Strengths:

    • Geometric Validation: Comparing the bond lengths and angles of a refined crystal structure to a DFT-optimized geometry can reveal strain or errors in the experimental model.[15]

    • Predictive Power: Can be used to predict spectroscopic properties (e.g., NMR chemical shifts) that can then be compared to experimental data.

  • Limitations:

    • Theoretical Model: The result is a prediction, not an experimental measurement. Its accuracy is dependent on the chosen level of theory and basis set.

    • Gas-Phase Approximation: Standard calculations model an isolated molecule in the gas phase, neglecting the crucial intermolecular interactions (e.g., hydrogen bonding, crystal packing forces) that dictate the structure in the solid state.

Logic_Diagram cluster_techniques Analytical Techniques Compound This compound (Unknown Structure) MS Mass Spectrometry (HRMS) Compound->MS What is the formula? NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR What is the connectivity? XRAY X-Ray Crystallography Compound->XRAY What is the exact 3D structure? MS->NMR Confirms Formula NMR->XRAY Confirms Connectivity Confirmed Unambiguously Confirmed 3D Structure XRAY->Confirmed Provides Definitive Proof

Caption: Complementary roles of analytical techniques.

Data Summary and Conclusion

The choice of analytical technique depends on the specific question being asked. For a comprehensive and irrefutable structural determination, a combination of methods is superior to any single approach.

Technique Information Provided Sample Requirement Key Strength Key Limitation
X-ray Crystallography Definitive 3D structure, bond lengths/angles, absolute stereochemistrySingle, well-ordered crystalUnambiguous, direct visualization of atomic positions[3]Crystal growth can be a significant bottleneck[11]
NMR Spectroscopy Covalent bond connectivity, solution-state conformationSoluble sample (~1-5 mg)Excellent for determining the molecular backbone in a relevant medium[7]Structure is inferred; stereochemistry can be ambiguous
Mass Spectrometry Molecular formula, fragmentation patternsTrace amounts (ng-µg)Confirms elemental composition with high accuracy[13]Cannot distinguish between isomers; no 3D information
Computational Chemistry Predicted lowest-energy geometry, theoretical propertiesNone (in silico)Validates experimental findings and predicts properties[15]A theoretical model, not a direct measurement; often ignores intermolecular forces

References

A Comparative Guide to the Structure-Activity Relationship of Furo[3,4-b]pyridin-5(7H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,4-b]pyridin-5(7H)-one core is a compelling heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, makes it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives and related isosteres, with a focus on their development as kinase inhibitors and anticancer agents. The insights presented herein are synthesized from peer-reviewed literature and are intended for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Structure

The this compound system features a furan ring fused to a pyridinone ring. This unique arrangement offers several advantages for drug design. The lactone moiety can participate in hydrogen bonding, while the pyridine nitrogen can be protonated under physiological conditions, influencing solubility and receptor interactions. The aromatic nature of the scaffold allows for various substitution patterns, enabling fine-tuning of the molecule's electronic and steric properties to optimize its biological activity.[1][2]

Derivatives of this and closely related scaffolds, such as the isomeric furo[3,2-b]pyridines and bioisosteric pyrazolo[3,4-b]pyridines, have demonstrated a broad range of pharmacological activities, including potent inhibition of protein kinases, antimicrobial effects, and cytotoxic activity against cancer cell lines.[3][4][5]

Comparative SAR Analysis: Targeting Key Biological Pathways

The versatility of the this compound scaffold is evident in its ability to be adapted to target a diverse array of enzymes and cellular pathways. The following sections compare the SAR of its derivatives against different biological targets.

Kinase Inhibition: A Prominent Application

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The this compound scaffold and its analogs have proven to be a fertile ground for the discovery of novel kinase inhibitors.

A number of derivatives based on the related pyrido[2',3':4,5]furo[3,2-d]pyrimidine scaffold have been evaluated for their inhibitory activity against a panel of serine/threonine kinases.[3] Key SAR insights from these studies can be extrapolated to the this compound core.

  • Substitution at the 7-position: Functionalization at this position, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is crucial for potency and selectivity. Aryl or heteroaryl substitutions at this position can occupy the hydrophobic pocket of the ATP-binding site of many kinases.

  • The Pyrimidine Moiety: The presence of a 4-amino or N-aryl-4-amino pyrimidine ring fused to the furo[3,2-b]pyridine core is a recurring feature in potent kinase inhibitors. The amino group often forms critical hydrogen bonds with the hinge region of the kinase.

One notable example is a compound that demonstrated an IC50 value of 49 nM for CLK1, showcasing high specificity among a panel of tested kinases.[3] This highlights the potential for developing highly selective inhibitors by modifying the substituents on the core scaffold.

Table 1: Inhibitory Activity of Representative Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine Derivatives Against Ser/Thr Kinases

CompoundR Group at C7KinaseIC50 (nM)
35 Substituted PhenylCLK149
35 Substituted PhenylCDK5/p25>1000
35 Substituted PhenylGSK3α/β>1000

Data synthesized from Deau et al., Bioorg Med Chem Lett. 2013.[3]

The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Structural modifications of a 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine hit led to the discovery of potent pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as PI3K p110α inhibitors.[6]

  • 2-Aryl Substitution: The introduction of an aryl group at the 2-position of the furo-pyridine core resulted in a significant increase in potency. For instance, a 2-aryl derivative was found to be approximately 400-fold more potent than the initial hit.[6] This suggests that this position projects into a region of the active site where hydrophobic interactions can be maximized.

  • 4-Morpholino Group: The morpholino group at the 4-position is a common feature in PI3K inhibitors and is believed to interact with the solvent-exposed region of the ATP-binding cleft, contributing to both potency and favorable physicochemical properties.

Anticancer Activity

Beyond specific kinase inhibition, this compound derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.

A series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, which share a similar structural framework, were synthesized and evaluated against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki).[7] Three compounds from this series exhibited significant cytotoxicity. In silico studies suggested that these compounds, like the well-known anticancer drug Paclitaxel, may target αβ-tubulin.[7]

Key SAR observations from this study include:

  • Hydrophobic-Aromatic Moieties: Strong hydrophobic interactions between the compounds and the αβ-tubulin binding site were identified as crucial for activity. This underscores the importance of incorporating aromatic rings in the substituents.

  • Six-Membered Rings: A quantitative structure-activity relationship (QSAR) study revealed that six-membered rings within the molecular framework were significant for the observed cytotoxicity.[7]

Table 2: Cytotoxicity of Representative Pyrrolo[3,4-b]pyridin-5-one Derivatives against Cervical Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound X SiHaValue
Compound Y HeLaValue
Compound Z CaSkiValue

(Note: Specific IC50 values were not provided in the abstract and would require access to the full-text article. This table serves as a template for data presentation.)

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase and the test compound to the kinase reaction buffer.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (luminescence or fluorescence) on a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing SAR and Experimental Workflows

Graphical representations can simplify complex relationships and workflows.

SAR_Kinase_Inhibitors Scaffold This compound Core R1 Position 2 (e.g., Aryl Group) Scaffold->R1 Hydrophobic Interactions R2 Position 7 (e.g., Substituted Phenyl) Scaffold->R2 Selectivity Pocket Interactions R3 Fused Ring System (e.g., Pyrimidine) Scaffold->R3 Hinge Binding Activity Kinase Inhibitory Potency R1->Activity R2->Activity R3->Activity

Caption: Key substitution points on the this compound scaffold influencing kinase inhibitory activity.

Kinase_Screening_Workflow start Compound Library step1 Primary Screen (Single Concentration) start->step1 step2 Hit Identification step1->step2 step3 Dose-Response Assay (IC50 Determination) step2->step3 Active inactive Inactive Compounds step2->inactive Inactive step4 Potent Hits step3->step4 step5 Selectivity Profiling (Kinase Panel) step4->step5 step6 Lead Compound step5->step6 Selective non_selective Non-Selective Hits step5->non_selective Non-Selective

Caption: A typical workflow for identifying selective kinase inhibitors from a compound library.

Conclusion and Future Perspectives

The this compound scaffold and its close relatives represent a highly versatile platform for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that strategic modifications at various positions of the core structure can lead to potent and selective inhibitors of important biological targets like protein kinases. The recurring importance of aryl substitutions to engage in hydrophobic interactions and the incorporation of hydrogen-bonding moieties to anchor the molecule in the active site are key takeaways for future drug design efforts.

Future research in this area should focus on:

  • Exploring a wider range of substitutions: Systematic exploration of different functional groups at key positions can further refine the SAR and lead to compounds with improved potency and drug-like properties.

  • Co-crystal structure determination: Obtaining X-ray co-crystal structures of these inhibitors bound to their target proteins would provide invaluable insights for structure-based drug design.

  • In vivo evaluation: Promising compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the knowledge of the structure-activity relationships discussed in this guide, researchers can accelerate the discovery and development of new drugs based on the privileged this compound scaffold.

References

Furo[3,4-b]pyridin-5(7H)-one: A Comparative Analysis of a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furopyridine Scaffold and the Quest for Kinase Specificity

The landscape of oncology and inflammatory disease research is continually shaped by the pursuit of selective kinase inhibitors. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, represent a critical class of drug targets. Dysregulation of kinase activity is a hallmark of many diseases, making the development of potent and specific inhibitors a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds explored for this purpose, the furopyridine core has emerged as a "privileged structure," demonstrating a remarkable versatility for engaging the ATP-binding pocket of various kinases.

This guide provides a comparative analysis of the furo[3,4-b]pyridin-5(7H)-one scaffold and its derivatives as kinase inhibitors. It is important to note that while extensive research exists for various furopyridine isomers and related heterocyclic systems, publicly available data directly pertaining to the kinase inhibitory activity of the this compound core is limited. Therefore, this guide will draw objective comparisons based on:

  • A structurally analogous scaffold, pyrrolo[3,4-b]pyridin-5-one , to evaluate anticancer activity and potential mechanisms of action.

  • Isomeric and related furopyridine derivatives for which kinase inhibition data is available, providing insights into the broader potential of the furopyridine class.

  • Well-established, clinically relevant kinase inhibitors as benchmarks for performance and selectivity.

This comprehensive guide is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the synthesis, biological evaluation, and comparative efficacy of this promising class of compounds.

Comparative Analysis of Furopyridine Scaffolds and Analogs

The subtle arrangement of the furan and pyridine rings, along with the nature and position of substituents, profoundly influences the biological activity and kinase selectivity of these compounds.

Anticancer Activity of the Pyrrolo[3,4-b]pyridin-5-one Analog

Due to the limited direct data on the this compound scaffold as a kinase inhibitor, we will first examine its close structural analog, polysubstituted pyrrolo[3,4-b]pyridin-5-ones. A recent study detailed the synthesis and in vitro evaluation of a series of these compounds against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki)[1]. While not a direct measure of kinase inhibition, cytotoxicity against cancer cell lines provides a valuable initial assessment of therapeutic potential.

The study revealed that several of the synthesized pyrrolo[3,4-b]pyridin-5-one derivatives exhibited significant cytotoxicity. In silico docking studies from this research suggested that these compounds may exert their anticancer effects through the inhibition of tubulin polymerization, a mechanism distinct from kinase inhibition but nonetheless critical in cancer therapy[1]. This highlights the potential for this heterocyclic core to interact with key cellular machinery, even if direct kinase targets are not yet identified.

Furopyrimidine and Thienopyrimidine Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several furopyrimidine and thienopyrimidine derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Furopyrimidine Compound 15bVEGFR-2946[2]
Thienopyrimidine Compound 21eVEGFR-221[2]
Established Inhibitor SorafenibVEGFR-290[1][2]
Established Inhibitor SunitinibVEGFR-210[2]

Table 1: Comparative inhibitory activity of furopyrimidine and thienopyrimidine derivatives against VEGFR-2.

As illustrated in Table 1, thienopyrimidine derivatives, which are structurally related to furopyrimidines, have demonstrated potent VEGFR-2 inhibition, with compound 21e showing an IC50 value significantly lower than the established inhibitor Sorafenib[2]. This underscores the potential of the broader class of fused pyrimidine heterocycles in targeting this critical angiogenic kinase.

Pyrazolopyridine and Furopyridine Derivatives as CDK2 Inhibitors

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer. The pyrazolo[3,4-b]pyridine and furo[2,3-b]pyridine scaffolds have been explored for the development of CDK2 inhibitors.

Compound ClassRepresentative CompoundTarget KinaseIC50 (µM)Reference
Pyrazolopyridine Compound 8CDK20.65[3]
Furopyridine Compound 14CDK20.93[3]
Established Inhibitor RoscovitineCDK20.7[4]
Established Inhibitor DinaciclibCDK20.001[5]

Table 2: Comparative inhibitory activity of pyrazolopyridine and furopyridine derivatives against CDK2.

The data in Table 2 indicates that both pyrazolopyridine and furopyridine derivatives exhibit CDK2 inhibitory activity comparable to the well-known inhibitor Roscovitine[3][4]. However, they are significantly less potent than newer generation inhibitors like Dinaciclib[5]. This suggests that while the core scaffolds are promising, further optimization is required to achieve clinically relevant potency.

Signaling Pathways and Experimental Workflows

A thorough understanding of the targeted signaling pathways and the experimental methodologies used to assess inhibitor performance is crucial for the rational design and development of novel kinase inhibitors.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that promote angiogenesis. Inhibitors targeting VEGFR-2 aim to block this signaling cascade, thereby preventing the formation of new blood vessels that tumors need to grow.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Migration, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PKC->Transcription Inhibitor Furopyridine Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by furopyridine derivatives.

General Experimental Workflow for Kinase Inhibitor Screening

The evaluation of a potential kinase inhibitor typically follows a standardized workflow, progressing from in vitro biochemical assays to cell-based assays and finally to in vivo models.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis (e.g., Furopyridine Scaffold) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50_Determination->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for Phospho-proteins) Cell_Viability->Target_Engagement Animal_Models Animal Models of Disease (e.g., Xenograft Models) Target_Engagement->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Caption: A generalized workflow for the screening and evaluation of kinase inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of VEGFR-2 in a 96-well format[6][7].

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • VEGFR-2 substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Set up Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the 96-well plate.

    • Prepare a master mix containing kinase assay buffer, ATP, and VEGFR-2 substrate.

    • Add 20 µL of the master mix to each well.

    • To initiate the kinase reaction, add 25 µL of diluted VEGFR-2 enzyme to each well, except for the negative control wells (add kinase buffer instead).

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-Based)

This protocol is based on commercially available CDK2 assay kits and is suitable for high-throughput screening[8][9][10].

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • CDK2 substrate (e.g., Histone H1 or a specific peptide substrate)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer as described for the VEGFR-2 assay.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle to the wells.

    • Prepare a master mix of kinase assay buffer, ATP, and CDK2 substrate.

    • Add 20 µL of the master mix to each well.

    • Initiate the reaction by adding 25 µL of diluted CDK2/Cyclin A2 enzyme to all wells except the negative controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Follow steps 4 and 5 from the VEGFR-2 assay protocol to stop the reaction and generate a luminescent signal.

  • Measurement and Analysis: Measure the luminescence and calculate the IC50 values as described for the VEGFR-2 assay.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cultured cells[11][12].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The this compound scaffold and its related furopyridine isomers represent a promising area of research in the development of novel kinase inhibitors. While direct evidence for the kinase inhibitory activity of the specific this compound core remains to be elucidated, the potent anticancer activity of its pyrrolo-analog and the significant kinase inhibition demonstrated by other furopyridine derivatives highlight the therapeutic potential of this chemical space.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives against a broad panel of kinases to identify specific targets and establish a clear structure-activity relationship. The comparative data and detailed protocols provided in this guide offer a solid foundation for these future investigations, which may ultimately lead to the discovery of next-generation therapeutics for a range of human diseases.

References

A Comparative Guide to Identifying Bioisosteres for the Furo[3,4-b]pyridin-5(7H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Art and Science of Molecular Emulation

In the intricate landscape of medicinal chemistry, the journey from a promising hit to a viable drug candidate is one of meticulous optimization. We are often tasked not with reinvention, but with refinement—enhancing potency, improving metabolic stability, increasing solubility, or escaping patent-protected chemical space. At the heart of this endeavor lies the principle of bioisosterism: the strategic replacement of a functional group within a lead molecule with another group of similar size, shape, and electronic character to retain or enhance desired biological activity while favorably modulating physicochemical properties.[1][2]

This guide focuses on a specific and compelling heterocyclic system: the furo[3,4-b]pyridin-5(7H)-one scaffold . As a 4-aza analogue of phthalides, this scaffold presents a unique fusion of a lactone and a pyridinone ring, offering a rich vector space for chemical modification.[3] While its direct applications are still emerging, its structural motifs are prevalent in biologically active compounds, making it a fertile ground for fragment-based drug design and lead optimization campaigns.[4][5]

Herein, we will not follow a rigid template. Instead, we will embark on a logical, causality-driven exploration. We will first dissect the scaffold to understand its inherent properties and liabilities. Subsequently, we will navigate a comprehensive workflow, from computational prediction to experimental validation, to identify and characterize suitable bioisosteres. This guide is designed for the practicing researcher, providing not just the "what" but the "why" behind each strategic choice and experimental design, grounded in established scientific principles and supported by empirical data.

Part 1: Deconstructing the Core Scaffold

The this compound system is a bicyclic heterocycle containing two key functional regions ripe for bioisosteric modification: the γ-lactone ring and the pyridin-5-one moiety.

  • The Lactone Moiety: Lactones are common motifs in natural products but often suffer from poor metabolic stability due to susceptibility to hydrolysis by plasma esterases, leading to an inactive open-chain carboxylic acid.[6][7] This is a primary driver for seeking bioisosteric replacements.

  • The Pyridinone Moiety: The pyridinone ring is a versatile pharmacophore. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and its aromatic character allows for π-stacking interactions.[8] Pyridones themselves are often employed as bioisosteres for amides, phenols, and other heterocycles, but modifying this part of the scaffold can fine-tune properties like solubility, pKa, and target engagement.[4]

A baseline understanding of the scaffold's physicochemical properties is essential before considering modifications.

PropertyValueSource
Molecular FormulaC₇H₅NO₂[9]
Molecular Weight135.12 g/mol [9]
XLogP30.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Table 1: Key physicochemical properties of the parent this compound scaffold.

Part 2: The In Silico Quest for Bioisosteres: A Computational Workflow

Before committing to synthetic chemistry, a robust computational approach can efficiently triage a vast chemical space to identify high-probability candidates.[10][11] The goal is to find replacements that mimic the spatial and electronic features of the original moiety while offering advantages in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Our workflow combines database mining with property-based filtering, a strategy proven effective in modern drug design.[12][13]

G cluster_0 Computational Screening Workflow cluster_1 Filtering Criteria start Define Query: This compound db_search Database Search (e.g., BIOSTER, WDI) start->db_search Identify known replacements scaffold_hop Scaffold Hopping & Pharmacophore Modeling start->scaffold_hop Identify novel replacements raw_list Generate Raw List of Potential Bioisosteres db_search->raw_list scaffold_hop->raw_list filter In Silico Filtering raw_list->filter Apply property constraints candidates Prioritized Candidate List (for Synthesis) filter->candidates Top ~20 candidates prop Physicochemical Properties (MW, logP, TPSA) filter->prop admet ADMET Prediction (e.g., Stability, Toxicity) filter->admet shape Shape & Electrostatic Similarity (e.g., ROCS) filter->shape

Figure 1: A computational workflow for identifying bioisosteres.

Causality Behind the Workflow:

  • Define Query: We begin with our scaffold. The key is to isolate the fragment to be replaced (e.g., the lactone ring).

  • Database Search & Scaffold Hopping: We employ two complementary strategies.

    • Database Searching: Tools like the BIOSTER database are used to find replacements that have been previously documented in the literature.[12] This is a low-risk, experience-based approach.

    • Scaffold Hopping/Pharmacophore Modeling: This is a more innovative approach. We define the key pharmacophoric features of the fragment (e.g., H-bond acceptors, hydrophobic centers) and search for novel rings or groups that can present the same features in a similar 3D arrangement.[13][14] This can lead to the discovery of non-obvious or "non-classical" bioisosteres.

  • In Silico Filtering: A raw list of hundreds of potential replacements is computationally expensive to synthesize and test. We must filter it based on a hierarchy of properties.

    • Physicochemical Properties: We first apply simple filters like molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA) to ensure the new molecules remain in "drug-like" space.

    • ADMET Prediction: We then use predictive models to assess metabolic stability, potential for toxicity, and other critical ADMET parameters. This directly addresses the primary liability of the lactone ring.

    • Shape & Electrostatics: For the top-ranking candidates, we perform a more rigorous comparison of 3D shape and electrostatic potential to ensure the replacement is a true mimic of the original fragment at the target binding site.

This computational cascade provides a small, prioritized list of candidates with a high probability of success, saving significant time and resources.

Part 3: Comparative Analysis of Potential Bioisosteres

Based on literature precedent and the likely outputs of our computational workflow, we can compare several promising bioisosteric replacements for both the lactone and pyridinone moieties.

Lactone Bioisosteres

The primary goal here is to enhance metabolic stability while preserving the geometry and electronic profile required for biological activity.

BioisostereStructure ExampleKey Property Change & RationaleSupporting Evidence
α-Fluoro Ether ↑ Metabolic Stability: The electron-withdrawing fluorine atom inductively stabilizes the adjacent ether linkage, making it significantly less prone to hydrolysis than the corresponding ester (lactone). This is a highly specific and validated strategy.A study on camptothecin analogues demonstrated that replacing the lactone with an α-fluoro ether dramatically improved hydrolytic stability and maintained potent antitumor activity.[6]
Thiophene Ring ↑ Metabolic Stability, Modulates Lipophilicity: The thiophene ring is an aromatic heterocycle that is not susceptible to hydrolysis. It is a well-established bioisostere for phenyl and furan rings and can serve as a stable mimic of the lactone ring's planar structure.Thiophene bioisosteres of the natural styryl lactone goniofufurone were synthesized and showed superior in vitro cytotoxicity against several tumor cell lines compared to the parent compound.[15]
Imidazoline Ring --INVALID-LINK--" width="100">Non-Classical Replacement, Introduces Basicity: This replacement significantly alters the electronics by removing the carbonyl and introducing basic nitrogen atoms. It can form different hydrogen bonding patterns and may be useful if the original carbonyl was not essential for binding but was a metabolic liability.Imidazoline derivatives were designed as non-classical bioisosteres of N-acyl homoserine lactones and were found to be effective quorum sensing inhibitors.[16]
Phosphinolactone Maintains Tetrahedral Geometry: While the lactone carbonyl is sp² hybridized, in some biological contexts (e.g., transition state mimicry), a tetrahedral geometry is preferred. The phosphinolactone can mimic the tetrahedral intermediate of ester hydrolysis, potentially acting as a transition-state analogue inhibitor.The phosphinolactone group was successfully used as an in vivo bioisostere of the lactol group in hydroxybupropion, regaining and even strengthening the antidepressant activity.[17]
Table 2: A comparative guide to selected bioisosteres for the lactone moiety.
Pyridinone Bioisosteres

Replacements for the pyridinone ring can be used to modulate hydrogen bonding capacity, pKa, and interactions with the target protein.

BioisostereStructure ExampleKey Property Change & RationaleSupporting Evidence
Pyrazole Alters H-Bonding Vector: Pyrazole maintains an N-H donor and an adjacent nitrogen acceptor but changes their relative orientation compared to the pyridinone. This can be used to probe the specific geometry of the hydrogen bond network in the binding site.Pyrazole and other heterocycles have been proposed as bioisosteres for the pyridine group in various drug discovery programs to modulate activity and physicochemical properties.[18]
Thiazole Removes H-Bond Donor, Modulates Aromaticity: Thiazole is a five-membered aromatic ring that lacks the N-H hydrogen bond donor of the pyridinone. This is a critical test of the importance of that specific interaction for biological activity.Thiazole is a common bioisosteric replacement for pyridine rings, used to alter metabolic profiles and receptor interactions.[18]
2-Difluoromethyl-pyridine Mimics N-Oxide, Reduces Basicity: This is a more subtle modification, acting as a bioisostere for a potential metabolite, the pyridine N-oxide. The CHF₂ group is a weak hydrogen bond donor and significantly reduces the basicity of the pyridine nitrogen, which can improve cell permeability and reduce off-target effects.2-Difluoromethylpyridine was successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide in a series of quorum sensing inhibitors, leading to enhanced activity.[19]
Table 3: A comparative guide to selected bioisosteres for the pyridinone moiety.

Part 4: Experimental Validation: A Self-Validating Protocol

Computational predictions must be validated by empirical data. The following section outlines a logical, step-wise experimental cascade to synthesize and evaluate the proposed bioisosteres. This workflow is designed to be self-validating, meaning that the data from each step informs the decision to proceed to the next, ensuring resources are focused on the most promising candidates.

G cluster_0 Experimental Validation Cascade synthesis Candidate Synthesis primary_assay Primary Assay: Target Binding (e.g., FP) synthesis->primary_assay Confirm identity & purity >95% secondary_assay Secondary Assay: Cell-Based Functional primary_assay->secondary_assay Potency (IC50) < 1µM stability_assay ADME Screen 1: Metabolic Stability (MLM) secondary_assay->stability_assay Cellular Activity (EC50) < 10µM selectivity Selectivity Profiling (vs. Off-Targets) stability_assay->selectivity Half-life (T½) > 30 min lead Lead Candidate selectivity->lead Selectivity Index > 100x

Figure 2: A tiered experimental workflow for validating bioisosteres.
Protocol 1: In Vitro Metabolic Stability in Mouse Liver Microsomes (MLM)

Rationale: This assay provides a direct experimental measure of the primary property we aimed to improve with lactone bioisosteres: stability against metabolic enzymes. Liver microsomes contain a high concentration of Cytochrome P450 (CYP) and other drug-metabolizing enzymes. A longer half-life in this assay is a strong indicator of improved in vivo stability.[6]

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound (and the parent scaffold as a positive control) in DMSO.

    • Thaw pooled mouse liver microsomes (e.g., from a commercial vendor) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 50 mM NADPH solution in phosphate buffer (this is the cofactor required for CYP enzyme activity). Keep on ice.

  • Incubation:

    • In a 96-well plate, add 98 µL of the diluted microsome suspension to each well.

    • Add 1 µL of the 10 mM test compound stock solution to triplicate wells for each time point (e.g., 0, 5, 15, 30, 60 minutes). The final substrate concentration will be 100 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 1 µL of the 50 mM NADPH solution to all wells except the T=0 time point wells.

    • For the T=0 wells, the reaction is stopped before adding NADPH.

  • Quenching the Reaction:

    • At each designated time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide) to the respective wells.

    • For the T=0 wells, add the quenching solution immediately after adding the test compound, then add the NADPH solution.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is determined by linear regression.

    • Calculate the half-life (T½) using the equation: T½ = 0.693 / k .

Protocol 2: Primary Target Engagement Assay (Fluorescence Polarization)

Rationale: Before assessing function, we must confirm that the new bioisostere still binds to the intended biological target. Fluorescence Polarization (FP) is a robust, solution-based method for measuring binding events in real-time. It is ideal for primary screening as it is homogenous (no-wash) and readily automated.

Methodology:

  • Reagent Preparation:

    • Fluorescent Ligand (Probe): A ligand known to bind the target is labeled with a fluorophore (e.g., fluorescein). Prepare a 2X working solution (e.g., 2 nM) in assay buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4).

    • Target Protein: Prepare a 2X working solution of the purified target protein at a concentration determined by prior titration (e.g., 20 nM).

    • Test Compounds: Perform a serial dilution of the test compounds in DMSO, then dilute into assay buffer to create 4X final concentrations ranging from, for example, 100 µM to 1 nM.

  • Assay Procedure (384-well format):

    • To each well of a black, low-volume 384-well plate, add 5 µL of the 4X test compound solution. Include wells for "no inhibitor" (buffer only) and "no protein" controls.

    • Add 5 µL of the 2X target protein solution to all wells except the "no protein" control wells (add 5 µL of buffer instead).

    • Incubate for 15 minutes at room temperature to allow for binding to reach equilibrium.

    • Add 10 µL of the 2X fluorescent ligand solution to all wells to initiate the competition reaction. The final volume is 20 µL.

    • Incubate for a further 30-60 minutes (or as determined by binding kinetics).

  • Data Acquisition:

    • Read the plate on a plate reader equipped for fluorescence polarization. Excite the fluorophore with polarized light (e.g., 485 nm) and measure the emitted light parallel and perpendicular to the excitation plane (e.g., 535 nm).

    • The instrument calculates the polarization value in millipolarization units (mP).

  • Data Analysis:

    • The "no inhibitor" wells represent maximum polarization (probe bound to protein), and the "no protein" wells represent minimum polarization (free probe).

    • Normalize the data as a percentage of inhibition.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the fluorescent probe).

Conclusion

The identification of bioisosteres for a novel scaffold like this compound is a systematic process that marries computational foresight with rigorous experimental validation. By dissecting the scaffold into its core components—the metabolically labile lactone and the versatile pyridinone—we can apply targeted bioisosteric replacement strategies to address specific liabilities and fine-tune molecular properties. The workflows and comparative data presented in this guide provide a robust framework for researchers to rationally design next-generation compounds. The ultimate success of any bioisosteric replacement is not guaranteed, but by following a logical, evidence-based path, we significantly increase the probability of transforming a promising chemical starting point into a valuable lead candidate.

References

Validating the Therapeutic Potential of Furo[3,4-b]pyridin-5(7H)-one Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer new therapeutic avenues. The furo[3,4-b]pyridin-5(7H)-one core, a heterocyclic system fusing furan and pyridine rings, represents one such scaffold of emerging interest.[1][2] While direct, extensive biological data on its derivatives are still nascent, compelling evidence from structurally related furopyridines and other fused pyridine systems provides a strong rationale for its systematic investigation.[3][4] This guide provides a framework for validating the therapeutic potential of this scaffold, focusing on oncology and infectious diseases. It offers a comparative analysis against established standards and detailed protocols to empower researchers in their evaluation.

Part 1: The Rationale - Why this compound?

The concept of "privileged structures" in medicinal chemistry describes molecular scaffolds that are capable of binding to multiple, distinct biological targets. The furopyridine core, in its various isomeric forms, has demonstrated this versatility, yielding compounds with potent biological activities. For instance, the related furo[3,2-b]pyridine scaffold has been identified as a source of highly selective cdc-like kinase (CLK) inhibitors and modulators of the Hedgehog signaling pathway, both critical in cancer biology.[4] Furthermore, other fused pyridine heterocycles, such as 1H-pyrazolo[3,4-b]pyridines, have been successfully developed into potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors with in vivo antitumor efficacy.[3]

This body of evidence strongly suggests that the this compound nucleus is a promising starting point for the development of novel inhibitors targeting key enzymes in human disease. Its structural rigidity, combined with the potential for diverse substitutions on both the furan and pyridine rings, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Part 2: Comparative Analysis in Oncology - The Kinase Inhibitor Potential

Kinase inhibitors have revolutionized targeted cancer therapy by blocking the signaling pathways that drive tumor growth and proliferation.[5] The primary hypothesis for the anticancer potential of this compound derivatives is their ability to function as ATP-competitive kinase inhibitors.

Causality Behind Experimental Choices

To validate this, the initial and most critical step is to screen a library of novel this compound derivatives against a panel of cancer-relevant kinases. The choice of kinases for initial screening should be guided by the successes of related scaffolds. Given that pyrazolo[3,4-b]pyridines have shown potent FGFR inhibition, the FGFR family would be a logical starting point.[3] A broader panel, including other receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., CLKs, CDKs), would provide a more comprehensive understanding of the scaffold's selectivity profile.[6][7]

Data Presentation: A Comparative Look at Potency

The following table presents data for a highly potent 1H-pyrazolo[3,4-b]pyridine FGFR inhibitor as a benchmark for what an optimized this compound derivative could achieve. It is compared against well-established, multi-kinase inhibitors to provide context on potency and selectivity.

Compound/DrugPrimary Target(s)IC50 (nM)Reference
Pyrazolo[3,4-b]pyridine 7n FGFR1 1.1 [3]
FGFR2 0.7 [3]
FGFR3 2.0 [3]
VEGFR2422.7[3]
Staurosporine Pan-Kinasep60v-src: 6[8]
PKA: 7[8]
PKCα: 2[8]
Dasatinib Abl, Src familyAbl: <0.45[8]
p60v-src: 0.5[8]
c-Kit: <30[8]

This table illustrates the high potency and selectivity that can be achieved with fused pyridine scaffolds, setting a clear goal for the development of this compound derivatives.

Signaling Pathway Visualization

A key pathway to investigate is the FGFR signaling cascade, which, when dysregulated, can lead to cell proliferation, angiogenesis, and survival. Inhibition of FGFR by a potent derivative would block these downstream effects.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos) ERK->TF DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Inhibitor This compound Derivative Inhibitor->FGFR Inhibits (ATP-competitive)

Caption: Simplified FGFR signaling pathway and the proposed inhibitory action of a this compound derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for determining the affinity (IC50) of test compounds for a kinase of interest. The causality is clear: by measuring the displacement of a fluorescent tracer from the kinase's ATP pocket, we can directly quantify the binding affinity of our test compound.

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer mixture in the appropriate kinase buffer. The tracer is an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.

    • Prepare a 4X Eu-Antibody solution. The antibody is specific for a tag (e.g., GST) on the recombinant kinase.

    • Serially dilute the this compound test compounds in DMSO, then dilute in buffer to create a 2X working solution. Staurosporine should be used as a positive control.

  • Assay Procedure:

    • Add 5 µL of the 2X test compound solution to the wells of a 384-well microplate.

    • Add 5 µL of the 4X Kinase/Tracer mixture to all wells.

    • Add 5 µL of the 4X Eu-Antibody solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. A lower IC50 value indicates higher binding affinity and greater potency.

Part 3: Comparative Analysis in Infectious Diseases - Antimicrobial Potential

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Heterocyclic compounds are a rich source of antimicrobial agents.[9] The this compound scaffold, with its unique electronic and structural features, warrants investigation for antibacterial and antifungal activity.

Causality Behind Experimental Choices

The logical first step is to perform a primary screen to determine the Minimum Inhibitory Concentration (MIC) of the derivatives against a panel of clinically relevant pathogens. The standard method for this is the broth microdilution assay, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11] This method provides a quantitative measure of a compound's ability to inhibit microbial growth. The choice of a diverse panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species, is crucial to understand the spectrum of activity.

Data Presentation: Benchmarking Antimicrobial Efficacy

While specific MIC data for this compound derivatives is not yet widely published, the table below provides a template for how such data should be presented and benchmarked against standard-of-care antibiotics. The goal for a new scaffold would be to demonstrate potent activity, particularly against resistant strains.

Compound/DrugS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
This compound Derivative 1 Data to be determinedData to be determinedData to be determined
This compound Derivative 2 Data to be determinedData to be determinedData to be determined
Ciprofloxacin 0.25 - 1.0≤0.015 - 0.120.25 - 1.0
Vancomycin 0.5 - 2.0>128>128
Ampicillin ≤0.252 - 8>128

Reference MIC ranges for standard antibiotics are based on CLSI guidelines. The objective is to identify derivatives with MIC values in the low microgram-per-milliliter range.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol provides a self-validating system for determining the antimicrobial potency of novel compounds.

  • Preparation:

    • Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only). Also, run a standard antibiotic (e.g., Ciprofloxacin) as an assay control.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Part 4: A Validated Workflow for Hit-to-Lead Development

The successful validation of the this compound scaffold requires a systematic and logical progression from initial screening to preclinical evaluation. The following workflow illustrates this process.

Drug_Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Preclinical Evaluation Synthesis 1. Synthesis of Derivative Library HTS 2. High-Throughput Screening (e.g., Kinase Panel, MIC Assay) Synthesis->HTS Hit_ID 3. Hit Identification (Potency & Selectivity) HTS->Hit_ID SAR 4. Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Advance Hits Cell_Assays 5. Cell-Based Assays (Cytotoxicity, Apoptosis) SAR->Cell_Assays ADME 6. In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Cell_Assays->ADME Lead_Selection 7. Lead Selection ADME->Lead_Selection PK 8. Pharmacokinetics (PK) in Rodents Lead_Selection->PK Advance Leads Efficacy 9. In Vivo Efficacy Models (e.g., Xenograft, Infection Model) PK->Efficacy Candidate 10. Preclinical Candidate Selection Efficacy->Candidate

Caption: A generalized workflow for the discovery and validation of this compound derivatives from initial synthesis to preclinical candidate selection.

Conclusion and Future Directions

The this compound scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutics. The strong precedent set by related heterocyclic systems, particularly in kinase inhibition and antimicrobial activity, provides a solid foundation for its investigation. The path forward requires a systematic approach: the synthesis of diverse chemical libraries, robust screening against relevant biological targets, and a rigorous hit-to-lead optimization process. By employing the comparative frameworks and detailed protocols outlined in this guide, researchers can effectively validate the therapeutic potential of this scaffold and potentially uncover the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to In Silico Docking and Computational Analysis of Furo[3,4-b]pyridin-5-ones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Furo[3,4-b]pyridin-5-one Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The furo[3,4-b]pyridin-5-one core, and more broadly its pyrrolo[3,4-b]pyridin-5-one aza-analogue, has emerged as one such scaffold.[1] These structures are considered aza-analogues of isoindolin-1-one, a core present in numerous natural and synthetic anticancer agents.[1][2] Their synthetic accessibility, often through elegant multicomponent reactions (MCRs), combined with their diverse biological activities, makes them highly attractive for therapeutic development.[2][3]

This guide provides a comparative analysis of in silico docking and computational studies performed on this heterocyclic system. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind the computational choices and demonstrate how these studies form a self-validating system when integrated with experimental results. We will explore how molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are leveraged to predict binding affinities, elucidate mechanisms of action, and guide the rational design of novel furo[3,4-b]pyridin-5-one derivatives against various therapeutic targets.

Pillar 1: The Methodological Blueprint for Computational Analysis

The predictive power of any in silico study is fundamentally tied to the rigor of its methodology. The choice of software, force fields, and validation protocols dictates the reliability of the output. For the furo[3,4-b]pyridin-5-one scaffold, a robust computational workflow is essential to navigate its interactions with complex biological macromolecules.

A Generalized Computational Workflow

The logical flow of a computational investigation into furo[3,4-b]pyridin-5-ones can be visualized as a multi-stage process, beginning with data preparation and culminating in the validation of computational hypotheses against real-world experimental data.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand Ligand Preparation (Furo[3,4-b]pyridin-5-one derivatives) - 2D to 3D Conversion - Energy Minimization Docking Molecular Docking - Define Binding Site (Grid Box) - Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking Target Target Identification & Prep - PDB Database Search - Remove Water/Heteroatoms - Add Hydrogens Target->Docking Analysis Post-Docking Analysis - Score/Energy Ranking - Interaction Analysis (H-bonds, Hydrophobic) Docking->Analysis MD Molecular Dynamics (Optional) - Assess Complex Stability - Refine Binding Pose Analysis->MD For top candidates QSAR QSAR & Pharmacophore - Correlate Structure & Activity - Identify Key Features Analysis->QSAR Validation Experimental Validation - In Vitro Assays (IC50) - Correlate with In Silico Data Analysis->Validation QSAR->Ligand Guide new designs

Caption: Generalized workflow for in silico studies of furo[3,4-b]pyridin-5-ones.

Causality in Experimental Choices
  • Target Selection: The choice of a biological target is hypothesis-driven. For furo[3,4-b]pyridin-5-ones, targets are often selected based on known activities of the broader isoindolin-1-one class or through reverse screening methods. For instance, their established cytotoxicity prompted investigations into common cancer targets like αβ-tubulin.[1][4][5] In other studies, platforms like SwissTargetPrediction are used to screen compound libraries against a panel of known proteins, leading to the identification of novel targets like the serine/threonine kinase 1 (AKT1) for breast cancer applications.[3]

  • Protein Preparation: The process of preparing a protein structure for docking is critical. Water molecules are typically removed because they can interfere with the docking algorithm and their positions in a static crystal structure may not represent the dynamic state in solution. The addition of polar hydrogen atoms is essential as it allows for the correct calculation of hydrogen bonds, a primary driver of ligand-protein recognition.

  • Ligand Preparation: A ligand's 3D conformation and protonation state at physiological pH are paramount. Energy minimization is performed to ensure the ligand is in a low-energy, sterically favorable conformation before docking, preventing the algorithm from expending unnecessary computational effort on unrealistic starting poses.

Pillar 2: Comparative Analysis of Furo[3,4-b]pyridin-5-ones Against Key Biological Targets

The versatility of the furo[3,4-b]pyridin-5-one scaffold is evident in the diverse range of biological targets against which it has been computationally evaluated. This section compares key studies, presenting experimental data to ground the in silico findings.

Alternative 1: Targeting Tubulin for Anticancer Activity

A significant body of research has focused on polysubstituted pyrrolo[3,4-b]pyridin-5-ones as potential anticancer agents targeting the tubulin protein, which is crucial for mitosis.[1] These studies provide a classic example of integrating in vitro cytotoxicity data with in silico docking to understand structure-activity relationships.

  • Objective: To elucidate the binding mode of cytotoxic pyrrolo[3,4-b]pyridin-5-ones to the αβ-tubulin protein and understand the structural basis for their activity against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki).[1][4]

  • Key Computational Insight: Docking studies consistently revealed that strong hydrophobic and aromatic interactions are the primary drivers for the binding of these compounds to αβ-tubulin. This insight is critical, as it suggests that future compound designs should focus on optimizing these hydrophobic moieties to enhance binding affinity and, consequently, cytotoxic potency.[1][4]

  • Experimental Correlation: A clear correlation was observed where the compounds exhibiting the most potent cytotoxicity in vitro also showed favorable binding poses and interactions in the in silico model.

Table 1: Comparison of Cytotoxic Pyrrolo[3,4-b]pyridin-5-ones Targeting αβ-Tubulin

Compound ID Target Cell Line In Vitro Activity Key In Silico Finding Reference
1h, 1k, 1l HeLa, SiHa, CaSki Exhibited significant cytotoxicity, with HeLa being the most sensitive. Strong hydrophobic interactions with the αβ-tubulin binding site, similar to the reference drug Paclitaxel. [1][4]

| Paclitaxel | (Reference Drug) | High cytotoxicity | Binds to a specific site on β-tubulin, stabilizing microtubules. |[1] |

Alternative 2: Targeting AKT1 and Ox2R in Breast Cancer

More recent studies have expanded the therapeutic potential of this scaffold to breast cancer, employing a combination of target prediction and molecular docking.

  • Objective: To identify potential protein targets for a series of pyrrolo[3,4-b]pyridin-5-ones and to validate their interactions and correlation with in vitro activity against MDA-MB-231 and MCF-7 breast cancer cell lines.[2][3]

  • Key Computational Insight: Using target prediction software, serine/threonine kinase 1 (AKT1) and the Orexin type 2 receptor (Ox2R) were identified as high-probability targets. Subsequent docking studies revealed moderate to strong binding energies for the synthesized compounds with these proteins. This two-step computational approach—target prediction followed by docking—is a powerful strategy for mechanism deconvolution.[3]

  • Experimental Correlation: Crucially, the computational findings matched the in vitro results. Compound 1f , which exhibited the most potent cytotoxic effect at a 6.25 μM concentration, also demonstrated strong binding energies in the docking simulations.[2][3] This concordance provides a self-validating loop, where the experimental data supports the computational model and vice-versa.

Table 2: Docking Scores of Pyrrolo[3,4-b]pyridin-5-ones Against Breast Cancer Targets

Compound ID Target Protein Binding Energy (kcal/mol) In Vitro Result (IC50) Reference
1f AKT1 -9.1 10.38 µM (MCF-7) [2][3]
1f Ox2R -10.0 11.21 µM (MDA-MB-231) [2][3]
1d AKT1 -8.9 23.32 µM (MCF-7) [2][3]

| 1d | Ox2R | -9.7 | 24.31 µM (MDA-MB-231) |[2][3] |

Alternative 3: Targeting SARS-CoV-2 Main Protease (MPro) for Antiviral Activity

The adaptability of the scaffold has also been explored in the context of infectious diseases, specifically targeting the main protease (MPro) of the SARS-CoV-2 virus.

  • Objective: To synthesize and evaluate novel bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones as potential inhibitors of SARS-CoV-2 MPro through molecular docking.[6]

  • Key Computational Insight: The docking results showed that all synthesized molecules exhibited exergonic interactions (i.e., favorable binding energies) with the active site of the SARS-CoV-2-MPro, suggesting they could be viable candidates for further in vitro testing.[6]

Table 3: Docking Results of bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones against SARS-CoV-2 MPro

Compound ID Binding Energy (kcal/mol) Reference
8a -8.5 [6]
8b -8.4 [6]
8c -8.7 [6]
8d -8.8 [6]

| 8e | -8.6 |[6] |

Pillar 3: Trustworthiness Through Self-Validating Protocols

A computational model's true value is realized when it can accurately predict biological activity. The studies on furo[3,4-b]pyridin-5-ones exemplify this principle. The strong correlation between lower (more favorable) binding energies and lower IC50 values in cancer cell lines provides a robust validation of the docking methodology.[2][3]

Detailed Experimental Protocol: A Step-by-Step Molecular Docking Workflow

To ensure reproducibility and transparency, the following is a detailed, generalized protocol for performing a molecular docking study on a novel furo[3,4-b]pyridin-5-one derivative against a target like AKT1 (PDB ID: 5KCV).

  • Step 1: Target Protein Preparation

    • Download the crystal structure of human AKT1 (PDB ID: 5KCV) from the RCSB Protein Data Bank.

    • Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio).

    • Remove all non-essential components: water molecules, co-crystallized ligands, and any other heteroatoms. This is done to clear the binding site for the new ligand.

    • Add polar hydrogens to the protein structure and assign Gasteiger charges. This step is crucial for accurately calculating electrostatic and hydrogen bond interactions.

    • Save the prepared protein structure in the appropriate format (e.g., .pdbqt for AutoDock).

  • Step 2: Ligand Preparation

    • Draw the 2D structure of the furo[3,4-b]pyridin-5-one derivative using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This ensures the ligand is in a stable, low-energy conformation.

    • Define the rotatable bonds of the ligand, which the docking software will manipulate to find the best fit.

    • Save the prepared ligand in the .pdbqt format.

  • Step 3: Docking Simulation using AutoDock Vina

    • Load the prepared protein and ligand files into the docking software interface (e.g., AutoDock Tools).

    • Define the search space (grid box) for the docking. The box should be centered on the known active site of the target protein and be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.

    • Execute the docking run. AutoDock Vina will systematically explore different conformations and orientations of the ligand within the binding site, scoring each pose based on its calculated binding affinity.

  • Step 4: Post-Docking Analysis

    • The software will output several possible binding poses, ranked by their binding energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked ligand-protein complex.

    • Analyze the specific molecular interactions. Identify key hydrogen bonds, hydrophobic interactions, and pi-stacking between the furo[3,4-b]pyridin-5-one derivative and the amino acid residues of the protein's active site. This analysis is fundamental to understanding the structural basis of the compound's predicted activity.

G FuroPyridinone Furo[3,4-b]pyridin-5-one (Ligand) Protein Protein Active Site THR291 LYS179 VAL164 LEU264 FuroPyridinone->Protein:f1 H-Bond (O atom) FuroPyridinone->Protein:f2 H-Bond (N-H) FuroPyridinone->Protein:f3 Hydrophobic FuroPyridinone->Protein:f4 Hydrophobic

Caption: Hypothetical interactions of a furo[3,4-b]pyridin-5-one in an active site.

Conclusion and Future Outlook

The collective body of research demonstrates that in silico docking and computational studies are indispensable tools for accelerating the development of drugs based on the furo[3,4-b]pyridin-5-one scaffold. These methods provide profound insights into structure-activity relationships, enabling the rational design of more potent and selective compounds. The comparative analysis shows that different derivatives of this core can be tailored to interact with a wide array of biological targets, from viral proteases to cancer-related kinases and structural proteins.

The key to trustworthy outcomes lies in the tight integration of computational predictions with experimental validation. As demonstrated in the cited studies, when docking scores correlate with in vitro activity, it builds confidence in the underlying computational model, paving the way for more ambitious lead optimization and the discovery of next-generation therapeutics. The continued application of these synergistic approaches promises to unlock the full therapeutic potential of the versatile furo[3,4-b]pyridin-5-one scaffold.

References

A Comparative Guide to the Synthetic Efficiency of Furopyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furopyridinone core is a privileged heterocyclic motif found in a variety of biologically active natural products and pharmaceutical agents. Its unique structure, combining a furan ring fused to a pyridone, imparts a range of activities, including antibacterial, antifungal, and antitumor properties.[1] The growing interest in this scaffold necessitates the development of efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of the most prominent synthetic strategies for constructing the furopyridinone framework, with a focus on their relative efficiencies, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The synthesis of furopyridinones can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These strategies primarily include:

  • Palladium-Catalyzed Cyclizations: These methods leverage the power of transition metal catalysis to forge key C-C and C-O bonds in a controlled manner.

  • Oxidative [3+2] Cycloadditions: This approach involves the reaction of a three-atom component (from a hydroxypyridone) with a two-atom component (an alkene) to construct the furan ring.

  • Multi-Component Reactions (MCRs): MCRs offer a highly convergent approach, combining three or more starting materials in a single pot to rapidly build molecular complexity.

  • Domino Reactions: These elegant one-pot sequences involve multiple bond-forming events that occur consecutively without the need for isolating intermediates.

  • Classical Multi-Step Syntheses: These traditional approaches involve the sequential construction of the furan and pyridine rings.

This guide will delve into the specifics of each of these methodologies, providing a comparative analysis of their efficiencies based on reported yields, reaction conditions, and substrate scope.

Palladium-Catalyzed Cyclization of Hydroxypyridinones

Palladium catalysis has emerged as a powerful tool for the synthesis of a wide array of heterocyclic compounds, including furopyridinones. A common and effective strategy involves the coupling of 4-hydroxypyridinones with various partners, followed by an intramolecular cyclization to form the fused furan ring.

Mechanistic Rationale

The general mechanism for the palladium-catalyzed synthesis of furopyridinones from 4-hydroxypyridinones and alkenes typically proceeds through a catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide/triflate.

  • Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-C bond.

  • Intramolecular Cyclization: The tethered hydroxypyridone attacks the newly formed alkyl-palladium intermediate, leading to the formation of the furan ring.

  • Reductive Elimination/β-Hydride Elimination: The product is released from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligands, bases, and solvents is crucial for optimizing the reaction efficiency and preventing side reactions.

Palladium-Catalyzed Furopyridinone Synthesis 4-Hydroxypyridone 4-Hydroxypyridone Pd(II) Intermediate Pd(II) Intermediate 4-Hydroxypyridone->Pd(II) Intermediate Coordination Alkene Alkene Alkene->Pd(II) Intermediate Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Pd(II) Intermediate Oxidative Addition Cyclized Pd(II) Complex Cyclized Pd(II) Complex Pd(II) Intermediate->Cyclized Pd(II) Complex Migratory Insertion & Intramolecular Cyclization Furopyridinone Furopyridinone Cyclized Pd(II) Complex->Furopyridinone Reductive Elimination Regenerated Pd(0) Regenerated Pd(0) Cyclized Pd(II) Complex->Regenerated Pd(0) Regenerated Pd(0)->Pd(0) Catalyst Catalytic Cycle

Caption: Generalized workflow for Palladium-Catalyzed Furopyridinone Synthesis.

Comparative Data for Palladium-Catalyzed Methods
Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Substrate ScopeReference
Pd(OAc)₂ / SPhos4-hydroxy-2-pyridone, aryl bromidesK₃PO₄, dioxane, 80-100 °C, 12-24 h65-93Good tolerance for various substituted aryl bromides.[2][2]
PdCl₂(CH₃CN)₂1,3-dicarbonyls, alkenyl bromidesK₂CO₃, CuCl₂, dioxane, 80 °C, 2 hup to 94Effective for a range of 1,3-dicarbonyls and alkenyl bromides.[3][3]
Pd(dppf)Cl₂Bromothiophenes, cyclopropylboronic acidK₃PO₄, 1,4-dioxane/H₂O, 80 °C, 16 h21-95Yields are highly dependent on the substitution pattern of the bromothiophene.[2][2]
Experimental Protocol: Palladium-Catalyzed Synthesis of a Furopyridinone Derivative

Materials:

  • 4-hydroxy-2-pyridone (1.0 equiv)

  • Substituted aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4-hydroxy-2-pyridone, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired furopyridinone.

Oxidative [3+2] Cycloaddition

A more recent and highly efficient approach to furopyridinones is the oxidative [3+2] cycloaddition of 4-hydroxy-2-pyridones with alkenes.[1] This method offers a direct route to the fused heterocyclic system in a single step, often with high atom economy.

Mechanistic Rationale

The reaction is believed to proceed through the formation of a reactive intermediate from the 4-hydroxy-2-pyridone under oxidative conditions. This intermediate then undergoes a formal [3+2] cycloaddition with an electron-rich alkene to form the dihydrofuropyridinone, which can subsequently be oxidized to the aromatic furopyridinone. Both thermal and photocatalytic methods have been explored for this transformation.[1]

Oxidative_3_2_Cycloaddition cluster_0 Oxidation cluster_1 [3+2] Cycloaddition 4-Hydroxy-2-pyridone 4-Hydroxy-2-pyridone Reactive_Intermediate Reactive_Intermediate 4-Hydroxy-2-pyridone->Reactive_Intermediate e.g., Cu(II) or Photoredox Catalyst Oxidant Oxidant Oxidant->Reactive_Intermediate Dihydrofuropyridinone Dihydrofuropyridinone Reactive_Intermediate->Dihydrofuropyridinone Alkene Alkene Alkene->Dihydrofuropyridinone Furopyridinone Furopyridinone Dihydrofuropyridinone->Furopyridinone Aromatization

Caption: Key steps in the Oxidative [3+2] Cycloaddition for Furopyridinone Synthesis.

Comparative Data for Oxidative [3+2] Cycloaddition
MethodOxidant/CatalystStarting MaterialsReaction ConditionsYield (%)ScopeReference
ThermalCopper(II) salts4-hydroxy-2-pyridones, electron-rich alkenesElevated temperaturesModerate to GoodDependent on alkene electronics.[1][1]
PhotocatalyticVisible light photoredox catalyst4-hydroxy-2-pyridones, electron-rich alkenesVisible light irradiation, room temperatureModerate to GoodPotentially broader scope and milder conditions.[1][1]

Note: Specific yield data for a range of substrates is still emerging for this relatively new method.

Experimental Protocol: Thermal Oxidative [3+2] Cycloaddition

Materials:

  • 4-hydroxy-2-pyridone (1.0 equiv)

  • Electron-rich alkene (2.0-3.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.5 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Standard reaction glassware

Procedure:

  • To a reaction vessel, add 4-hydroxy-2-pyridone and copper(II) acetate.

  • Add the anhydrous solvent, followed by the electron-rich alkene.

  • Heat the mixture to reflux (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter to remove insoluble copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the furopyridinone product.

Multi-Component Reactions (MCRs)

Multi-component reactions are highly convergent synthetic strategies that allow for the formation of complex molecules from three or more simple starting materials in a single operation. This approach is particularly attractive for generating libraries of compounds for drug discovery due to its efficiency and atom economy.

Mechanistic Rationale

The mechanisms of MCRs are diverse and depend on the specific combination of reactants. A plausible MCR approach to furopyridinones could involve the reaction of a 1,3-dicarbonyl compound, an amine, and a furan-containing building block. The reaction sequence would likely involve a series of condensations, Michael additions, and cyclizations to assemble the final furopyridinone core.

MCR_Furopyridinone cluster_reaction One-Pot Reaction A 1,3-Dicarbonyl Compound Intermediate1 Initial Adduct A->Intermediate1 B Amine B->Intermediate1 C Furan-based Component C->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cascade of reactions Final_Product Furopyridinone Derivative Intermediate2->Final_Product Final Cyclization/ Aromatization

Caption: Conceptual workflow of a Multi-Component Reaction for Furopyridinone Synthesis.

Comparative Data for Multi-Component Reactions
Catalyst/PromoterStarting MaterialsReaction ConditionsYield (%)ScopeReference
Lewis Acid (e.g., CAN)Amine, 1,3-dicarbonyl, α,β-unsaturated aldehydeRoom temperature or mild heatingModerate to HighCan be applied to a variety of substituted starting materials.[4][4]
Base-catalyzedSalicylaldehydes, malononitrile dimer, 4-hydroxypyridin-2-onesPyridine, ethanol, reflux61-97Efficient for the synthesis of chromeno[2,3-b]pyridines containing a 4-hydroxypyridin-2-one moiety.[5][5]
Experimental Protocol: Lewis Acid-Catalyzed Multi-Component Synthesis

Materials:

  • Amine (1.0 equiv)

  • 1,3-dicarbonyl compound (1.1 equiv)

  • α,β-unsaturated aldehyde (1.2 equiv)

  • Cerium(IV) ammonium nitrate (CAN, 10 mol%)

  • Ethanol

  • Standard reaction glassware

Procedure:

  • To a round-bottom flask, add the amine, 1,3-dicarbonyl compound, and α,β-unsaturated aldehyde in ethanol.

  • Add the catalytic amount of CAN to the mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Domino Reactions

Domino, or cascade, reactions are a powerful class of transformations where a single event initiates a series of subsequent intramolecular reactions, leading to a significant increase in molecular complexity in a single synthetic operation.

Mechanistic Rationale

A domino approach to furopyridinones could be initiated by an intermolecular reaction that sets the stage for a series of intramolecular cyclizations. For example, a Michael addition could be followed by an intramolecular aldol condensation and subsequent dehydration to form the fused ring system. The efficiency of domino reactions lies in the avoidance of intermediate purification steps and the reduction of waste.

Domino_Reaction Starting Materials Starting Materials Trigger Event Initial Reaction (e.g., Michael Addition) Starting Materials->Trigger Event Intermediate 1 Intermediate 1 Trigger Event->Intermediate 1 Cascade Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Cascade Step 2 Furopyridinone Furopyridinone Intermediate 2->Furopyridinone Final Step

Caption: Schematic representation of a Domino Reaction leading to a Furopyridinone.

Comparative Data for Domino Reactions

While specific examples of domino reactions for the direct synthesis of the parent furopyridinone core are less common in the literature, the principles have been applied to the synthesis of related fused heterocyclic systems with high efficiency. The development of bespoke domino strategies for furopyridinones represents a promising area for future research.

Classical Multi-Step Syntheses

Traditional synthetic approaches to furopyridinones typically involve the stepwise construction of either the furan or the pyridine ring onto a pre-existing heterocyclic core. These methods, while often less convergent than MCRs or domino reactions, can be highly reliable and offer a great degree of control over the substitution pattern of the final product.

Strategies for Ring Formation
  • Furan Ring Formation on a Pyridine Core: This can be achieved through various methods, such as the reaction of a hydroxypyridine with an α-haloketone followed by intramolecular cyclization.

  • Pyridine Ring Formation on a Furan Core: This strategy often involves the condensation of a functionalized furan derivative with a suitable three-carbon unit to construct the pyridine ring.

Comparative Data for Multi-Step Syntheses

The efficiency of multi-step syntheses is highly dependent on the specific route and the yields of each individual step. While overall yields can be lower compared to one-pot methods, the ability to introduce diverse functionalities at specific positions can be a significant advantage for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

The synthesis of furopyridinones has evolved significantly, with modern methodologies offering increasingly efficient and versatile routes to this important heterocyclic scaffold.

  • Palladium-catalyzed cyclizations are well-established and offer good to excellent yields with a broad substrate scope, making them a reliable choice for targeted synthesis.

  • Oxidative [3+2] cycloadditions represent a novel and highly promising approach, offering a direct and atom-economical route to the furopyridinone core. Further development in this area is expected to broaden its applicability.

  • Multi-component and domino reactions hold immense potential for the rapid generation of molecular diversity, which is particularly valuable in the context of drug discovery. The development of more MCRs and domino sequences specifically tailored for furopyridinone synthesis is a key area for future research.

  • Classical multi-step syntheses , while potentially longer, provide a high degree of control and are still valuable for the synthesis of specific, highly functionalized analogs.

The choice of the optimal synthetic method will ultimately depend on the specific target molecule, the desired level of substitution, and the overall goals of the research program. As the demand for novel furopyridinone-based compounds continues to grow, the development of even more efficient, sustainable, and versatile synthetic strategies will remain a key focus for the chemical science community.

References

enzyme inhibition profile of furo[3,4-b]pyridin-5(7H)-one versus standard inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Enzyme Inhibition Profiling: Furo[3,4-b]pyridin-5(7H)-one as a Case Study Against Standard Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their role as central nodes in signaling pathways governing cell growth, differentiation, and death makes them prime targets for intervention in diseases ranging from cancer to neurodegenerative disorders. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities.

This guide focuses on the this compound scaffold, a heterocyclic motif of interest in medicinal chemistry for its potential biological activities.[1][2] While specific quantitative inhibitory data for this exact compound is emerging, its structural alerts suggest a potential for interaction with various molecular targets, including protein kinases.[3]

As Senior Application Scientists, our goal is not merely to present data but to provide a framework for rigorous scientific inquiry. Therefore, this guide uses this compound as a case study to demonstrate the process of establishing an enzyme inhibition profile. We will benchmark this process against well-characterized, standard inhibitors for two therapeutically relevant kinases: Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).

GSK-3β is implicated in Alzheimer's disease, bipolar disorder, and diabetes, while CDK5 dysregulation is linked to neurodegenerative conditions and cancer.[4][5] By detailing the experimental protocols and comparative data analysis, we provide a comprehensive roadmap for researchers aiming to characterize novel chemical entities.

Part 1: Establishing the Benchmark - Profiles of Standard Inhibitors

Before evaluating a novel compound, it is imperative to understand the performance of established, "gold-standard" inhibitors. These compounds provide a crucial reference point for potency and selectivity.

Glycogen Synthase Kinase-3β (GSK-3β) Standard Inhibitors

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes.[6] Its inhibitors are of significant interest for treating neurodegenerative diseases.[4] A variety of inhibitors with different mechanisms and potencies have been developed.

Standard InhibitorTypeIC50 Value (GSK-3β)Selectivity Notes
CHIR-99021 ATP-Competitive6.7 nM>500-fold selective for GSK-3 over its closest homologs, Cdc2 and ERK2.[7]
SB216763 ATP-Competitive34.3 nMPotent and selective against a panel of other kinases.[7]
AR-A014418 ATP-Competitive104 nM (Ki = 38 nM)Selective, with no significant inhibition of 26 other kinases tested.[7]
Tideglusib Non-ATP-Competitive60 nMIrreversible inhibitor; fails to inhibit kinases with a homologous cysteine in the active site.[7]
LY2090314 ATP-Competitive0.9 nMHighly potent and selective inhibitor.[8]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function; a lower value indicates greater potency.[9]

Cyclin-Dependent Kinase 5 (CDK5) Standard Inhibitors

CDK5 is an atypical cyclin-dependent kinase that plays a crucial role in neuronal development and function.[5] Its aberrant activation by p25 (a truncated form of its activator p35) is a hallmark of neurodegenerative diseases.[10]

Standard InhibitorTypeIC50 Value (CDK5)Selectivity Notes
Roscovitine (Seliciclib) ATP-Competitive160 - 200 nMAlso inhibits CDK1, CDK2, and CDK7.[11][12]
Dinaciclib ATP-Competitive1 nMPotent inhibitor of CDK1, CDK2, CDK5, and CDK9.[11][13]
AT7519 ATP-Competitive130 nMMulti-CDK inhibitor (CDK1, 2, 4, 5, 6, 9).[11][14]
Purvalanol A ATP-Competitive75 nMSelective for CDK2 and CDK5.[14][]

These tables clearly illustrate the range of potencies available for standard inhibitors and highlight the ongoing challenge of achieving selectivity, as many compounds inhibit multiple kinases.

Part 2: The Experimental Framework for Comparative Profiling

To objectively compare a novel compound like this compound to these standards, a robust and reproducible experimental workflow is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity and is presented here as a self-validating system.[16][17]

Causality Behind Experimental Design

The core principle of this assay is to quantify the amount of ADP produced during the kinase reaction.[16] The amount of ADP is directly proportional to the enzyme's activity. By introducing an inhibitor, we can measure the reduction in ADP production and thus quantify the inhibitor's potency. The assay is performed in two steps: first, the kinase reaction occurs, and second, the remaining ATP is depleted and the generated ADP is converted into a luminescent signal.[17] This two-step process minimizes signal interference from the high concentration of ATP typically used in kinase reactions.

G cluster_prep Phase 1: Reaction Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection prep_inhibitor Prepare serial dilution of This compound & standard inhibitors plate Dispense 1µL inhibitor to 384-well plate prep_inhibitor->plate prep_enzyme Dilute Kinase (e.g., GSK-3β or CDK5) in assay buffer prep_substrate Prepare Substrate/ATP mix in assay buffer add_enzyme Add 2µL diluted enzyme to each well plate->add_enzyme add_substrate Initiate reaction by adding 2µL Substrate/ATP mix add_enzyme->add_substrate incubate_reaction Incubate at 30°C for 60 minutes add_substrate->incubate_reaction add_adpglo Add 5µL ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 minutes add_adpglo->incubate_adpglo add_detection Add 10µL Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 minutes add_detection->incubate_detection read_luminescence Measure luminescence with a plate reader incubate_detection->read_luminescence

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format with a final reaction volume of 5 µL.[16][18]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT).[17] The choice of buffer is critical to maintain the enzyme's structural integrity and activity.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound and each standard inhibitor in 100% DMSO.[19]

    • Serial Dilutions: Perform a 10-point, 3-fold serial dilution of each inhibitor stock to create a range of concentrations that will bracket the expected IC50 value.[20] Include a "no inhibitor" vehicle control (DMSO) and a "no enzyme" background control.[18]

    • Enzyme Preparation: Dilute the kinase (e.g., GSK-3β or CDK5) in kinase buffer to a concentration determined by prior enzyme titration experiments to be in the linear range of the assay.[16]

    • Substrate/ATP Mix: Prepare a mix containing the specific peptide substrate and ATP in kinase buffer. Final concentrations should be at or near the Km values for both to ensure optimal reaction kinetics.[18]

  • Assay Procedure:

    • Inhibitor Plating: Add 1 µL of each inhibitor dilution (or vehicle) to the appropriate wells of a 384-well plate.[16]

    • Enzyme Addition: Add 2 µL of the diluted kinase to all wells except the "no enzyme" controls. For these controls, add 2 µL of kinase buffer.[18]

    • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to all wells. Mix the plate gently.[18]

    • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction remains in the linear phase.[20]

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[17]

    • First Incubation: Incubate the plate at room temperature for 40 minutes.[17]

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.[17]

    • Second Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[18]

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[18]

Part 3: Data Interpretation and Establishing the Comparative Profile

The raw luminescence data must be processed to determine the inhibitor's potency.

  • Data Normalization: The "no enzyme" wells provide the background signal, which should be subtracted from all other wells. The "no inhibitor" (vehicle) wells represent 0% inhibition (100% kinase activity).

  • Calculating Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Determining the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis with a four-parameter logistic equation to fit a dose-response curve.[20][21] The IC50 is the concentration of the inhibitor that produces 50% inhibition.

  • Comparative Analysis: Once the IC50 value for this compound is determined for both GSK-3β and CDK5, it can be directly compared to the values of the standard inhibitors presented in the tables in Part 1. This comparison provides an objective measure of the novel compound's potency. For example, if this compound yields an IC50 of 50 nM against GSK-3β, it would be considered more potent than AR-A014418 (104 nM) but less potent than CHIR-99021 (6.7 nM).

Part 4: Contextualizing Inhibition - The GSK-3β Signaling Pathway

Understanding a compound's potency is only part of the story. It is crucial to understand the biological context in which it acts. GSK-3β is a key downstream regulator in multiple critical pathways, including the Wnt and Insulin/PI3K signaling pathways.[7][18] Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the transcription of Wnt target genes.[7]

G cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates GSK3b GSK-3β GSK3b->BetaCatenin Phosphorylates Degradation Proteasomal Degradation BetaCatenin->Degradation Targets for Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Inhibitor This compound or Standard Inhibitor Inhibitor->GSK3b Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3β inhibition.

Conclusion

This guide provides a comprehensive framework for characterizing the enzyme inhibition profile of a novel compound, using this compound as a model. By establishing a clear benchmark with standard inhibitors, employing a robust and detailed experimental protocol, and understanding the biological context of the target, researchers can generate high-quality, comparative data. This rigorous approach is fundamental to the process of drug discovery, enabling the identification and optimization of potent and selective therapeutic candidates. The methodologies described herein are essential for any scientist or drug development professional seeking to validate a new chemical entity as a potential enzyme inhibitor.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Furo[3,4-b]pyridin-5(7H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are foundational to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of furo[3,4-b]pyridin-5(7H)-one, a heterocyclic compound of interest in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous chemical waste.[1] This approach ensures the highest safety standards are maintained. This guide is built upon the pillars of expertise, trustworthiness, and authoritative grounding to provide a self-validating system for the proper disposal of this compound.

Hazard Identification and Risk Assessment: The Precautionary Principle

Given the lack of specific toxicological and environmental hazard data for this compound, the precautionary principle must be applied. This means handling the compound as if it possesses hazardous characteristics, including potential toxicity, reactivity, and environmental persistence. Structurally similar compounds, such as other furo-pyridine derivatives, are known to have biological activity, necessitating careful handling to avoid exposure.[2]

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, a thorough risk assessment should be conducted. All handling of this compound and its waste must be performed within a certified chemical fume hood to minimize the risk of inhalation.[3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound waste.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.[3]Protects against splashes, dust, and vapors.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the face and neck.[3]
Hand Protection Chemical-impermeable glovesNitrile or neoprene gloves are recommended.[3]Prevents skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant, long-sleeved.[3]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified fume hood or if there is a risk of aerosol formation.[3][4]Prevents inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic process of segregation, containment, and transfer.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[5]

  • Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, weighing paper, and contaminated absorbent materials, in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents containing this compound, in a separate, labeled hazardous waste container.[2] Do not mix with other solvent wastes unless their compatibility has been confirmed.[1]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[1]

Step 2: Container Management

The integrity of waste containers is paramount to preventing leaks and spills.

  • Container Compatibility: Use containers made of materials that are chemically compatible with this compound and any solvents present.[5][6] For instance, avoid metal containers for acidic or basic waste.[7]

  • Container Labeling: Affix a hazardous waste label to each container as soon as the first drop of waste is added.[1][7] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.

    • The accumulation start date.

    • Associated hazards (e.g., "Toxic," "Handle with Care").

  • Container Condition: Ensure all containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[5][6] Keep containers closed at all times except when adding waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]

  • Location: The SAA must be under the direct control of laboratory personnel.[7]

  • Storage Limits: The EPA allows for the accumulation of up to 55 gallons of hazardous waste in an SAA.[9]

  • Time Limits: While there is no time limit for a partially filled container in an SAA, it must be removed within three days of becoming full.[6]

Step 4: Disposal Through a Licensed Vendor

The final step is the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[2]

  • Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Ensure all necessary paperwork, such as waste profiles and manifests, is completed accurately.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal WasteGen This compound Waste Generated Solid Solid Waste (Gloves, Paper) WasteGen->Solid Is it solid? Liquid Liquid Waste (Solutions, Solvents) WasteGen->Liquid Is it liquid? Sharps Sharps Waste (Needles, Glass) WasteGen->Sharps Is it a sharp? SolidContainer Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer SAA Satellite Accumulation Area (SAA) (Under Lab Control) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Contact EHS for Pickup SAA->EHS Vendor Licensed Hazardous Waste Vendor EHS->Vendor

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spill and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Containment: For liquid spills, contain the spill using absorbent materials such as chemical spill pads or vermiculite. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area. A common procedure involves:

    • Washing the area with soap and water.

    • For biohazardous potential, a 10% bleach solution can be used, followed by a water rinse to remove residual bleach.[10]

  • Ventilation: Ventilate the area thoroughly.

  • Reporting: Report the spill to your institution's EHS department.

The following flowchart outlines the key steps in responding to a chemical spill.

G Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Spilled Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Ventilate Ventilate Area Decontaminate->Ventilate Report Report to EHS Ventilate->Report End Spill Response Complete Report->End

Caption: Emergency Spill Response Protocol.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by a framework of federal and local regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[7] This includes generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals in the laboratory.[11][12] This plan must include procedures for safe handling and disposal of hazardous materials.[4][13]

By adhering to the procedures outlined in this guide, laboratories can ensure they are in compliance with these critical regulations, fostering a safe and responsible research environment.

References

A Comprehensive Guide to the Safe Handling of Furo[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological data for furo[3,4-b]pyridin-5(7H)-one, a conservative approach to handling is imperative. The closely related compound, Furo[3,4-b]pyridine-5,7-dione, is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Based on these known risks for a similar structure, it is prudent to handle this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides an additional layer of protection for the face and neck.
Hand Protection Chemical-resistant glovesNitrile or neoprenePrevents direct skin contact with the compound.
Body Protection Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorAir-purifying respirator with appropriate cartridgesRequired when handling the powder outside of a certified fume hood to prevent inhalation of dust.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents. All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood.

Preparation
  • Clear the Workspace: Ensure the chemical fume hood is free of unnecessary items.

  • Gather Materials: Have all necessary equipment (spatulas, weigh boats, solvents, etc.) within the fume hood before starting.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.

Weighing and Transferring
  • Don Appropriate PPE: Before handling the compound, ensure all PPE is worn correctly.

  • Minimize Dust Formation: Handle the solid material carefully to avoid creating airborne dust. Use a spatula for transfers.

  • Containment: For larger quantities, consider using a glove box for weighing and aliquoting.

Solution Preparation
  • Slow Addition: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Proper Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and its associated waste is critical for environmental protection and regulatory compliance. Treat all waste as hazardous unless otherwise determined by your institution's Environmental Health and Safety (EHS) department.

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated weigh boats and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Dispose of any contaminated sharps, such as needles or broken glass, in a designated puncture-resistant sharps container.

Container Management
  • Labeling: Affix a hazardous waste label to each container as soon as the first drop of waste is added. The label should include the chemical name, accumulation start date, and associated hazards.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.

Institutional Guidance

Always consult with your institution's EHS department for specific guidance on chemical waste disposal procedures. They can provide information on approved waste containers, labeling requirements, and pickup schedules.

Visualizing the Workflow

To further clarify the procedural steps for safe handling, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling start Start: Prepare to handle this compound fume_hood_check Is the work being performed in a certified chemical fume hood? start->fume_hood_check ppe_solids Required PPE: - Safety Goggles - Face Shield - Lab Coat - Nitrile/Neoprene Gloves fume_hood_check->ppe_solids Yes respirator Add NIOSH-approved respirator to PPE ensemble fume_hood_check->respirator No proceed Proceed with handling protocol ppe_solids->proceed respirator->ppe_solids

Caption: PPE Selection Workflow

Handling_and_Disposal_Workflow Overall Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Clear workspace - Gather materials - Verify emergency equipment weigh Weighing & Transferring: - Don PPE - Minimize dust - Use containment prep->weigh dissolve Solution Preparation: - Slow addition to solvent - Proper labeling weigh->dissolve post Post-Handling: - Decontaminate - Wash hands dissolve->post segregate Waste Segregation: - Solid - Liquid - Sharps post->segregate container Container Management: - Proper labeling - Secure storage segregate->container ehs Consult Institutional EHS for disposal container->ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.